4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-morpholin-4-yl-1,2,5-thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZILHYAJBUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184249 | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30165-97-0 | |
| Record name | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate specified impurity D [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQD3RT10O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: Core Properties and Emerging Therapeutic Potential
This technical guide provides a comprehensive overview of the fundamental properties of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the beta-adrenergic antagonist Timolol, emerging structure-activity relationship (SAR) studies of analogous 1,2,5-thiadiazole derivatives suggest a potential, yet unexplored, role for this molecule as a muscarinic agonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical and physical characteristics, established synthetic routes, and a forward-looking perspective on its pharmacological possibilities.
Section 1: Core Chemical and Physical Properties
This compound is a white to off-white solid organic compound.[1] Its core structure consists of a 1,2,5-thiadiazole ring substituted with a hydroxyl group at the 3-position and a morpholine ring at the 4-position. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (morpholine nitrogen and oxygen), along with the electron-rich thiadiazole ring, underpins its chemical reactivity and potential biological interactions.
A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 30165-97-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₉N₃O₂S | [1][2][3] |
| Molecular Weight | 187.22 g/mol | [1][2][3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 196-204 °C | [1][4] |
| Boiling Point | 336.6 °C at 760 mmHg (Predicted) | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated and Sonicated) | [1] |
| pKa | 6.20 ± 0.40 (Predicted) | [1] |
Spectroscopic data are crucial for the unambiguous identification and characterization of this compound. While full spectra are proprietary to databases, key spectral identifiers are available and essential for quality control in synthetic applications.
-
Mass Spectrometry: The exact mass is reported as 187.041548 g/mol .[8]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Spectroscopic data, including 1H NMR, 13C NMR, and IR, are available in spectral databases for reference.[9]
Section 2: Established Role as a Pharmaceutical Intermediate
The primary and well-documented application of this compound is its function as a pivotal intermediate in the industrial synthesis of Timolol.[1][6] Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma, hypertension, and angina pectoris.
The synthesis of Timolol from this intermediate generally involves the reaction of the hydroxyl group of this compound with an epoxide, followed by the introduction of a tert-butylamine side chain.[10][11]
General Synthetic Protocol
While specific industrial processes are proprietary, a general and reproducible laboratory-scale synthesis can be derived from the available literature, primarily patent disclosures. The synthesis of this compound is typically achieved from 3-chloro-4-morpholino-1,2,5-thiadiazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-4-morpholino-1,2,5-thiadiazole
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide)
-
A suitable solvent (e.g., water, aqueous alcohol)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Dissolve or suspend 3-chloro-4-morpholino-1,2,5-thiadiazole in the chosen solvent.
-
Add an aqueous solution of the base to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with acid to precipitate the product.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with water to remove any inorganic impurities.
-
Dry the product under vacuum to yield this compound.
Note: The specific reaction conditions, such as temperature, reaction time, and concentration, may require optimization for yield and purity.
Section 3: Emerging Potential as a Muscarinic Agonist
Beyond its established role as a synthetic intermediate, the chemical structure of this compound holds features that suggest a potential for interaction with muscarinic acetylcholine receptors. The 1,2,5-thiadiazole ring, in particular, has been identified as a viable scaffold in the design of potent and selective muscarinic agonists.
The 1,2,5-Thiadiazole Scaffold in Muscarinic Agonist Design
Research into novel treatments for neurological disorders such as Alzheimer's disease and schizophrenia has spurred the development of muscarinic agonists with improved subtype selectivity to minimize side effects. Several studies have demonstrated that 1,2,5-thiadiazole derivatives can act as potent muscarinic agonists, with some exhibiting selectivity for the M1 and M4 receptor subtypes, which are of particular interest for cognitive enhancement and antipsychotic effects.
Structure-activity relationship studies of these analogs have revealed key insights:
-
The 1,2,5-thiadiazole ring serves as a bioisostere for the ester group of acetylcholine, providing the necessary electrostatic interactions with the receptor.
-
Substituents on the thiadiazole ring significantly influence binding affinity and functional activity. For instance, alkoxy or alkylthio groups at the 3-position of the thiadiazole ring have been shown to enhance M1 agonist potency.[11][12]
-
The nature of the azacyclic moiety (the nitrogen-containing ring) is also critical for receptor interaction and selectivity.
Structural Comparison and Inferred Activity
When comparing the structure of this compound to known 1,2,5-thiadiazole-based muscarinic agonists, we can draw some inferences about its potential activity.
The key structural features of this compound that support this hypothesis are:
-
The 1,2,5-Thiadiazole Core: As established, this is a known pharmacophore for muscarinic agonists.
-
The 3-Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially mimicking the role of the ester oxygen in acetylcholine and interacting with key residues in the muscarinic receptor binding pocket.
-
The Morpholine Moiety: The morpholine ring contains a tertiary amine, a common feature in many muscarinic ligands that is often protonated at physiological pH and forms an ionic interaction with a conserved aspartate residue in the receptor.
While the morpholine ring is not identical to the azacyclic structures found in the most potent and selective 1,2,5-thiadiazole-based muscarinic agonists reported to date, its presence suggests that the molecule has the fundamental components required for receptor recognition.
Future Directions and Experimental Validation
The hypothesis that this compound possesses muscarinic agonist activity requires experimental validation. A logical progression of research would involve:
-
In Vitro Receptor Binding Assays: To determine the binding affinity of the compound for the five muscarinic receptor subtypes (M1-M5).
-
Functional Assays: To assess the functional activity of the compound at each receptor subtype (e.g., measuring second messenger responses such as calcium mobilization or cAMP inhibition) and determine if it acts as an agonist, antagonist, or allosteric modulator.
-
Structural Modifications: Based on the initial findings, synthetic modifications to the morpholine ring and the 3-hydroxyl group could be explored to optimize potency and selectivity.
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[5]
Recommended Handling Procedures:
-
Use only in a well-ventilated area or with appropriate local exhaust ventilation.
-
Wear personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Store in an inert atmosphere at room temperature.[1]
Conclusion
This compound is a compound with a dual identity. It is a well-established and commercially important intermediate in the synthesis of Timolol. However, a deeper analysis of its chemical structure, in the context of contemporary medicinal chemistry research, reveals a plausible and exciting new avenue for investigation into its potential as a muscarinic agonist. This technical guide has provided a comprehensive overview of its known properties and has laid the groundwork for future research into its pharmacological profile. The exploration of this compound's muscarinic activity could lead to the discovery of novel therapeutic agents for a range of neurological disorders.
References
- 1. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound [lgcstandards.com]
- 3. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 4. Akamai Error [sigmaaldrich.com]
- 5. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. bldpharm.com [bldpharm.com]
- 10. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS 30165-97-0): A Key Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a significant heterocyclic compound in modern pharmaceutical synthesis. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its properties, synthesis, and applications.
Introduction and Strategic Importance
This compound, identified by CAS number 30165-97-0, is a heterocyclic molecule of considerable interest in the pharmaceutical industry.[1] Its primary significance lies in its role as a pivotal intermediate in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used extensively in the treatment of glaucoma and ocular hypertension.[2][1][3] Furthermore, it is recognized as a specified impurity in Timolol preparations by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Timolol EP Impurity D.[3][4]
The 1,2,5-thiadiazole scaffold, the core of this molecule, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] This broader biological context underscores the potential for further investigation into the therapeutic applications of compounds derived from this versatile heterocyclic system.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for its accurate quantification as an impurity.
| Property | Value | Source(s) |
| CAS Number | 30165-97-0 | [3][4] |
| Molecular Formula | C₆H₉N₃O₂S | [4] |
| Molecular Weight | 187.22 g/mol | [9][4] |
| IUPAC Name | This compound | |
| Synonyms | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole, Timolol EP Impurity D, Timolol BP Impurity D, Timolol USP Related Compound D | [1][3][4] |
| Appearance | Fine powder | |
| Boiling Point | 196-200 °C | [10] |
| Solubility | Soluble in Methanol and DMSO | [4] |
| Storage | 2-8 °C | [4] |
Analytical Characterization
The precise identification and quantification of this compound, particularly as an impurity in Timolol, necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Typical HPLC Method for Timolol and its Impurities:
-
Column: C18 (e.g., Eurospher 5 µm, 4.6 x 250 mm)[11]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., triethylamine pH 3.5, adjusted with glacial acetic acid) and an organic modifier (e.g., acetonitrile).[11] A common ratio is 20:80 (v/v) aqueous to organic.[11]
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 297 nm[12]
-
Column Temperature: 25 °C[12]
-
Retention Time: Under such conditions, Impurity D (this compound) typically has a distinct retention time, allowing for its separation from Timolol and other related impurities.[12]
For unequivocal structure elucidation and confirmation, spectroscopic techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.
Certified reference materials for Timolol EP Impurity D are commercially available and are crucial for method validation and ensuring the accuracy of analytical results.[4][13]
Synthesis and Manufacturing
The synthesis of this compound is a key step in the overall manufacturing process of Timolol. While proprietary industrial processes may vary, a representative synthesis can be conceptualized based on established principles of heterocyclic chemistry. A common pathway involves the construction of the substituted thiadiazole ring.
A plausible synthetic route starts from morpholine and a suitable precursor for the thiadiazole ring. The following diagram illustrates a conceptual synthetic workflow.
Caption: Conceptual synthesis workflow for this compound.
Central Role in the Synthesis of Timolol
The primary industrial application of this compound is as a precursor to Timolol. The synthesis involves the etherification of the hydroxyl group on the thiadiazole ring.
Step-by-Step Protocol for Conversion to a Timolol Precursor:
-
Reaction with Epichlorohydrin: this compound is reacted with an optically active epichlorohydrin (either S-(+)- or R-(-)-epichlorohydrin, depending on the desired Timolol enantiomer) in a suitable solvent system (e.g., N,N-dimethylformamide).[14]
-
Catalyst and Base: The reaction is typically carried out in the presence of a catalyst, such as an alkali metal hydroxide or a tertiary amine (e.g., piperidine, triethylamine), and optionally a base.[14]
-
Formation of the Intermediate: This reaction yields an optically active intermediate, 3-morpholino-4-(2,3-epoxypropoxy)-1,2,5-thiadiazole.[14]
-
Ring Opening with tert-Butylamine: The resulting epoxide intermediate is then treated with tert-butylamine, which opens the epoxide ring to form the final Timolol structure.[14]
The following diagram illustrates this crucial synthetic transformation.
Caption: Synthetic pathway from the title compound to Timolol.
Biological Context and Potential Pharmacological Relevance
While the primary role of this compound is as a synthetic intermediate, the inherent biological potential of the thiadiazole nucleus warrants discussion. Thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities.[5][6][7][8]
Known Activities of Thiadiazole Derivatives:
-
Antimicrobial and Antifungal Activity: Various substituted thiadiazoles have demonstrated efficacy against a range of bacterial and fungal strains.[5]
-
Anti-inflammatory Effects: Some thiadiazole derivatives have shown significant anti-inflammatory properties, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticancer Activity: The thiadiazole ring is a component of several compounds investigated for their potential as anticancer agents.[6]
-
Central Nervous System (CNS) Activity: Certain thiadiazole derivatives have been explored for their anticonvulsant and antidepressant effects.[5]
The following diagram illustrates the diverse biological targets of various thiadiazole-containing compounds.
References
- 1. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 3. Timolol EP Impurity D | 30165-97-0 | SynZeal [synzeal.com]
- 4. allmpus.com [allmpus.com]
- 5. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 30165-97-0 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities - Google Patents [patents.google.com]
- 13. This compound [lgcstandards.com]
- 14. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS No. 30165-97-0). This heterocyclic compound, a key intermediate in the synthesis of pharmaceuticals such as Timolol and a structural analog of the muscarinic agonist Xanomeline, holds significant interest for researchers in medicinal chemistry and drug development. This document delves into the compound's physicochemical characteristics, provides a detailed spectroscopic profile, and outlines a robust synthetic pathway. Furthermore, it explores the pharmacological context of this molecule, particularly its potential interaction with muscarinic acetylcholine receptors, and provides a detailed protocol for in vitro binding assays.
Introduction: A Molecule of Dual Significance
This compound is a fascinating heterocyclic compound that stands at the crossroads of established pharmaceutical synthesis and the exploration of novel therapeutics. Its molecular architecture, featuring a 1,2,5-thiadiazole ring substituted with a morpholine moiety and a hydroxyl group, imparts a unique combination of chemical reactivity and potential biological activity.
Historically, this compound is well-documented as a crucial intermediate in the manufacturing of Timolol, a beta-adrenergic blocker widely used in the treatment of glaucoma[1][2]. The synthesis of Timolol often proceeds through the reaction of this compound with epichlorohydrin, highlighting the industrial relevance of this molecule[3].
More recently, the structural similarity of the 4-(morpholin-4-yl)-1,2,5-thiadiazole core to portions of Xanomeline has drawn attention to its potential as a muscarinic acetylcholine receptor agonist. Xanomeline has shown promise in treating the cognitive symptoms of Alzheimer's disease and schizophrenia, making its analogs, including this compound, intriguing subjects for neurological drug discovery programs.
This guide aims to provide a detailed technical overview of this compound, empowering researchers to understand its fundamental properties and explore its potential in various scientific endeavors.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of a molecule are foundational to understanding its behavior in both chemical reactions and biological systems.
Chemical Structure
The molecule consists of a central five-membered 1,2,5-thiadiazole ring. A morpholine ring is attached at the 4-position of the thiadiazole ring, and a hydroxyl group is present at the 3-position. The presence of the morpholine group, a common feature in many bioactive compounds, can influence solubility and receptor interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its acidity is influenced by the electron-withdrawing nature of the thiadiazole ring.
IUPAC Name: this compound[4] CAS Number: 30165-97-0[5] Molecular Formula: C₆H₉N₃O₂S[5] Molecular Weight: 187.22 g/mol [5]
Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Melting Point | 200-204 °C (Predicted) | [6] |
| Boiling Point | 196-200 °C (Note: This may be for a related compound) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated and Sonicated) (Predicted) | [6] |
| pKa | 6.20 ± 0.40 (Predicted) | [6] |
| LogP | -0.4 (Predicted) | PubChem |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common route involves the initial synthesis of a chlorinated precursor, 3-chloro-4-morpholino-1,2,5-thiadiazole, followed by a nucleophilic substitution to introduce the hydroxyl group.
Synthesis of the Precursor: 3-Chloro-4-morpholino-1,2,5-thiadiazole
The synthesis of the chlorinated intermediate is a critical first step. This protocol is adapted from established literature procedures.
Experimental Protocol: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
-
Reaction Setup: In a well-ventilated fume hood, equip a 100 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initial Charge: Charge the flask with morpholine (6.75 g, 77.4 mmol).
-
Heating: Heat the morpholine to 110 °C with stirring.
-
Addition of Dichloride: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes using the dropping funnel.
-
Reaction: Maintain the reaction mixture at 110 °C with continuous stirring for 2 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 30 mL of water and acidify with concentrated hydrochloric acid.
-
Stir the mixture at 0 °C until a precipitate forms.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from methanol.
-
Dry the purified product under high vacuum to yield 3-chloro-4-morpholino-1,2,5-thiadiazole.
-
Synthesis of this compound
The final step involves the hydrolysis of the chloro-substituent to a hydroxyl group.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the synthesized 3-chloro-4-morpholino-1,2,5-thiadiazole in a suitable solvent such as aqueous dioxane or a similar water-miscible solvent.
-
Hydrolysis: Add a solution of a suitable base, such as sodium hydroxide or potassium hydroxide. The concentration of the base should be carefully controlled to promote hydrolysis without causing degradation of the thiadiazole ring.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While a comprehensive set of publicly available, high-resolution spectra is limited, data from spectral databases and analysis of related structures provide a strong basis for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. Based on the structure, the following signals are expected:
-
¹H NMR: Two distinct multiplets in the aliphatic region corresponding to the non-equivalent methylene protons of the morpholine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: Signals corresponding to the two non-equivalent carbons of the morpholine ring and two signals for the carbons of the thiadiazole ring.
Note: Access to a full spectrum for detailed analysis is recommended through spectral databases such as SpectraBase.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the morpholine ring.
-
C-O stretch: A strong absorption in the 1000-1300 cm⁻¹ region due to the C-O single bond in the morpholine ring.
-
C=N and N=N stretches: Vibrations associated with the thiadiazole ring, typically appearing in the 1400-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Molecular Ion Peak (M+): An intense peak at m/z 187, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small neutral molecules from the morpholine ring and cleavage of the thiadiazole ring.
Pharmacological Context and Biological Activity
The structural similarity of this compound to known muscarinic receptor agonists makes it a compound of interest in neuropharmacology.
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including learning, memory, and attention. There are five subtypes of muscarinic receptors (M1-M5), each with a distinct tissue distribution and signaling pathway.
M1 Receptor Agonism and Therapeutic Potential
The M1 muscarinic receptor subtype is highly expressed in the cerebral cortex and hippocampus, regions of the brain that are critical for cognitive function. Agonism of the M1 receptor has been shown to enhance cholinergic neurotransmission and has been investigated as a therapeutic strategy for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.
In Vitro Muscarinic Receptor Binding Assay
To assess the binding affinity of this compound for the M1 muscarinic receptor, a competitive radioligand binding assay can be performed. This protocol provides a general framework for such an experiment.
Experimental Protocol: M1 Muscarinic Receptor Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor (commercially available).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine for determination of non-specific binding.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well microplate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an M1 muscarinic receptor binding assay.
Conclusion and Future Directions
This compound is a molecule with established importance in pharmaceutical synthesis and significant potential for future drug discovery efforts. This guide has provided a detailed overview of its molecular structure, physicochemical properties, synthesis, and pharmacological context.
While the role of this compound as a synthetic intermediate is well-defined, its biological activity, particularly its interaction with muscarinic receptors, remains an area ripe for further exploration. Future research should focus on:
-
Experimental Determination of Physicochemical Properties: Obtaining precise experimental data for melting point, solubility, and pKa will be crucial for further development.
-
Comprehensive Spectroscopic Analysis: Acquiring and fully assigning high-resolution NMR, IR, and mass spectra will provide a definitive structural confirmation.
-
In-depth Pharmacological Profiling: A thorough investigation of the binding affinities and functional activities of this compound at all five muscarinic receptor subtypes is necessary to understand its selectivity and potential as a therapeutic agent.
-
Structural Biology Studies: Obtaining a crystal structure of the compound, ideally in complex with a muscarinic receptor, would provide invaluable insights into its binding mode and facilitate structure-based drug design.
By building upon the foundational knowledge presented in this guide, researchers can unlock the full potential of this compound in the development of new and improved medicines.
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 4. This compound | 30165-97-0 [sigmaaldrich.cn]
- 5. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 6. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a key intermediate in the preparation of the beta-adrenergic blocker, Timolol.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust two-step synthesis, commencing with the nucleophilic aromatic substitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine to yield 3-chloro-4-morpholino-1,2,5-thiadiazole, followed by a base-mediated hydrolysis to afford the target compound. The rationale behind the experimental design, detailed protocols, and characterization data are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold
The 1,2,5-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Its inherent aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions contribute to the potent and selective biological activities of numerous pharmaceutical agents. This compound stands out as a critical building block, most notably in the industrial synthesis of Timolol, a widely prescribed medication for the management of glaucoma and hypertension.[1] A thorough understanding of its synthesis is therefore paramount for the consistent and high-purity production of this vital pharmaceutical intermediate.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, suggests a pathway proceeding through a chlorinated intermediate. The morpholine moiety can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing halogenated aromatic systems. The hydroxyl group can be unmasked from a more reactive leaving group, such as a chlorine atom, through hydrolysis. This leads to the identification of 3-chloro-4-morpholino-1,2,5-thiadiazole as a key intermediate, which in turn can be synthesized from the commercially available 3,4-dichloro-1,2,5-thiadiazole.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved in two distinct steps:
Step 1: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
This initial step involves the regioselective nucleophilic aromatic substitution of one chlorine atom of 3,4-dichloro-1,2,5-thiadiazole with morpholine. The rationale for this selectivity lies in the electron-withdrawing nature of the 1,2,5-thiadiazole ring, which activates the chlorine atoms towards nucleophilic attack. The use of an excess of morpholine serves as both the nucleophile and the base to neutralize the hydrogen chloride generated during the reaction.
Step 2: Hydrolysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
The subsequent conversion of the chloro-intermediate to the final product is accomplished through a robust hydrolysis reaction. The use of a strong base, such as sodium hydroxide, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) facilitates the displacement of the remaining chlorine atom with a hydroxyl group. The reaction mixture is then acidified to protonate the resulting phenoxide-like intermediate, leading to the precipitation of the desired product.
Visualizing the Synthesis Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole
Materials and Equipment:
-
3,4-Dichloro-1,2,5-thiadiazole
-
Morpholine
-
Concentrated Hydrochloric Acid
-
Methanol
-
Water (deionized)
-
100-mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
To a 100-mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add morpholine (6.75 g, 77.4 mmol).
-
Heat the flask to 110 °C with stirring.
-
Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes. An exotherm may be observed.
-
After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 30 mL of water to the cooled mixture and then acidify with concentrated hydrochloric acid until a precipitate forms.
-
Stir the mixture at 0 °C to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, and wash the solid with water.
-
Recrystallize the crude product from methanol and dry under high vacuum to yield 3-chloro-4-morpholino-1,2,5-thiadiazole as an orange solid.[3]
Step 2: Synthesis of this compound
Materials and Equipment:
-
3-Chloro-4-morpholino-1,2,5-thiadiazole
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 2.5 M sodium hydroxide (1 L) and add DMSO (100 mL).
-
To this stirred solution, add 3-chloro-4-morpholino-1,2,5-thiadiazole (125.5 g, 0.61 mol).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the reaction mixture to 15 °C.
-
Acidify the cooled mixture with concentrated hydrochloric acid (250 mL). A precipitate will form.
-
Filter the precipitate at 15 °C, wash thoroughly with water, and dry to obtain the final product, this compound.[4]
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | 205.67 | 44-47 | ¹H NMR (400 MHz, CDCl₃): δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H). MS (M+H)⁺: 206.1.[3][5] |
| This compound | C6H9N3O2S | 187.22 | 198-200 (dec) | ¹H NMR (400 MHz, DMSO-d₆): δ 3.41-3.43 (d, 2H), 3.67-3.69 (d, 4H), 4.28 (s, 2H). MS (M+H)⁺: 204.21.[4] |
Conclusion
The synthesis of this compound presented herein is a well-established and efficient pathway that provides high yields of this crucial pharmaceutical intermediate. The two-step process, involving a regioselective nucleophilic aromatic substitution followed by hydrolysis, is both scalable and reproducible. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of Timolol and other related 1,2,5-thiadiazole derivatives. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
An In-depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: A Key Pharmaceutical Intermediate
Executive Summary: This document provides a comprehensive technical overview of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a critical heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of Timolol.[1][2] Timolol is a potent beta-adrenergic antagonist widely used in the management of glaucoma and cardiovascular diseases.[1] This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its pivotal transformation into the final active pharmaceutical ingredient (API). We will explore the causality behind synthetic strategies and the analytical techniques required to ensure the purity and identity of this precursor, a factor of paramount importance for the safety and efficacy of the final drug product.
Chemical Identity and Nomenclature
Preferred IUPAC Name and Tautomerism
The systematic name for this compound is This compound . However, it's crucial for researchers to recognize its tautomeric form, 4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one .[3][4] This keto-enol tautomerism is a characteristic feature of hydroxy-substituted nitrogen heterocycles. While the "ol" form is commonly used, the "one" form may predominate in certain states or solvents, which can influence reactivity and spectroscopic characterization. For the purpose of this guide, we will primarily use the more common "-ol" nomenclature.
Alternative Names and Identifiers
In literature and commercial listings, the compound is known by several synonyms, including:
-
3-Hydroxy-4-morpholino-1,2,5-thiadiazole[4]
-
4-Morpholino-1,2,5-thiadiazol-3-ol[5]
-
Timolol USP Related Compound D[7]
These designations, particularly its classification as a Timolol impurity, highlight the importance of controlling its levels in the final API.
Physicochemical Properties
A summary of the key physicochemical properties is essential for laboratory handling, reaction setup, and analytical method development.
| Property | Value | Source |
| CAS Number | 30165-97-0 | [3][8] |
| Molecular Formula | C₆H₉N₃O₂S | [4][8] |
| Molecular Weight | 187.22 g/mol | [4][8] |
| Physical Form | Solid / White to light yellow powder/crystal | [3] |
| Boiling Point | 196-200 °C | [3] |
| Purity | Typically >95-99% (Commercial) | [9][10] |
Structural Elucidation
The molecular structure forms the basis of the compound's reactivity and function as a precursor.
References
- 1. (+-)-Timolol | C13H24N4O3S | CID 5478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 30165-97-0 [sigmaaldrich.com]
- 4. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | C6H9N3O2S | CID 544354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol suppliers UK [ukchemicalsuppliers.co.uk]
- 6. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound [drugfuture.com]
- 8. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 9. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. High Purity 4-Morpholino-1,2,5-Thiadiazol-3-Ol API at Best Price, Manufacturer & Supplier [navoneindia.net]
Spectroscopic Characterization of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: A Technical Guide
Introduction
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a significant heterocyclic compound, is recognized in the pharmaceutical industry as a process-related impurity and metabolite of Timolol, a widely used beta-adrenergic blocker.[1][2][3][4][5] Designated as "Timolol Impurity D" in pharmacopeial references, its robust analytical characterization is paramount for ensuring the quality, safety, and efficacy of Timolol-based drug products.[6][7] This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretative insights presented herein are designed to support researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this molecule.
While the specific experimental spectral data for this compound is typically provided with the purchase of a certified reference standard, this guide will detail the expected spectral features based on its chemical structure and established principles of spectroscopic analysis.[1][6]
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound combines a 1,2,5-thiadiazole heterocycle with a morpholine ring and a hydroxyl group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. High-resolution ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals corresponding to the morpholine ring protons and the hydroxyl proton. Due to the symmetry of the morpholine ring, the protons on the carbons adjacent to the nitrogen and oxygen atoms are expected to be chemically equivalent, leading to two distinct multiplets. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | Triplet | 4H | -O-CH₂- (Morpholine) |
| ~3.50 | Triplet | 4H | -N-CH₂- (Morpholine) |
| Variable (e.g., ~5.0-7.0) | Broad Singlet | 1H | -OH |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. It is expected to show four distinct signals: two for the 1,2,5-thiadiazole ring carbons and two for the morpholine ring carbons. The chemical shifts of the thiadiazole carbons are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the hydroxyl and morpholine substituents.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-OH (Thiadiazole) |
| ~155 | C-N (Thiadiazole) |
| ~66 | -O-CH₂- (Morpholine) |
| ~48 | -N-CH₂- (Morpholine) |
Experimental Protocol: NMR Spectroscopy
References
- 1. This compound [lgcstandards.com]
- 2. Akamai Error [sigmaaldrich.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 5. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Timolol Impurities | SynZeal [synzeal.com]
"4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol" physical and chemical properties
An In-Depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Introduction: A Pivotal Intermediate in Cardiovascular Drug Synthesis
This compound is a heterocyclic compound of significant interest within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of widely used medications.[1][2][3] Its structure, combining a 1,2,5-thiadiazole core with a morpholine substituent, provides a unique scaffold for building more complex molecules. The 1,2,5-thiadiazole ring system, in particular, is a recognized pharmacophore present in a variety of biologically active compounds, noted for its role in developing potent and selective ligands for various receptors.[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of this key building block, tailored for researchers and professionals in drug development.
Molecular Identity and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic routes. The identity and characteristics of this compound are well-defined.
Chemical Structure and Identifiers
The compound is systematically named This compound . It is also commonly referred to by synonyms such as 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-thiadiazole and 3-Hydroxy-4-morpholino-1,2,5-thiadiazole.[1][7]
-
CAS Number : 30165-97-0[7]
-
InChI Key : DWUZILHYAJBUBR-UHFFFAOYSA-N
The structural arrangement is key to its reactivity, featuring a hydroxyl group that serves as a primary reaction site for subsequent synthetic steps.
Caption: 2D Structure of this compound.
Core Physicochemical Data
The compound's physical properties dictate its handling, storage, and reaction conditions. It is typically supplied as an off-white or fine powder solid.[1][10]
| Property | Value | Source(s) |
| Physical Form | Solid, Off-White Powder | [1] |
| Melting Point | 196-200 °C / 200-204 °C | [1][7] |
| Boiling Point | 336.6 ± 42.0 °C at 760 mmHg | [1] |
| Water Solubility | >28.1 µg/mL | [1] |
| XLogP3 | -0.5 | [1] |
| Topological Polar Surface Area | 79.2 Ų | [1] |
| Refractive Index | 1.618 | [1] |
| Purity | ≥95% to 99% | [7][10][11] |
Application in Pharmaceutical Synthesis: The Timolol Pathway
The primary and most critical application of this compound is its role as a direct precursor in the synthesis of Timolol.[1][2][3] Timolol is a non-selective beta-adrenergic receptor antagonist used in the management of glaucoma, hypertension, and angina pectoris.[12][13]
Synthetic Workflow
The synthesis of Timolol from this intermediate involves an etherification reaction. The hydroxyl group of this compound is reacted with an epoxide, typically an optically active epichlorohydrin, to introduce the side chain.[14] This is followed by a ring-opening reaction of the newly formed epoxide with tert-butylamine to yield the final Timolol free base.[12][14][15]
The choice of this specific thiadiazole derivative is strategic; the morpholino group and the thiadiazole ring form the core structure required for beta-blocker activity, while the hydroxyl group provides a convenient and reactive handle for building the pharmacologically active side chain.[12]
Caption: Synthesis of (S)-Timolol from its thiadiazole precursor.
Precursor Synthesis
This compound is itself synthesized from a chlorinated precursor, 3-chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9).[16][17] The synthesis of racemic Timolol has been described involving the reaction of this chloro-thiadiazole with an oxazolidine derivative.[16] This highlights a multi-step pathway where each intermediate is carefully chosen to build the final API with high yield and purity.
Characterization and Analytical Protocols
The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectral data is proprietary to manufacturers, characterization is typically achieved through:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct arrangement of the morpholine and thiadiazole rings.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to verify the exact mass and molecular formula of the compound.[13][18]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the key functional groups, such as the O-H stretch of the hydroxyl group and vibrations associated with the C=N and C-S-C bonds within the thiadiazole ring.[19]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of the material, often with specifications of ≥95% or higher.[20]
The characterization of reference materials for related compounds is often performed in accordance with ISO 17025 to ensure valid and reliable results for quality control purposes.[21][22]
Safety, Handling, and Storage
From a safety perspective, this compound is classified as an irritant.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Signal Word : Warning.
-
Precautionary Statements : Standard precautions include using the substance in a well-ventilated area, avoiding breathing dust, and wearing appropriate personal protective equipment (gloves, eye protection).[7][20]
Recommended Protocols
-
Handling : All handling should be performed in a fume hood by trained personnel wearing appropriate PPE. Avoid generating dust.
-
Storage : The compound should be stored at ambient or room temperature in a well-sealed container, often under an inert atmosphere to prevent degradation.[20]
-
Transportation : It is generally transported as a non-hazardous material for all modes of transport.[1]
Conclusion
This compound stands out not for its own pharmacological activity, but as an indispensable cornerstone in the industrial synthesis of Timolol. Its well-defined physicochemical properties, coupled with a reactive hydroxyl group on a stable heterocyclic core, make it an ideal intermediate. For drug development professionals, a deep understanding of this molecule's characteristics, from its melting point and solubility to its specific role in the Timolol synthesis pathway, is crucial for process optimization, quality control, and the efficient production of a vital medication. The continued importance of Timolol in treating cardiovascular and ophthalmic conditions ensures that its precursors, like the subject of this guide, will remain highly relevant in the field of medicinal and process chemistry.
References
- 1. echemi.com [echemi.com]
- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 3. 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol suppliers UK [ukchemicalsuppliers.co.uk]
- 4. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound|lookchem [lookchem.com]
- 9. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 10. navoneindia.net [navoneindia.net]
- 11. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 12. (+-)-Timolol | C13H24N4O3S | CID 5478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 17. 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine | MDPI [mdpi.com]
- 19. sid.ir [sid.ir]
- 20. 30165-97-0|4-Morpholino-1,2,5-thiadiazol-3-ol|BLD Pharm [bldpharm.com]
- 21. This compound [lgcstandards.com]
- 22. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole 1-Oxide [lgcstandards.com]
An In-depth Technical Guide to the Solubility Profile of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Foreword: Understanding the Criticality of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. An inadequate solubility profile can terminate the development of an otherwise potent drug candidate, leading to poor bioavailability and suboptimal therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility profile of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol , a key intermediate and designated impurity in the synthesis of Timolol[1][2][3][4]. While extensive public data on this specific molecule is limited, this document will synthesize available information with established principles of physical chemistry and pharmaceutical sciences to provide a comprehensive analytical framework for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present established methodologies for its empirical determination, and discuss the critical factors that modulate its behavior in various solvent systems.
Molecular Structure and Physicochemical Properties: A Foundation for Solubility Prediction
To comprehend the solubility of a compound, one must first understand its molecular architecture. This compound (CAS Number: 30165-97-0) is a heterocyclic compound with the molecular formula C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol [5][6][7].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂S | [5][6] |
| Molecular Weight | 187.22 g/mol | [5][7] |
| Physical Form | Solid | [5][7] |
| CAS Number | 30165-97-0 | [5][6][7] |
The structure features a 1,2,5-thiadiazole ring, a morpholine moiety, and a hydroxyl group. The presence of the morpholine group, a saturated heterocycle containing both an amine and an ether functional group, is known to influence the physicochemical properties of molecules by potentially enhancing aqueous solubility and offering a favorable pharmacokinetic profile[4][8][9]. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further contributing to potential interactions with polar solvents. The thiadiazole ring, an aromatic heterocycle, contributes to the overall electronic and conformational properties of the molecule. The interplay of these functional groups dictates the compound's polarity, lipophilicity, and ultimately, its solubility.
Aqueous Solubility Profile: The Influence of pH
The aqueous solubility of an ionizable compound is intrinsically linked to its acid dissociation constant (pKa) and the pH of the medium. The Henderson-Hasselbalch equation governs this relationship, and understanding a compound's pKa is paramount to predicting its solubility and absorption characteristics in the physiological pH range of the gastrointestinal tract (typically pH 1.2 to 6.8).
pKa Determination: Experimental and In Silico Approaches
Potentiometric titration is a robust and widely used method for pKa determination[10][11].
Objective: To determine the pKa value(s) of this compound in an aqueous medium.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Potassium chloride (for ionic strength adjustment)
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of high-purity water. An initial concentration of 1-5 mM is typically appropriate. Adjust the ionic strength of the solution to a constant value (e.g., 0.1 M) with potassium chloride.
-
Acidification: Acidify the solution to a pH of approximately 2 with a standardized HCl solution to ensure complete protonation of all basic functional groups.
-
Titration: Titrate the acidified solution with a standardized NaOH solution at a constant, slow rate. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve. For more accurate determination, derivative plots (first and second derivatives) can be used to identify the equivalence points.
In the absence of experimental data, computational (in silico) methods can provide a reasonable estimate of a compound's pKa. These methods utilize quantitative structure-property relationship (QSPR) models or quantum mechanical calculations to predict the ionization behavior based on the molecular structure[12][13]. Given the presence of the morpholine nitrogen and the hydroxyl group on the thiadiazole ring, both basic and acidic pKa values are anticipated. The morpholine nitrogen is expected to have a basic pKa, while the hydroxyl group, influenced by the electron-withdrawing nature of the thiadiazole ring, will exhibit acidic properties.
pH-Dependent Aqueous Solubility
The solubility of this compound is expected to be significantly influenced by pH. At pH values below its basic pKa, the morpholine nitrogen will be protonated, leading to the formation of a more soluble cationic species. Conversely, at pH values above its acidic pKa, the hydroxyl group will be deprotonated, forming a more soluble anionic species. The intrinsic solubility (solubility of the neutral species) is expected to be at its minimum in the pH range between the acidic and basic pKa values.
A single experimental data point indicates an aqueous solubility of >28.1 µg/mL at pH 7.4 [9]. This provides a valuable benchmark for its solubility in a physiologically relevant medium.
The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is in line with guidelines from the FDA, USP, and WHO for Biopharmaceutics Classification System (BCS) studies[14][15][16][17].
Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range.
Materials:
-
This compound
-
Aqueous buffers: pH 1.2, 2.0, 3.0, 4.5, 5.8, 6.8, and 7.4
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to vials containing each of the specified aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C for biopharmaceutical relevance) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Confirmation of Solid State: Analyze the remaining solid material (e.g., by XRPD or DSC) to ensure that no polymorphic or solvate transformation has occurred during the experiment.
Solubility in Organic and Mixed Solvent Systems
For drug development and formulation, understanding the solubility in organic solvents is as crucial as in aqueous media. Organic solvents are often used in synthesis, purification, and the preparation of dosage forms.
Table 2: Reported and Predicted Solubility in Organic Solvents
| Solvent | Predicted/Reported Solubility | Source/Rationale |
| Methanol | Soluble | [1] |
| DMSO | Soluble | [1] |
| Ethanol | Likely soluble | Based on the solubility of the related compound Timolol maleate[17]. |
| Acetonitrile | Moderately soluble | Common solvent for polar organic molecules. |
| Acetone | Moderately soluble | Common solvent for polar organic molecules. |
| Ethyl Acetate | Likely sparingly soluble | Less polar than alcohols and acetone. |
| n-Heptane | Likely poorly soluble | Non-polar solvent. |
The solubility in these solvents is dictated by the principle of "like dissolves like." The polar functional groups (hydroxyl, morpholine ether and amine) suggest good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Conversely, poor solubility is expected in non-polar solvents such as n-heptane.
The Impact of the Solid State: Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its solubility. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the thermodynamically stable form[18][19][20][21][22].
During the development of this compound, it is imperative to conduct a thorough polymorph screen to identify all accessible crystalline forms. The solubility of each polymorph should be determined to identify the most stable form under relevant conditions and to understand the potential for variability in dissolution behavior. Failure to control the polymorphic form can lead to inconsistencies in bioavailability and may have regulatory implications.
Comparative Solubility: Insights from Timolol
As this compound is a precursor to the well-established drug Timolol, an examination of Timolol's solubility can provide valuable context. Timolol maleate is reported to be soluble in water and freely soluble in ethanol[23]. The solubility of Timolol maleate in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/mL[17]. This suggests that the core morpholinyl-thiadiazol structure is amenable to achieving good aqueous solubility, a favorable characteristic for oral and ophthalmic drug delivery. Recent studies have also explored the solubility of Timolol maleate in various biobased neat and binary solvent mixtures, demonstrating that solubility generally increases with temperature[24].
Conclusion and Future Directions
The solubility profile of this compound is a critical determinant of its suitability as a pharmaceutical intermediate and for assessing its potential impact as an impurity. This guide has outlined the key theoretical considerations and experimental protocols necessary for a comprehensive characterization of its solubility.
Key Takeaways:
-
The molecular structure, with its combination of a morpholine ring, a thiadiazole heterocycle, and a hydroxyl group, suggests a molecule with both hydrophilic and lipophilic character.
-
Aqueous solubility is expected to be highly pH-dependent, and the determination of the compound's pKa values is essential for a complete understanding of this behavior.
-
The shake-flask method is the recommended standard for determining equilibrium solubility in both aqueous and organic media.
-
Solid-state properties, particularly polymorphism, must be investigated as they can significantly influence solubility and dissolution rates.
-
The solubility of the related drug, Timolol, provides a positive indication for the potential of this structural scaffold to achieve adequate solubility for pharmaceutical applications.
Further research should focus on the experimental determination of the pKa and a comprehensive solubility profile in pharmaceutically relevant solvents and biorelevant media. A thorough investigation into potential polymorphs is also strongly recommended. This foundational knowledge will be invaluable for the successful development of any drug product involving this important chemical entity.
References
- 1. allmpus.com [allmpus.com]
- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 3. Timolol EP Impurity D | 30165-97-0 | SynZeal [synzeal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Akamai Error [sigmaaldrich.com]
- 6. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accurate pKa determination for a heterogeneous group of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isres.org [isres.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 20. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. lifechemicals.com [lifechemicals.com]
- 22. diva-portal.org [diva-portal.org]
- 23. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. orbi.uliege.be [orbi.uliege.be]
Introduction: The Thiadiazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Thiadiazole Derivatives
Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its inherent aromaticity and metabolic stability contribute to its frequent appearance in a multitude of pharmacologically active agents.[3][4] The thiadiazole ring exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[3][5] Among these, the 1,3,4-thiadiazole isomer has garnered the most significant attention from medicinal chemists due to its presence in numerous FDA-approved drugs and its broad spectrum of biological activities.[4][6]
The unique physicochemical properties of the thiadiazole nucleus, including its ability to act as a hydrogen bond acceptor and a two-electron donor system, allow it to effectively interact with various biological targets.[3] Its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability.[7][8] This versatility has led to the development of thiadiazole derivatives with potent antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme-inhibitory properties, making it a critical building block in the development of novel therapeutics.[6][9]
Caption: The four principal isomers of the thiadiazole ring.
Section 1: Anticancer Activity of Thiadiazole Derivatives
The quest for novel anticancer agents has identified the 1,3,4-thiadiazole scaffold as a highly promising framework.[10][11] Derivatives have demonstrated significant cytotoxicity against a wide range of human tumor cell lines, including breast, lung, colon, and leukemia cells, often through multifaceted mechanisms of action.[10][12]
Core Mechanisms of Antineoplastic Action
The anticancer effects of thiadiazole derivatives are not monolithic; they engage multiple cellular processes to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt tumor progression.[10]
-
Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and survival.[10] Thiadiazole derivatives have been shown to effectively inhibit key oncogenic kinases:
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Certain thiadiazoles act as potent inhibitors of PI3Kα, binding to the ATP-binding site and preventing the downstream phosphorylation and activation of Akt.[7] This disruption leads to the suppression of cancer cell growth.[7]
-
EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) is another critical target. Some derivatives have shown strong enzymatic inhibition of EGFR, leading to antiproliferative activity against cancer cell lines like MCF-7 (breast cancer).[7]
-
Caption: Simplified PI3K/Akt signaling pathway inhibited by a thiadiazole derivative.
-
Induction of Apoptosis: Rather than just halting growth, many thiadiazole compounds actively trigger programmed cell death.[10] This is often achieved by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7] An increased Bax/Bcl-2 ratio leads to the activation of caspases (e.g., caspase-3, -8, and -9), the executioner enzymes of apoptosis.[7][12]
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Thiadiazole derivatives can intervene by arresting the cell cycle at specific checkpoints. For example, some compounds cause an arrest at the G2/M phase, preventing the cell from entering mitosis, which is often linked to the inhibition of cyclin-dependent kinases (CDKs).[4][7]
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for mitosis. Some thiadiazoles act as microtubule-destabilizing agents, binding to tubulin subunits and interfering with their assembly, which disrupts cell division and leads to cell death.[10]
Data Presentation: In Vitro Cytotoxicity
The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole Hybrid | MCF-7 (Breast) | EGFR Inhibition | 3.31 - 9.31 | [7] |
| 1,3,4-Thiadiazole Hybrid | HePG-2 (Liver) | EGFR Inhibition | 3.31 - 9.31 | [7] |
| 2,5-Disubstituted 1,3,4-Thiadiazole | Various | PI3Kα Inhibition | 1.62 - 4.61 | [7] |
| 2-amino-5-aryl-1,3,4-Thiadiazole | MCF-7 (Breast) | Apoptosis Induction | 49.6 | [12] |
| 2-amino-5-aryl-1,3,4-Thiadiazole | MDA-MB-231 (Breast) | Apoptosis Induction | 53.4 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a reliable method for assessing the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiadiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.
Section 2: Antimicrobial Activity
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new therapeutic agents.[3] Thiadiazole derivatives have demonstrated significant efficacy against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][13]
Mechanisms of Antimicrobial Action
The antimicrobial properties of thiadiazoles are attributed to their ability to interfere with essential microbial processes.[14] While mechanisms can vary, common modes of action include:
-
Inhibition of Essential Biosynthesis: Some derivatives function by inhibiting the synthesis of crucial molecules required for pathogen survival. For example, as bioisosteres of thiazole, they can interfere with metabolic pathways, such as the synthesis of essential B vitamins in bacteria.[14]
-
Disruption of Cell Wall Integrity: The bacterial cell wall is a unique and essential structure, making it an excellent drug target. Thiadiazole-containing compounds, similar to some cephalosporins, can disrupt cell wall synthesis.[3]
-
Enzyme Inhibition: Thiadiazoles can inhibit specific microbial enzymes. The sulfur atom in the ring can coordinate with metal ions that are essential cofactors for many enzymes, thereby inactivating them.[15]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-aryl-1,3,4-thiadiazole | Staphylococcus epidermidis | 31.25 | [13] |
| 5-aryl-1,3,4-thiadiazole | Micrococcus luteus | 15.63 | [13] |
| Thiophene-substituted 1,3,4-thiadiazole | Escherichia coli | Active | [13] |
| Thiophene-substituted 1,3,4-thiadiazole | Staphylococcus aureus | Active | [13] |
| 1,3,4-Thiadiazole-amide derivative | Xanthomonas oryzae pv. oryzae | 1.8 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and widely used method to determine the MIC of an antimicrobial agent against bacteria or fungi.
Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. Growth is assessed after incubation by visual inspection or spectrophotometric measurement.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiadiazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the thiadiazole derivative in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Section 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Thiadiazole derivatives have emerged as potent anti-inflammatory agents, with some compounds exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.[6][17][18]
Mechanism of Action: COX Inhibition
The primary mechanism for the anti-inflammatory effects of many thiadiazoles is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[19] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19] Molecular docking studies have shown that these compounds can effectively bind to the active site of COX enzymes, with some exhibiting preferential inhibition of COX-2, which is desirable as it may lead to fewer gastrointestinal side effects than non-selective NSAIDs.[17]
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18][20]
Principle: Sub-plantar injection of carrageenan (a phlogistic agent) into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.
Materials:
-
Wistar or Sprague-Dawley rats
-
Thiadiazole derivative for oral or intraperitoneal administration
-
Standard drug (e.g., Diclofenac)
-
1% Carrageenan solution in sterile saline
-
Plebismometer or digital calipers for paw volume measurement
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (diclofenac), and test groups (different doses of the thiadiazole derivative).
-
Compound Administration: Administer the vehicle, standard, or test compound orally or intraperitoneally.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plebismometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Section 4: Anticonvulsant Activity
Thiadiazole derivatives have been extensively investigated for their potential in treating epilepsy.[21] A number of compounds have shown potent anticonvulsant activity in various preclinical models, often with reduced neurotoxicity compared to existing drugs.[21][22]
The anticonvulsant activity is often evaluated using standard rodent models:
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify agents effective against generalized tonic-clonic seizures.[22]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model identifies agents that can prevent seizures induced by the GABA antagonist PTZ, suggesting a potential mechanism involving the enhancement of GABAergic neurotransmission.[22]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiadiazole ring are critical for anticonvulsant potency.[21][23] For instance, the presence of aromatic groups at the 2-position and specific substitutions on an associated hydrazine moiety can lead to potent compounds with minimal side effects like sedation or ataxia.[21]
Conclusion and Future Perspectives
The thiadiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown immense promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The versatility of the thiadiazole ring allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties to enhance potency and selectivity while minimizing toxicity.[1][6]
Future research should focus on several key areas. The development of derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific kinases) remains a priority to improve safety profiles. Elucidating the precise molecular mechanisms for many of the observed activities will enable more rational drug design. Furthermore, exploring novel therapeutic applications for this versatile scaffold, guided by computational modeling and high-throughput screening, could unlock new treatments for a wide range of human diseases. The continued investigation of thiadiazole chemistry is a promising pathway toward the discovery of next-generation therapeutic agents.[9]
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jchemrev.com [jchemrev.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijcrr.com [ijcrr.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 21. arjonline.org [arjonline.org]
- 22. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Pharmacological Profile of 1,3,4-Thiadiazole Compounds
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This scaffold is considered "privileged" in medicinal chemistry due to its unique chemical properties and its ability to serve as a versatile framework for designing therapeutic agents.[1][2] Its significance stems from its role as a bioisostere of pyrimidine, a core component of nucleic bases, allowing its derivatives to potentially interfere with DNA replication processes.[3][4] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross biological membranes and bind effectively to various targets, contributing to good bioavailability.[3][5]
This guide provides an in-depth exploration of the diverse pharmacological activities of 1,3,4-thiadiazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. The discussion is tailored for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their therapeutic discovery programs.
General Synthetic Strategies
The versatility of the 1,3,4-thiadiazole scaffold begins with its accessible synthesis. A predominant method involves the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives (like acid chlorides or anhydrides).[6][7] Phosphorus oxychloride is a frequently used condensing agent in these reactions.[7] Another common approach is the oxidative cyclization of thiosemicarbazones.[8] These straightforward and adaptable synthetic routes allow for extensive chemical modification at the 2- and 5-positions of the thiadiazole ring, which is crucial for tuning the pharmacological activity of the resulting compounds.[9]
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
"4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol" role in beta-blocker synthesis
An In-depth Technical Guide to the Role of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol in Beta-Blocker Synthesis
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the pivotal role of the heterocyclic compound, this compound, as a core intermediate in the synthesis of beta-adrenergic receptor antagonists, prominently exemplified by Timolol. We will dissect the strategic importance of this molecule, detailing the synthetic pathways it enables and exploring the causal relationships between its structural features—the thiadiazole and morpholine moieties—and the pharmacological profile of the resulting beta-blocker. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights into the experimental choices, detailed protocols, and the underlying chemical logic that governs this critical manufacturing process.
Introduction: The Landscape of Beta-Adrenergic Blockers
Beta-adrenergic antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. These agents exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[1] This blockade mitigates the downstream signaling cascades responsible for sympathetic stimulation, leading to reduced heart rate, blood pressure, and myocardial contractility.[1][2]
Among the diverse class of beta-blockers, Timolol stands out as a potent, non-selective agent that blocks both β1 and β2 receptors.[3] While used systemically for hypertension and post-myocardial infarction care, it is most renowned for its topical application in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[3][4] Timolol's primary mechanism in the eye is the reduction of aqueous humor production by the ciliary body.[5][6] The commercial success and therapeutic importance of Timolol have placed its synthesis under intense scrutiny, demanding efficient, scalable, and stereoselective manufacturing routes. At the heart of this synthesis lies the strategic precursor: This compound .
The Core Building Block: this compound
The compound this compound (CAS 30165-97-0), also known as 3-Hydroxy-4-morpholino-1,2,5-thiadiazole, is the foundational scaffold upon which the final structure of Timolol is constructed.[7][8][9] Its structure uniquely combines two critical pharmacophoric elements: a 1,2,5-thiadiazole ring and a morpholine substituent.
-
The 1,2,5-Thiadiazole Moiety: This heterocyclic system is a versatile scaffold in medicinal chemistry, often acting as a bioisostere for other aromatic rings. Its electron-withdrawing nature and specific geometry contribute significantly to the molecule's overall electronic profile and ability to engage with biological targets.[10][11]
-
The Morpholine Moiety: Morpholine is widely regarded as a "privileged pharmacophore" in drug design.[12] Its inclusion in a drug candidate can profoundly influence pharmacokinetic properties. The morpholine ring's saturated, non-planar structure and the presence of an oxygen atom can improve aqueous solubility, enhance metabolic stability, and provide a key hydrogen bond acceptor site for target interaction.[13][14]
-
The Hydroxyl Group (-OH): This functional group at the 3-position of the thiadiazole ring is the primary reactive site. Its nucleophilic character is exploited in the subsequent alkylation step to introduce the propanolamine side chain, a hallmark feature of virtually all beta-blockers.
The strategic convergence of these three features makes this compound an ideal and highly efficient starting point for the synthesis of Timolol and related analogues.
The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient (API)
The synthesis of Timolol from this compound is a well-established, multi-step process that hinges on two key transformations: etherification to install the side-chain precursor and subsequent aminolysis to complete the pharmacophore. The therapeutic activity of Timolol resides exclusively in the (S)-enantiomer, making stereochemical control a critical consideration in modern synthetic routes.[15]
General Synthetic Workflow
The process can be logically divided into two primary stages, starting from the key thiadiazole intermediate.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Timolol Ophthalmic: Package Insert / Prescribing Information [drugs.com]
- 4. Timolol - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Timolol? [synapse.patsnap.com]
- 6. Experimental studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 8. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 3-Hydroxy-4-morpholino-1,2,5-thiazole | CymitQuimica [cymitquimica.com]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: A Key Intermediate in Pharmaceutical Synthesis
Introduction
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its primary role is as a crucial intermediate in the synthesis of various biologically active molecules, most notably Timolol.[3][4][5] Timolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension.[5][6] Understanding the synthesis, characterization, and potential biological evaluation of this intermediate is therefore critical for researchers and professionals involved in the development of beta-blockers and other related therapeutic agents.[7]
This document provides a comprehensive guide to the experimental protocols for the synthesis, purification, and characterization of this compound. Furthermore, it outlines protocols for its potential in vitro evaluation, providing a framework for its application in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 30165-97-0 | [8][9][10] |
| Molecular Formula | C₆H₉N₃O₂S | [9][11] |
| Molecular Weight | 187.22 g/mol | [9][11] |
| Physical Form | Solid/Fine Powder | [2][8] |
| Boiling Point | 196-200 °C | [8] |
| IUPAC Name | This compound | [8] |
Synthesis of this compound
The synthesis of this compound is a key step in the production of Timolol and related compounds.[12][13] The general approach involves the construction of the 1,2,5-thiadiazole ring system.[14][15] While specific, detailed industrial protocols are often proprietary, a representative laboratory-scale synthesis can be outlined based on established chemical principles for 1,2,5-thiadiazole formation.[16][17][18]
Synthesis Workflow Diagram
References
- 1. 4-Morpholino-1,2,5-thiadiazol-3-ol [myskinrecipes.com]
- 2. High Purity 4-Morpholino-1,2,5-Thiadiazol-3-Ol API at Best Price, Manufacturer & Supplier [navoneindia.net]
- 3. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 4. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 7. This compound [lgcstandards.com]
- 8. Akamai Error [sigmaaldrich.com]
- 9. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 10. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | C6H9N3O2S | CID 544354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents [patents.google.com]
- 13. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents [patents.google.com]
- 14. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 15. 1,2,5-Thiadiazole synthesis [organic-chemistry.org]
- 16. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Topic: Analytical Method Development and Validation for 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the development and validation of analytical methods for 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol , a key intermediate and potential impurity in the synthesis of pharmaceutical compounds such as Timolol.[1][2] The protocols detailed herein are designed to ensure specificity, accuracy, and precision, adhering to the principles outlined by the International Council for Harmonisation (ICH). We present a strategic approach to method development, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and structural confirmation. This guide is intended for researchers and quality control professionals in the pharmaceutical industry, offering both foundational principles and actionable, step-by-step protocols.
Introduction and Strategic Overview
This compound (CAS No: 30165-97-0) is a heterocyclic compound of significant interest in pharmaceutical development.[3][4] Its role as a synthetic intermediate and a specified impurity (Timolol EP Impurity D) necessitates the development of robust analytical methods to control its presence in drug substances and products.[1][2] An effective analytical method ensures product quality, safety, and efficacy, forming the bedrock of regulatory submissions.
The development of such a method is not a matter of trial and error but a systematic process guided by scientific principles and regulatory expectations.[5][6] Our approach is grounded in the science and risk-based framework described in the ICH guidelines Q14 (Analytical Procedure Development) and Q2(R1) (Validation of Analytical Procedures).[7][8][9][10][11] The objective is to create a method that is demonstrably "fit for its intended purpose," whether for release testing, stability studies, or impurity profiling.[12][13]
Caption: Workflow for Analytical Method Development and Validation.
Physicochemical Properties & Structural Elucidation
Understanding the molecule's properties is the first step in designing a selective analytical method.
-
Chemical Name: this compound
-
CAS Number: 30165-97-0[3]
-
Molecular Formula: C₆H₉N₃O₂S
-
Molecular Weight: 187.22 g/mol
-
Key Structural Features: The molecule contains a thiadiazole ring, a morpholine moiety, and an acidic hydroxyl group. The presence of both basic (morpholine nitrogen) and acidic (hydroxyl) functional groups makes its chromatographic retention sensitive to pH.
Caption: Chemical Structure of the Analyte.
Primary Quantitative Method: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the cornerstone for the assay and impurity quantification of this compound due to its robustness, precision, and widespread availability.
Rationale for Experimental Choices
-
Separation Mode: Reversed-phase (RP) chromatography is chosen due to the molecule's moderate polarity.
-
Column Chemistry: A C18 column is a versatile starting point. However, a Phenyl-Hexyl column may offer enhanced selectivity due to π-π interactions with the heterocyclic thiadiazole ring, a strategy proven effective for similar compounds.[14]
-
Mobile Phase: A gradient of acetonitrile (ACN) and a buffered aqueous phase is optimal. ACN is preferred over methanol for its lower viscosity and UV cutoff. The buffer (e.g., phosphate or formate) is critical for controlling the ionization of the hydroxyl group, ensuring consistent peak shape and retention time.
-
Wavelength Detection: The optimal wavelength (λmax) should be determined by running a UV-Vis spectrum of the analyte in the mobile phase diluent. This ensures maximum sensitivity for both the main compound and its potential impurities.
Detailed Protocol: HPLC-UV Method
This protocol provides a robust starting point for analysis. Optimization and validation are required for specific applications.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl for alternative selectivity; C18 for general use. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffering capacity ensures reproducible retention. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% B | Gradient elution ensures separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs. |
| Detection | UV at λmax (e.g., 254 nm or determined by scan) | Maximizes signal-to-noise ratio. |
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for confirming the identity of the main peak and for the structural elucidation of unknown impurities or degradation products. Mass spectrometry provides unambiguous molecular weight data and fragmentation patterns.[15][16]
Rationale for Experimental Choices
-
Ionization: Electrospray Ionization (ESI) is the preferred technique for this molecule due to its polarity and the presence of ionizable functional groups. It is typically run in positive ion mode [M+H]⁺ to protonate the morpholine nitrogen.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.[17]
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions. For thiadiazoles, fragmentation often involves the loss of nitrogen (N₂) from the ring or cleavage of the morpholine substituent.[18][19]
Detailed Protocol: LC-MS Method
-
Instrumentation:
-
LC system coupled to a mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Use the same HPLC method as above, but replace the non-volatile phosphate buffer with a volatile alternative like 0.1% Formic Acid in water. This is a critical requirement for MS compatibility.[20]
-
-
Mass Spectrometry Conditions:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI Positive [M+H]⁺ | Efficiently ionizes the analyte. |
| Capillary Voltage | 3.5 kV | Typical voltage to achieve stable spray. |
| Drying Gas Temp. | 325 °C | Facilitates desolvation of droplets. |
| Drying Gas Flow | 10 L/min | Removes solvent vapor from the source. |
| Scan Range | 50 - 500 m/z | Covers the expected mass of the analyte and likely fragments. |
| Fragmentation | Collision-Induced Dissociation (CID) with varying collision energies | Generates a fragmentation spectrum for structural confirmation. |
Analytical Method Validation Protocol (ICH Q2(R1))
Once developed, the analytical method must be validated to demonstrate its suitability. The validation process must be conducted according to a pre-approved protocol, and its results documented.[13][21]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics and typical acceptance criteria for an assay and impurity method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference at the analyte's retention time from blank/placebo. Peak purity index > 0.995 (PDA). |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% - 102.0% recovery for assay. 90.0% - 110.0% recovery for impurities. |
| Precision | To demonstrate the method's reproducibility. | RSD ≤ 2.0% for assay (repeatability & intermediate). RSD ≤ 10.0% for impurities at the limit of quantitation. |
| Range | The concentration interval where the method is accurate, precise, and linear. | Assay: 80% - 120% of the test concentration. Impurities: LOQ to 120% of the specification limit. |
| LOD / LOQ | The lowest concentration that can be detected / quantified reliably. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters remain within limits after deliberate changes (e.g., pH ±0.2, Temp ±5°C). |
Experimental Protocols for Validation
-
Specificity: Inject blank (diluent), placebo, and a spiked sample. Stress the sample (acid, base, peroxide, heat, light) to generate degradation products and demonstrate peak separation.
-
Linearity: Prepare at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area versus concentration and perform linear regression.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%), in triplicate.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Robustness: Deliberately vary critical method parameters one at a time (e.g., mobile phase pH, column temperature, flow rate) and assess the impact on system suitability results (e.g., retention time, peak asymmetry, resolution).
Conclusion
The analytical methods outlined in this application note provide a comprehensive and robust framework for the analysis of this compound. By combining a validated HPLC-UV method for quantification with a specific LC-MS method for identity confirmation, laboratories can ensure the highest level of quality control. Adherence to the principles of method development and validation described in ICH guidelines is paramount for generating reliable data that will withstand regulatory scrutiny.[7][10][12]
References
- 1. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 2. 3-Hydroxy-4-morpholino-1,2,5-thiazole | LGC Standards [lgcstandards.com]
- 3. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 30165-97-0|4-Morpholino-1,2,5-thiadiazol-3-ol|BLD Pharm [bldpharm.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. fda.gov [fda.gov]
- 14. Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. altabrisagroup.com [altabrisagroup.com]
HPLC method for "4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol" analysis
Application Note: A Robust HPLC-UV Method for the Quantification of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Abstract
This application note presents a foundational High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of this compound. This compound, a key intermediate in the synthesis of various pharmaceuticals, requires a reliable analytical method for quality control and research purposes.[1] The developed method utilizes reversed-phase chromatography with UV detection, a widely accessible and robust technique in modern analytical laboratories.[2] We provide a comprehensive guide covering the rationale for method development, a detailed protocol, and a framework for method validation in accordance with ICH guidelines.[3][4][5]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a polar morpholine moiety, a thiadiazole ring, and a hydroxyl group. Its structure presents a moderate polarity, making it an ideal candidate for reversed-phase HPLC.[6][7] The principle of reversed-phase chromatography is based on the partitioning of an analyte between a polar mobile phase and a non-polar stationary phase.[2] Analytes with higher hydrophobicity will have a stronger interaction with the stationary phase, leading to longer retention times.[2]
The selection of a C18 (octadecylsilane) stationary phase is a logical starting point due to its wide applicability and proven performance in separating a broad range of moderately polar to non-polar compounds. The thiadiazole ring within the analyte's structure is expected to possess a UV chromophore, enabling sensitive detection using a standard UV-Vis detector.
The primary objective of this application note is to provide a well-reasoned starting point for the analysis of this compound, which can be further optimized and validated for specific applications in research and quality control environments.
Experimental Workflow and Causality
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow from initial parameter selection to full method validation.
Caption: Logical workflow for HPLC method development and validation.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column is recommended as a starting point. The table below provides suggested dimensions.
-
Solvents: HPLC grade acetonitrile and water.
-
Additives: Formic acid or ammonium acetate for pH control and improved peak shape.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Recommended Chromatographic Conditions
The following table outlines the recommended starting conditions for the analysis. These parameters are based on the chemical properties of the analyte and general principles of reversed-phase chromatography.[8][9]
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard, versatile column providing good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses the ionization of the hydroxyl group, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff. |
| Gradient Elution | 5% B to 95% B over 10 min | Ensures elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak symmetry. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Detection | UV at 254 nm | A common wavelength for aromatic and heterocyclic compounds. A full UV scan is recommended to determine the optimal wavelength. |
Detailed Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Protocol 2: Preparation of Working Standard and Sample Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
For unknown samples, accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
HPLC System Operation and Data Acquisition
-
Set up the HPLC system according to the conditions outlined in the table above.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence in the CDS including blanks, standard solutions, and unknown samples.
-
Inject the solutions and collect the chromatograms.
Method Validation Framework
Once the method is optimized and system suitability is established, a full validation should be performed according to the ICH Q2(R1) guideline to ensure the method is fit for its intended purpose.[3][4][5]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, no interference from blank/placebo at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits when parameters like flow rate, pH, and column temperature are slightly varied. |
Conclusion
This application note provides a comprehensive and scientifically grounded starting point for the HPLC analysis of this compound. The proposed reversed-phase method is based on established chromatographic principles and is designed for robustness and ease of use. By following the detailed protocols for method development and adhering to the validation framework outlined, researchers and quality control professionals can implement a reliable analytical procedure for this important compound. The provided guidelines are consistent with the requirements of major pharmacopeias and regulatory bodies.[10][11][12]
References
- 1. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 2. chromtech.com [chromtech.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. bioglobax.com [bioglobax.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. Chromatography [usp.org]
Application Note: Utilizing 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol as a Pharmaceutical Reference Standard
Introduction: The Critical Role of a Well-Defined Reference Standard
In the landscape of pharmaceutical development and quality control, the integrity of all analytical data hinges on the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance intended for use in assays, identifications, and purity tests.[1][2] The establishment of specifications for new drug substances and products, as outlined in guidelines like the International Council for Harmonisation's (ICH) Q6A, mandates the use of appropriate reference standards to ensure product quality, safety, and efficacy.[3][4]
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol is a key chemical entity, recognized primarily as a critical process intermediate and potential impurity in the synthesis of Timolol.[5] Timolol is a potent non-selective beta-adrenergic blocker used in the treatment of glaucoma and hypertension.[6][7] Given its direct structural relationship to the active pharmaceutical ingredient (API), the accurate identification and quantification of this compound (also known as Timolol EP Impurity D) are paramount for ensuring the purity and safety of the final drug product.[5][8]
This document serves as a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use and characterization of this compound as a reference standard. It provides detailed protocols for identity confirmation, purity assessment, and quantification, grounded in established analytical principles and regulatory expectations.
Compound Profile
A thorough understanding of the physicochemical properties of a reference standard is the foundation for its effective use. These properties dictate storage, handling, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| Synonym(s) | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole; Timolol EP Impurity D; Timolol USP Related Compound D | [5][8] |
| CAS Number | 30165-97-0 | [9][10] |
| Molecular Formula | C₆H₉N₃O₂S | [9] |
| Molecular Weight | 187.22 g/mol | [11] |
| Appearance | Solid / Fine Powder | [9][12] |
| Storage | Ambient Temperature; Store in a well-closed container, protected from light and moisture. | [9] |
| Purity | Typically ≥98% | [7][12] |
Applications in Pharmaceutical Analysis
As a reference standard, this compound serves several critical functions in the quality control of Timolol or related drug substances:
-
Identity Confirmation: Used as a positive control to confirm the presence of this specific impurity in a sample by comparing its chromatographic retention time and/or mass spectrum.
-
Assay & Purity Testing: Essential for the validation and execution of analytical methods designed to quantify impurities in the Timolol drug substance. It allows for the accurate determination of the impurity's concentration relative to the API.[6]
-
Method Validation: A certified reference standard is required during the validation of analytical procedures, as per ICH Q2(R1), to demonstrate specificity, linearity, accuracy, and precision for the quantification of this impurity.[6]
-
Stability Studies: Used to monitor the formation of this compound as a potential degradant in forced degradation studies and long-term stability trials of the drug product.
Experimental Protocols
The following protocols are provided as robust starting points for the analytical characterization and use of this reference standard. Laboratories must verify the suitability of these methods for their specific instrumentation and application.
Protocol 1: Identity Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry provides a highly specific fingerprint based on the mass-to-charge ratio (m/z) of the molecule. For a molecule like this compound, which contains basic nitrogen atoms in the morpholine ring, Electrospray Ionization in the positive mode (ESI+) is highly effective as it readily accepts a proton to form a stable [M+H]⁺ ion.
Workflow Diagram:
Caption: Workflow for Identity Confirmation by MS.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh approximately 1 mg of the this compound reference standard. Dissolve in 1 mL of a 50:50 (v/v) mixture of methanol and water. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.
-
Instrumentation (Direct Infusion):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Infusion Flow Rate: 5-10 µL/min.
-
Scan Range: m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Drying Gas Temp: ~300 °C.
-
-
Data Acquisition & Interpretation:
-
Acquire the mass spectrum.
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculation: Molecular Weight (187.22) + Mass of Proton (1.007) ≈ 188.23 . The high-resolution exact mass is 188.0439.[11] The observed mass should be within an acceptable tolerance (e.g., ± 0.2 Da for low-resolution MS) of this value.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Causality: Reversed-phase HPLC is the industry standard for purity determination of small organic molecules. A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for the molecule. Using an acidic mobile phase modifier (e.g., formic or acetic acid) ensures that the morpholine nitrogen is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. UV detection at a wavelength of high absorbance, such as 295 nm as used for Timolol and its related substances, provides the necessary sensitivity.[6][8]
Workflow Diagram:
References
- 1. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]
- 2. ikev.org [ikev.org]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. benthamdirect.com [benthamdirect.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Akamai Error [sigmaaldrich.com]
- 10. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. 4-(1,2,5-Thiadiazol-3-yl)morpholine | C6H9N3OS | CID 15388892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. High Purity 4-Morpholino-1,2,5-Thiadiazol-3-Ol API at Best Price, Manufacturer & Supplier [navoneindia.net]
Application Note: Lipase-Catalyzed Kinetic Resolution for the Enantioselective Synthesis of (S)-Timolol
Introduction
Timolol is a non-selective β-adrenergic blocker, with its (S)-enantiomer being the active pharmaceutical ingredient (API) primarily used in the treatment of glaucoma and hypertension.[1] The stringent stereochemical requirements for drug efficacy and safety necessitate the production of (S)-Timolol in high enantiomeric purity. Traditional chemical syntheses often produce a racemic mixture, requiring challenging and costly resolution steps.[2] Biocatalysis, particularly using enzymes like lipases, presents a highly efficient, selective, and environmentally benign alternative for achieving this chiral separation.[3]
This application note provides a comprehensive guide to the kinetic resolution of a key chlorohydrin intermediate in the synthesis of (S)-Timolol, catalyzed by lipases. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and offer insights into data interpretation, empowering researchers and drug development professionals to implement this robust chemoenzymatic strategy.
Rationale and Mechanistic Principles
The core of this strategy is the enzymatic kinetic resolution (EKR) of a racemic secondary alcohol, specifically 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol , a critical precursor to Timolol.[4]
The Principle of Lipase-Catalyzed Resolution:
Lipases are hydrolases that naturally catalyze the hydrolysis of triglycerides. However, in non-aqueous, organic solvents, their catalytic activity can be reversed to favor esterification or transesterification reactions.[5][6] This unique capability is harnessed for kinetic resolution. The enzyme's active site is chiral, allowing it to differentiate between the two enantiomers of a racemic substrate.
In this application, the lipase selectively catalyzes the acylation (transesterification) of one enantiomer of the racemic chlorohydrin precursor, typically the (R)-enantiomer, at a much faster rate than the (S)-enantiomer. An acyl donor, such as vinyl acetate, is used for this purpose. The reaction proceeds until approximately 50% conversion is reached. At this point, the reaction mixture is enriched with the unreacted, desired (S)-alcohol and the newly formed (R)-ester . These two compounds, having different functional groups (alcohol vs. ester), can be easily separated by standard chromatographic techniques.
The enantioselectivity of the lipase is the critical parameter for success and is quantified by the Enantiomeric Ratio (E-value) . A high E-value (>100) is indicative of excellent selectivity, enabling the production of both the remaining substrate and the product in high enantiomeric excess (ee).[7]
Overall Experimental Workflow
The chemoenzymatic synthesis of (S)-Timolol via lipase resolution follows a logical and efficient pathway. The process begins with the racemic chlorohydrin precursor and culminates in the high-purity (S)-Timolol API.
Caption: Workflow for (S)-Timolol synthesis via lipase resolution.
Experimental Protocols
3.1. Materials and Reagents
-
Substrate: Racemic 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol
-
Enzymes:
-
Acyl Donor: Vinyl acetate
-
Solvents: Diisopropyl ether, Toluene, Hexane, Acetonitrile (Anhydrous grade)
-
Analytical:
-
n-Hexane and iso-Propanol (HPLC grade)
-
Chiral HPLC Column (e.g., Daicel Chiralcel AD-H)
-
-
Purification: Silica gel for column chromatography
3.2. Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from established methodologies for the resolution of the Timolol precursor.[4]
-
Preparation: In a dry flask equipped with a magnetic stirrer, dissolve the racemic chlorohydrin precursor (e.g., 50 mmol) and vinyl acetate (e.g., 1.0-1.5 equivalents) in the selected anhydrous solvent (15 mL).
-
Scientist's Note: Vinyl acetate is often used as it produces acetaldehyde as a byproduct, which is volatile and does not interfere with the reaction equilibrium. Hydrophobic solvents like diisopropyl ether or toluene are generally preferred as they maintain the essential micro-aqueous layer on the enzyme for activity while minimizing unwanted hydrolysis.[4]
-
-
Enzyme Addition: Add the lipase (e.g., 50 mg, w/w) to the solution. For immobilized enzymes, the amount may be higher and should be optimized.
-
Reaction: Seal the flask and place it in an orbital shaker set to 30°C and 200 rpm.[4]
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots. Remove the enzyme (by filtration or centrifugation) and analyze the sample using chiral HPLC to determine the conversion percentage and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).
-
Termination: Stop the reaction when the conversion reaches approximately 50%. This point maximizes the yield of the desired (S)-enantiomer at high enantiomeric purity.
-
Enzyme Recovery: Filter the reaction mixture to remove the lipase. If an immobilized enzyme is used, it can be washed with solvent, dried, and potentially reused.
3.3. Protocol 2: Product Separation and Purification
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Chromatography: Purify the resulting residue by silica gel column chromatography. Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the unreacted (S)-alcohol from the more nonpolar (R)-ester.
-
Characterization: Collect and combine the fractions corresponding to each compound and confirm their identity and purity via analytical techniques (TLC, HPLC, NMR).
3.4. Protocol 3: Synthesis of (S)-Timolol
The enantiopure (S)-chlorohydrin precursor is converted to (S)-Timolol through a standard nucleophilic substitution reaction.
-
Dissolve the purified (S)-chlorohydrin in a suitable solvent (e.g., THF).
-
Add an excess of tert-butylamine.
-
Heat the reaction mixture to drive the amination reaction, which proceeds via the opening of an in-situ formed epoxide ring.[1]
-
After the reaction is complete, perform an appropriate work-up and purification to isolate the (S)-Timolol free base.
-
The final API, Timolol maleate, is obtained by salt formation with maleic acid.[1]
Data Presentation and Interpretation
The selection of the right enzyme and solvent is paramount for an efficient resolution. The following table summarizes typical results from a screening study.[4]
| Lipase Source | Solvent | Time (h) | Conversion (%) | eeₛ (%) | eeₚ (%) | E-value |
| Pseudomonas cepacia | Diisopropyl ether | 24 | 48 | 98 | >99 | >200 |
| Pseudomonas cepacia | Toluene | 30 | 50 | 99 | >99 | >200 |
| Pseudomonas cepacia | Hexane | 48 | 45 | 85 | >99 | 150 |
| Candida antarctica B | Acetonitrile | 18 | 51 | >99 | 97 | >200 |
| Pseudomonas cepacia | Acetone | 72 | 15 | 18 | 95 | 12 |
| Candida rugosa | Diisopropyl ether | 72 | 10 | 11 | 98 | 15 |
Data Interpretation:
-
High E-value is Key: The data clearly shows that Pseudomonas cepacia lipase in hydrophobic solvents like diisopropyl ether and toluene provides superior results, with E-values exceeding 200.[4] This high enantioselectivity is crucial for obtaining the (S)-precursor with excellent enantiomeric purity (>98% ee).
-
Solvent Effects: Hydrophilic solvents like acetone significantly reduce the enzyme's activity and selectivity, leading to low conversion and poor E-values. This is a common phenomenon in lipase catalysis.[4]
-
Optimal Conversion: The goal is to stop the reaction as close to 50% conversion as possible. Overrunning the reaction (>50%) will decrease the enantiomeric excess of the remaining substrate, while stopping too early (<50%) results in a lower yield of the desired product.
Troubleshooting:
-
Low Conversion: May be caused by enzyme deactivation (moisture, temperature) or poor substrate solubility. Ensure anhydrous solvents and optimal temperature. Consider a different solvent to improve solubility.
-
Low Enantioselectivity (E-value): The chosen lipase may not be suitable for the substrate. Screen a wider range of lipases. Reaction temperature can also influence selectivity; optimization may be required.
Conclusion
The lipase-catalyzed kinetic resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol is a powerful and highly effective method for the asymmetric synthesis of (S)-Timolol. This biocatalytic approach offers significant advantages over classical resolution, including operational simplicity, mild reaction conditions, and exceptional enantioselectivity. By adhering to the principles of green chemistry, this strategy not only streamlines the production of a vital pharmaceutical but also minimizes environmental impact, making it an attractive platform for industrial-scale drug development.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Novel In Situ Methodologies: Utilizing 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol Derivatives for Target Localization and as a Hapten System for In Situ Hybridization
An Application Guide for Researchers
Abstract
This guide details innovative, albeit theoretical, applications for the small molecule 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol in the realm of in situ tissue analysis. As a known key intermediate in the synthesis of Timolol, a non-selective beta-adrenergic antagonist, this molecule's scaffold holds significant pharmacological relevance[1][2][3]. Standard in situ hybridization (ISH) relies on the specific base-pairing of nucleic acid probes to target mRNA or DNA sequences[4]. A small molecule, by its nature, cannot "hybridize" in this manner. Therefore, this document reimagines the application of this compound, proposing two novel, advanced protocols for experienced researchers. The first protocol details a method for in situ localization of the molecule's potential protein targets within tissue, a technique akin to pharmacologic mapping. The second protocol outlines a sophisticated approach where the molecule is used as a novel hapten, integrated into a standard nucleic acid probe for non-radioactive ISH, offering a new detection modality. These methodologies are designed for drug development professionals and molecular biologists seeking to expand the toolkit for target validation and gene expression analysis.
PART 1: SCIENTIFIC BACKGROUND & RATIONALE
The Thiadiazole Scaffold: From Synthesis Intermediate to Biological Probe
This compound is primarily recognized as a crucial building block in the synthesis of Timolol[1]. Timolol functions by blocking beta-adrenergic receptors, reducing aqueous humor production in the eye to treat glaucoma and ocular hypertension[5][6]. The thiadiazole heterocyclic ring system is a "pharmacophore" of significant interest, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[7][8][9].
This inherent bioactivity suggests that even intermediates like this compound could possess affinity for biological macromolecules. Our central hypothesis is to leverage this potential affinity, transforming the molecule from a synthetic precursor into a high-specificity probe for visualizing its binding partners directly within the cellular context of preserved tissues.
Deconstructing the User Request: Small Molecule "Hybridization"
It is critical to establish a clear distinction between classical ISH and the proposed techniques.
-
In Situ Hybridization (ISH): A powerful method that visualizes specific DNA or RNA sequences in their native cellular environment. It relies on the hybridization of a labeled nucleic acid probe to its complementary target sequence[10][11]. The specificity is dictated by Watson-Crick base pairing.
-
In Situ Small Molecule Localization: A technique to identify the binding sites of a small molecule (like a drug candidate) in tissue. This relies on the affinity and specificity of the molecule for its biological target, typically a protein. The molecule itself, modified with a detectable label, serves as the probe.
This guide presents protocols for the latter, and further proposes a method to integrate the small molecule into the former as a novel detection hapten.
PART 2: PROTOCOL 1 - IN SITU LOCALIZATION OF SMALL MOLECULE BINDING SITES
This protocol treats a labeled derivative of this compound as a probe to identify and visualize its binding targets (e.g., beta-adrenergic receptors) in tissue sections.
Principle of the Assay
A derivative of the core molecule is synthesized with a reporter tag (e.g., biotin or a fluorophore). This "probe" is incubated with fixed and permeabilized tissue sections. The probe will bind to its specific molecular targets. Through subsequent detection of the reporter tag, the precise anatomical and subcellular location of these binding sites can be visualized microscopically. The causality behind this method is that high-affinity ligand-receptor interactions are preserved even in appropriately fixed tissues, allowing for direct visualization.
Workflow Diagram: Small Molecule Target Localization
Caption: Workflow for localizing small molecule binding sites in tissue.
Probe Design & Synthesis (Expert Insight)
This is a critical, non-trivial step requiring significant chemistry expertise. The goal is to attach a label without disrupting the core chemical structure responsible for target binding.
-
Choice of Label:
-
Biotin: Enables highly sensitive enzymatic or fluorescent detection via streptavidin conjugates. Recommended for initial protocol development.
-
Fluorophore (e.g., Cy5, Alexa Fluor 488): Allows for direct, single-step detection, which is faster and ideal for multiplexing experiments.
-
-
Synthesis Strategy (Hypothetical): A linker arm would be attached to the morpholine ring of the molecule. The morpholine nitrogen is a potential site for modification that may be distal to the thiadiazole core's primary binding interactions. This linker would then be conjugated to an NHS-ester derivative of biotin or a fluorophore. This synthesis must be performed and validated by a medicinal chemist.
Detailed Experimental Protocol
Materials & Reagents:
-
Tissue samples (frozen or paraffin-embedded)
-
Biotinylated this compound derivative (custom synthesis)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA), 0.1% Tween-20 in PBS
-
Probe Dilution Buffer: 1% BSA in PBS with 0.1% Tween-20 (PBST)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Nuclear counterstain (e.g., Hematoxylin)
Procedure:
-
Tissue Preparation:
-
Fix fresh tissue in 4% PFA for 4-6 hours at 4°C. Rationale: PFA cross-links proteins, preserving tissue morphology and locking the target molecule in place without heavily masking epitopes[12].
-
Cryoprotect by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed in OCT compound and freeze. Cut 10-20 µm sections onto charged slides.
-
-
Pretreatment:
-
Rehydrate slides in PBS for 5 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Rationale: This step is essential to allow the probe to access intracellular targets.
-
Wash 3 times for 5 minutes each in PBST.
-
-
Blocking:
-
Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber. Rationale: BSA blocks non-specific protein binding sites on the tissue, reducing background signal[13].
-
-
Probe Incubation:
-
Dilute the biotinylated small molecule probe in Probe Dilution Buffer to an optimal concentration (e.g., 1-10 µM, must be determined empirically).
-
Apply the probe solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
Crucial Control: For a competition control, co-incubate a separate slide with the labeled probe and a 100-fold excess of unlabeled Timolol. A significant reduction in signal on this slide validates binding specificity.
-
-
Washing:
-
Wash slides 3 times for 10 minutes each in PBST to remove unbound probe.
-
-
Detection:
-
Incubate with Streptavidin-HRP (diluted according to manufacturer's instructions in Probe Dilution Buffer) for 1 hour at room temperature.
-
Wash 3 times for 5 minutes each in PBST.
-
Develop the signal using a DAB substrate kit according to the manufacturer's protocol until a brown precipitate forms.
-
Rinse with distilled water.
-
-
Counterstaining & Mounting:
-
Lightly counterstain with Hematoxylin to visualize cell nuclei.
-
Dehydrate through an ethanol series, clear with xylene, and coverslip with permanent mounting medium.
-
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Fixation Time | 4-6 hours (4% PFA) | Balances morphological preservation with target antigenicity. |
| Section Thickness | 10-20 µm | Optimal for reagent penetration and imaging resolution. |
| Probe Concentration | 1-10 µM | Must be titrated to maximize signal-to-noise ratio. |
| Competition Control | 100x excess unlabeled ligand | Essential for demonstrating binding specificity to the target. |
| Incubation Temp. | 4°C Overnight | Promotes specific, low-affinity binding and minimizes degradation. |
PART 3: PROTOCOL 2 - A NOVEL HAPTEN SYSTEM FOR NON-RADIOACTIVE ISH (NRISH)
This advanced protocol proposes using this compound as a novel hapten for detecting a traditional oligonucleotide probe. This mirrors the well-established use of haptens like Digoxigenin (DIG) and Biotin[14][15].
Principle of the Assay
An antisense oligonucleotide probe (RNA or DNA) complementary to a target mRNA of interest is synthesized. During synthesis, monomers chemically modified with the this compound hapten are incorporated. This hapten-labeled probe is hybridized to tissue sections. The hapten is then detected using a highly specific primary antibody raised against the small molecule, followed by a labeled secondary antibody for visualization. This creates a new, orthogonal detection system that can be used alongside existing ones for multiplexing.
Workflow Diagram: Novel Hapten Detection Cascade
Caption: Detection cascade for the proposed novel hapten ISH system.
Key Methodological Components
-
Hapten-Labeled Nucleotide Synthesis: Requires custom synthesis of a phosphoramidite or dUTP nucleotide conjugated to this compound.
-
Probe Generation: The modified nucleotide is incorporated into an antisense oligonucleotide probe via standard solid-phase synthesis or in vitro transcription.
-
Custom Antibody Generation: A polyclonal or monoclonal primary antibody that specifically recognizes the this compound hapten must be developed and validated (e.g., via immunization of rabbits or mice). This is a substantial undertaking.
Abbreviated NRISH Protocol
This protocol assumes the successful generation of the hapten-labeled probe and the specific primary antibody. The core steps of tissue preparation, pre-hybridization, and hybridization follow established ISH protocols[13][16].
Key Steps:
-
Tissue Preparation & Pretreatment: Prepare slides as per standard ISH protocols (fixation, permeabilization with Proteinase K). Rationale: Proteinase K digestion improves probe accessibility to the target mRNA by partially digesting cross-linked proteins[13].
-
Hybridization:
-
Dilute the hapten-labeled probe in a formamide-based hybridization buffer. Rationale: Formamide lowers the melting temperature of nucleic acid duplexes, allowing hybridization to occur at a lower, less damaging temperature[12].
-
Apply probe to sections and hybridize overnight at an optimized temperature (e.g., 65°C)[16].
-
-
Post-Hybridization Washes: Perform stringent washes in SSC buffer at high temperature to remove non-specifically bound probe.
-
Immunodetection:
-
Block with a suitable serum (e.g., normal goat serum).
-
Incubate with the custom anti-hapten primary antibody (e.g., rabbit anti-thiadiazole).
-
Wash thoroughly.
-
Incubate with an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit-AP).
-
Wash thoroughly.
-
Develop with an appropriate chromogenic substrate for the enzyme (e.g., NBT/BCIP for Alkaline Phosphatase).
-
-
Mounting & Imaging: Dehydrate, clear, and coverslip for microscopic analysis.
PART 4: CONCLUDING REMARKS & FUTURE DIRECTIONS
The methodologies presented here are advanced, proof-of-concept protocols designed to stimulate innovation. They require a multidisciplinary approach, combining organic chemistry, immunology, and molecular biology.
-
Protocol 1 (Target Localization): Offers a direct path for drug development researchers to visualize the tissue and cellular distribution of where a lead compound or its analogs bind. This provides invaluable data for efficacy and off-target effect studies, bridging the gap between in vitro binding assays and whole-organism pharmacology.
-
Protocol 2 (Novel Hapten System): Represents a significant expansion of the molecular detection toolkit. A new, validated hapten system would enable more complex multiplexing experiments, allowing researchers to simultaneously visualize multiple mRNA targets with distinct detection systems, thereby unraveling complex gene expression networks in heterogeneous tissues.
Successful implementation of these protocols would not only provide specific answers regarding the function and targets of this compound but also establish a new paradigm for the use of bioactive small molecules in the field of in situ analytics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 3. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. In situ hybridization - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Timolol? [synapse.patsnap.com]
- 6. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. A non-radioactive in situ hybridization method that does not require RNAse-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: High-Throughput Screening of Thiadiazole Derivatives
Foreword: The Thiadiazole Scaffold and the Imperative for High-Throughput Screening
The landscape of modern drug discovery is characterized by an urgent need for novel therapeutic agents to combat a spectrum of diseases, from multi-drug resistant infections to complex cancers.[1][2] Within the vast armamentarium of medicinal chemistry, heterocyclic compounds have consistently emerged as privileged scaffolds, and among them, thiadiazole derivatives are particularly noteworthy.[3][4] Thiadiazoles, five-membered heterocyclic rings containing sulfur and nitrogen atoms, exhibit an extraordinary range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] The mesoionic character of the 1,3,4-thiadiazole ring, for instance, allows these molecules to readily cross cellular membranes and interact with diverse biological targets, making them a fertile ground for drug development.[7][8][9]
However, the potential of a chemical scaffold can only be realized through systematic and efficient biological evaluation. High-Throughput Screening (HTS) provides the necessary engine for this exploration, enabling the rapid assessment of vast libraries of compounds to identify molecules with a desired biological activity.[10][11] HTS transforms the slow, manual process of drug discovery into an industrialized, automated workflow capable of testing hundreds of thousands of compounds in a single campaign.[12]
This guide provides a detailed framework for designing and executing a robust HTS campaign for thiadiazole derivatives. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, the principles of assay design, and the logic of data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to unlock the therapeutic potential of the thiadiazole scaffold.
Section 1: The Cornerstone of Discovery - Assay Development and Validation
The success of any HTS campaign is fundamentally determined by the quality of the assay. A well-designed assay serves as a reliable lens through which to view the biological effects of a compound library. The choice of assay technology must be tailored to the specific biological question being asked, whether it's inhibiting a specific enzyme or inducing a desired cellular phenotype.[13] Cell-based assays are now used in over half of all HTS campaigns, as they provide highly relevant biological information that is more predictive of in vivo responses compared to purely biochemical assays.[14][15][16][17][18]
Selecting the Appropriate Assay Format
There are two primary approaches for HTS assays: biochemical and cell-based.[19]
-
Biochemical (Target-Based) Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are generally simpler to develop and execute but may fail to identify compounds that require cellular metabolism for activity or that cannot penetrate the cell membrane.
-
Cell-Based (Phenotypic) Assays: These assays measure a compound's effect on whole, living cells. They provide a more physiologically relevant context, assessing compound efficacy, mechanism, and potential toxicity simultaneously.[14] Key examples include cell proliferation assays, reporter gene assays, and second messenger assays.[15]
For thiadiazole derivatives, which have shown promise against targets like kinases, proteases, and inducers of apoptosis, both assay types are highly relevant.[5][7]
Key HTS Assay Technologies
Modern HTS relies on sensitive and robust detection methods that are amenable to automation and miniaturization.
-
Fluorescence-Based Assays: These are among the most common methods in HTS.[20] Technologies like Fluorescence Polarization (FP) are ideal for monitoring molecular binding events, such as an inhibitor displacing a fluorescent ligand from an enzyme's active site.[21] Fluorescence Resonance Energy Transfer (FRET) is another powerful technique for monitoring enzymatic cleavage of a substrate or protein-protein interactions.[22]
-
Luminescence-Based Assays: These assays offer high sensitivity and a broad dynamic range. A leading technology is AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) , a bead-based, no-wash immunoassay.[23] When a biological interaction brings donor and acceptor beads into proximity, a cascade of chemical reactions produces a strong luminescent signal.[24][25] Its homogeneous format and resistance to interference from colored compounds make it exceptionally well-suited for HTS.[26][27]
The Principle of AlphaLISA for Kinase Inhibition Screening
Mandatory Assay Validation: Ensuring Data Integrity
Before embarking on a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust and reproducible. This is achieved by calculating key statistical parameters. The Z'-factor is the most critical parameter, as it measures the statistical separation between the positive and negative controls.[28]
| Parameter | Formula | Acceptable Range | Rationale |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | ≥ 5 | Represents the dynamic range of the assay. A higher ratio allows for more sensitive detection of inhibitors. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | ≤ 15% | Measures the variability of the data. Low CV is critical for reproducibility, especially for the control wells. |
Section 2: The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process that systematically funnels a large compound library down to a small number of validated, high-quality hits.[29] Each stage has a distinct purpose, from initial broad discovery to precise characterization.
Protocol 1: Primary Screen and Hit Confirmation
Objective: To identify initial "hits" from a thiadiazole library that modulate the activity of the target in a cell-based assay.
Materials:
-
Thiadiazole compound library (e.g., 10 mM in DMSO).
-
Assay-ready plates (384-well, black, clear-bottom).
-
Cell line of interest.
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Positive control compound (known to induce the desired effect).
-
Negative control (DMSO vehicle).
-
Automated liquid handlers and plate readers.
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each thiadiazole derivative from the library stock plates to the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM).
-
Designate specific columns for controls: positive control, and negative control (DMSO only).
-
-
Cell Seeding:
-
Harvest cells and adjust the density to the pre-optimized concentration.
-
Using a multi-channel dispenser, add 50 µL of the cell suspension to each well of the compound-containing plates.
-
-
Incubation:
-
Incubate the plates for the pre-determined time (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Signal Detection:
-
Equilibrate the plates and the detection reagent to room temperature.
-
Add the cell viability reagent (e.g., 25 µL of CellTiter-Glo®) to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
-
Hit Confirmation:
-
From the primary screen data, identify all compounds that meet the hit criteria (e.g., >50% inhibition of cell viability).
-
"Cherry-pick" these hits from the original library plates and re-test them in the same assay to confirm their activity and rule out experimental errors.
-
Section 3: From Hits to Leads - Data Analysis and Validation
Raw data from an HTS run is not immediately informative. It must undergo rigorous statistical analysis and normalization to identify genuine hits and eliminate false positives.[30][31]
Data Normalization and Hit Selection
-
Normalization: Raw data from each plate is typically normalized to the plate's internal controls. A common method is to calculate the percent inhibition for each compound relative to the positive and negative controls on the same plate.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Criteria: A "hit" is defined as a compound that produces a statistically significant effect. A common threshold is an activity greater than three standard deviations from the mean of the negative controls.[20]
Dose-Response Curves and Potency (IC₅₀/EC₅₀)
Confirmed hits are further characterized by generating 10-point dose-response curves. This allows for the calculation of the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration, which is a key measure of a compound's potency. Compounds are then prioritized based on their potency and maximal effect.
| Compound ID | Max Inhibition (%) | IC₅₀ (µM) | Curve Quality (R²) | Priority |
| TDZ-001 | 98.7 | 0.15 | 0.99 | High |
| TDZ-002 | 95.2 | 1.2 | 0.98 | Medium |
| TDZ-003 | 45.1 | > 20 | 0.65 | Low (Weak) |
| TDZ-004 | 99.1 | 0.08 | 0.99 | High (Most Potent) |
The Critical Role of Secondary and Orthogonal Assays
A compound identified as a hit in a single assay is not yet a validated lead. It is crucial to test promising compounds in secondary and orthogonal assays to confirm their mechanism of action and rule out assay-specific artifacts.[29]
-
Orthogonal Assays: Employ a different technology to measure the same biological endpoint. For example, if the primary screen used a luminescence-based cell viability assay, an orthogonal assay could use a fluorescence-based method that measures caspase activation to confirm apoptosis.
-
Counter-Screens: Used to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence assay) or that have undesirable off-target effects.
-
Selectivity Assays: Test the compound against related targets (e.g., other kinases in the same family) to determine its specificity. High selectivity is often a desirable trait for a drug candidate.
Section 4: Detailed Application Protocol
Protocol 2: Biochemical Protease Inhibition Assay using Fluorescence Polarization (FP)
Objective: To identify thiadiazole derivatives that inhibit the activity of a specific protease enzyme.
Principle: This assay measures the change in molecular volume when a small, fluorescently labeled peptide substrate is cleaved by a protease. The large, intact substrate tumbles slowly in solution, resulting in high fluorescence polarization. After cleavage, the smaller fluorescent fragment tumbles rapidly, leading to low polarization. Inhibitors prevent this cleavage, thus maintaining a high polarization signal.[21]
Materials:
-
Purified protease enzyme.
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled).
-
Assay buffer (optimized for protease activity).
-
Protease inhibitor (positive control).
-
Thiadiazole library in DMSO.
-
384-well, black, low-volume assay plates.
-
Plate reader with FP capabilities.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the protease enzyme in assay buffer.
-
Prepare a 2X solution of the fluorescent peptide substrate in assay buffer.
-
-
Compound and Control Plating:
-
Dispense 50 nL of thiadiazole compounds and controls (DMSO and positive control inhibitor) into the 384-well plates.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X enzyme solution to all wells except for the "no enzyme" control wells. Add 5 µL of assay buffer to these wells instead.
-
-
Pre-incubation:
-
Incubate the plates for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X substrate solution to all wells to start the enzymatic reaction. The final volume is 10 µL.
-
-
Reaction Incubation:
-
Incubate the plate at the optimal temperature (e.g., 37°C) for the pre-determined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation / 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) polarization controls.
-
Select hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. marinbio.com [marinbio.com]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 18. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A new protease activity assay using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. revvity.com [revvity.com]
- 24. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 25. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enzyme Assay Design for High-Throughput Screening [ouci.dntb.gov.ua]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 31. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Enzyme Inhibition Assays of Thiadiazole Compounds
Introduction: The Privileged Scaffold of Thiadiazole in Enzyme Inhibition
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing sulfur and two nitrogen atoms, a scaffold that has earned the designation of a "privileged structure" in medicinal chemistry.[1] This is due to its remarkable ability to serve as a core for a wide array of biologically active compounds. Thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] A significant portion of these therapeutic effects can be attributed to the capacity of thiadiazole-based molecules to specifically inhibit the activity of key enzymes involved in various disease pathways.[2][3]
The unique electronic properties of the thiadiazole ring, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal pharmacophore for binding to the active sites of enzymes.[4] Consequently, thiadiazole derivatives have been successfully developed as inhibitors for a range of enzymes, including carbonic anhydrases, acetylcholinesterase, urease, and various kinases.[2][5][6][7]
This comprehensive guide provides a detailed protocol for conducting in vitro enzyme inhibition assays tailored for the evaluation of thiadiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical, step-by-step methodologies.
Core Principles of Enzyme Inhibition Assays: A Foundation for Robust Data
Enzyme inhibition assays are fundamental tools in drug discovery for the identification and characterization of compounds that can modulate the activity of a specific enzyme. The primary objective is typically to determine the concentration of an inhibitor required to reduce the enzyme's activity by 50%, a value known as the half-maximal inhibitory concentration (IC50).[8] A lower IC50 value signifies a more potent inhibitor.[9]
It is crucial to understand that the IC50 is a measure of the functional strength of an inhibitor and can be influenced by experimental conditions such as substrate concentration.[10] Therefore, for a more profound understanding of the inhibitor's affinity for the enzyme, the inhibition constant (Ki) should be determined. The Ki is an intrinsic property of the inhibitor and reflects its binding affinity.[8] The Cheng-Prusoff equation is commonly used to calculate the Ki from the IC50 value, provided the Michaelis constant (Km) of the substrate is known.[8]
To ensure the generation of reliable and reproducible data, it is imperative to adhere to best practices in assay design and execution. This includes the use of appropriate controls, optimization of reaction conditions, and a thorough understanding of the kinetic behavior of the enzyme.[11][12]
General Experimental Workflow for In Vitro Enzyme Inhibition Assays
The following diagram outlines the key stages of a typical in vitro enzyme inhibition assay, from initial preparation to final data analysis.
Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.
Detailed Step-by-Step General Protocol
This protocol provides a robust framework for assessing the inhibitory potential of thiadiazole compounds against a variety of enzymes. Specific concentrations, volumes, and incubation times must be optimized for each enzyme system.[1]
1. Preparation of Stock Solutions:
-
Inhibitor: Dissolve the synthesized thiadiazole compounds and a known reference inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] Subsequently, perform serial dilutions with the assay buffer or DMSO to achieve a range of working concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme: Prepare an enzyme stock solution in the appropriate assay buffer at a concentration determined during the assay optimization phase. The enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.
-
Substrate: Dissolve the substrate in the assay buffer to the desired final concentration. For competitive inhibitors, it is recommended to use a substrate concentration at or below its Km value.[13]
2. Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 2-5 µL) of the thiadiazole compound dilutions or the reference inhibitor to the designated wells of a 96-well microplate.
-
For control wells, add the same volume of DMSO/buffer:
-
Add the enzyme solution (e.g., 20-40 µL) to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to permit the inhibitor to bind to the enzyme.[1]
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
-
Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction remains within the linear range.
-
If necessary, stop the reaction by adding a stop solution. For example, in the α-glucosidase assay, 0.1 M sodium carbonate can be used.[1]
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
Specific Application Notes for Key Enzyme Targets of Thiadiazoles
The general protocol can be adapted for various enzymes. Below are specific considerations for three common enzyme targets for thiadiazole inhibitors.
Carbonic Anhydrase (CA) Inhibition Assay
Thiadiazole sulfonamides are well-known inhibitors of carbonic anhydrases.[4][5][14][15] The assay typically measures the esterase activity of CA using 4-nitrophenyl acetate (4-NPA) as the substrate.[14][16]
-
Enzyme: Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).[14]
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Detection: The hydrolysis of 4-NPA produces the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically at approximately 400 nm.
-
Reference Inhibitor: Acetazolamide (a clinically used CA inhibitor).[17]
Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitors are used in the treatment of Alzheimer's disease.[18] The most common method for assaying AChE activity is the Ellman's method.[18][19]
-
Enzyme: Acetylcholinesterase (e.g., from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, measured at 412 nm.[18]
-
Reference Inhibitor: Donepezil or Galantamine.
Urease Inhibition Assay
Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria and in agriculture.[7][20][21][22][23]
-
Enzyme: Jack bean urease.
-
Substrate: Urea.
-
Detection: The Berthelot method is commonly used, where the ammonia produced from urea hydrolysis reacts with a phenol-hypochlorite reagent to form a blue-green indophenol complex, which is measured spectrophotometrically at around 625 nm.
-
Reference Inhibitor: Thiourea.[21]
Data Analysis and Interpretation: From Raw Data to Meaningful Insights
1. Calculation of Percentage Inhibition:
The percentage of enzyme inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Sample - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] * 100
2. Determination of IC50 Values:
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.[8][9] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[8] The IC50 is the concentration of the inhibitor that produces 50% inhibition.[10] Various software packages, such as GraphPad Prism or SigmaPlot, can be used for this analysis.[24]
Data Presentation:
Summarize the quantitative results in a clear and structured table for easy comparison of the potencies of the different thiadiazole compounds.
| Compound ID | Target Enzyme | IC50 (µM) ± SD |
| THZ-001 | Carbonic Anhydrase II | 0.15 ± 0.02 |
| THZ-002 | Carbonic Anhydrase II | 1.23 ± 0.11 |
| THZ-003 | Acetylcholinesterase | 5.78 ± 0.45 |
| THZ-004 | Acetylcholinesterase | 25.1 ± 2.3 |
| Acetazolamide | Carbonic Anhydrase II | 0.05 ± 0.01 |
| Donepezil | Acetylcholinesterase | 0.02 ± 0.005 |
3. Understanding the Mechanism of Inhibition:
To gain a deeper understanding of how a thiadiazole compound inhibits an enzyme, further kinetic studies are essential. By measuring the initial reaction rates at various substrate and inhibitor concentrations, Lineweaver-Burk or Michaelis-Menten plots can be generated to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
- 9. m.youtube.com [m.youtube.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. attogene.com [attogene.com]
- 19. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 20. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cytotoxicity Assessment of Heterocyclic Compounds
Introduction: The Critical Role of Cytotoxicity Screening for Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets.[1] However, this same reactivity can also lead to off-target effects and cellular toxicity.[2] Therefore, robust and reliable in vitro cytotoxicity testing is a cornerstone of the preclinical evaluation of any new heterocyclic drug candidate.[3][4] These assays provide the first critical data points on a compound's therapeutic window, helping to identify and eliminate candidates with unfavorable safety profiles early in the drug development pipeline.[3]
This comprehensive guide provides detailed protocols and expert insights into the most common and effective colorimetric and fluorometric assays for assessing the cytotoxicity of heterocyclic compounds. We will delve into the underlying principles of each assay, the rationale behind experimental design, and best practices for data interpretation and troubleshooting.
Choosing the Right Assay: A Matter of Mechanism and Compound Properties
The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. It requires careful consideration of the compound's potential mechanism of action and its physicochemical properties. For heterocyclic compounds, which can be colored or fluorescent, it is crucial to choose an assay that minimizes the risk of interference.
| Assay Type | Principle | Advantages | Considerations for Heterocyclic Compounds |
| MTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases. | Well-established, cost-effective, and widely used.[5] | Potential for interference from colored compounds that absorb at the same wavelength as formazan.[6] Reducing agents among the heterocyclic compounds can also directly reduce MTT, leading to false-positive results.[6] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[7][8] | Directly measures cell membrane integrity and necrosis.[9] | Less susceptible to interference from colored or fluorescent compounds. However, serum in the culture medium can contain LDH, leading to high background.[9][10] |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[11][12] | Sensitive and reproducible. Measures lysosomal membrane integrity.[13] | Colored compounds can interfere with the colorimetric reading. Cationic heterocyclic compounds might compete with neutral red for uptake. |
| alamarBlue™ (Resazurin) Assay | Measures the reduction of the non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[14][15] | Highly sensitive, non-toxic to cells, and allows for kinetic monitoring.[16][17] | Fluorescent heterocyclic compounds can interfere with the signal. The assay is sensitive to changes in the cellular redox environment, which can be influenced by some heterocyclic structures.[18] |
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of heterocyclic compounds is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results.
Caption: A generalized workflow for in vitro cytotoxicity testing of heterocyclic compounds.
Detailed Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the therapeutic target of the heterocyclic compound.[19][20] For general cytotoxicity screening, commonly used cell lines include human cancer cell lines like HeLa, A549, and MCF-7, as well as normal human fibroblast lines like MRC-5 to assess selectivity.[21] It is imperative to use cells in their logarithmic growth phase and at a consistent passage number to ensure reproducibility.[6][22]
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from established methods and provides a robust framework for assessing cell viability.[23]
Materials:
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test heterocyclic compound stock solution (e.g., in DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[23] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the heterocyclic compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced cytotoxicity.[6][24] Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH release from damaged cells.[7][9]
Materials:
-
96-well flat-bottom sterile microplates
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Stop solution (provided in the kit)
-
Serum-free cell culture medium
-
Test heterocyclic compound stock solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use serum-free medium during the treatment period to reduce background LDH levels.[9]
-
Controls: Prepare the following controls in triplicate:
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[9] Add 50 µL of the stop solution and measure the absorbance at 490 nm.[9]
Protocol 3: Neutral Red Uptake Assay
This protocol measures the ability of viable cells to take up and retain the neutral red dye.[11][12][26]
Materials:
-
96-well flat-bottom sterile microplates
-
Neutral red solution (e.g., 50 µg/mL in sterile PBS)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[26]
-
Complete cell culture medium
-
PBS
-
Test heterocyclic compound stock solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Dye Incubation: After the treatment incubation period, remove the medium and add 100 µL of pre-warmed neutral red solution to each well. Incubate for 2-3 hours at 37°C.[11]
-
Washing: Remove the neutral red solution and wash the cells with 150 µL of PBS.[11]
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes on an orbital shaker to extract the dye.[26]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[26]
Protocol 4: alamarBlue™ (Resazurin) Assay
This fluorometric assay is highly sensitive and offers a broad dynamic range.[15][16][17]
Materials:
-
96-well black, clear-bottom sterile microplates
-
alamarBlue™ reagent
-
Complete cell culture medium
-
Test heterocyclic compound stock solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a black-walled plate to minimize fluorescence bleed-through.
-
Reagent Addition: After the desired incubation period, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[17] Incubation time can be optimized for different cell lines and densities.[18]
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15][16]
Data Analysis and Interpretation
The primary endpoint of these assays is typically the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[27][28]
Calculation of Percentage Viability:
Percentage Viability (%) = [(Absorbance/Fluorescence of Treated Cells - Absorbance/Fluorescence of Blank) / (Absorbance/Fluorescence of Untreated Control - Absorbance/Fluorescence of Blank)] x 100
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software like GraphPad Prism.[27][29][30][31]
Self-Validating Systems: The Importance of Controls
To ensure the integrity and reliability of the data, a comprehensive set of controls is essential.[32]
| Control Type | Purpose | Expected Outcome |
| Untreated Control | Represents 100% cell viability. | High absorbance/fluorescence signal. |
| Vehicle Control | Assesses the cytotoxicity of the solvent used to dissolve the compound. | Similar signal to the untreated control. |
| Positive Control | A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly.[33][34] | Low absorbance/fluorescence signal, indicating cell death. |
| Blank/Background Control | Medium without cells to measure the background signal from the medium and assay reagents.[25] | Very low signal. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects.[22] | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[22] |
| Low Absorbance/Fluorescence Signal | Low cell density, insufficient incubation time with the assay reagent.[6] | Optimize cell seeding density and incubation time.[6] |
| High Background Signal | Microbial contamination, interference from phenol red in the medium, or serum components.[6] | Use sterile techniques, consider phenol red-free medium for the assay, and use serum-free medium for the LDH assay.[6] |
| Compound Interference | The heterocyclic compound is colored, fluorescent, or has reducing/oxidizing properties. | Run a parallel plate with the compound but without cells to measure its intrinsic absorbance/fluorescence. If the compound interferes with the assay chemistry, consider an alternative assay. |
Conclusion
The cytotoxicity assessment of heterocyclic compounds is a multifaceted process that requires a thorough understanding of the available assays and their underlying principles. By carefully selecting the appropriate assay, implementing robust controls, and adhering to detailed protocols, researchers can generate high-quality, reliable data that is crucial for the advancement of new therapeutic agents. This guide serves as a comprehensive resource to empower scientists in their efforts to develop safer and more effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. researchtweet.com [researchtweet.com]
- 12. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 15. allevi3d.com [allevi3d.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. qualitybiological.com [qualitybiological.com]
- 27. clyte.tech [clyte.tech]
- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. researchgate.net [researchgate.net]
- 32. bosterbio.com [bosterbio.com]
- 33. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Comprehensive Guide to the Profiling of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol in Timolol
Abstract
This application note provides a detailed technical guide for the identification, quantification, and control of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a critical process-related impurity in the synthesis of Timolol. Timolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of glaucoma and hypertension.[1][2] The purity of the Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. This document outlines the strategic importance of monitoring this specific impurity, its synthetic origin, and provides robust, validated analytical protocols using High-Performance Liquid Chromatography (HPLC) with UV detection. Furthermore, it details method validation in accordance with International Council for Harmonisation (ICH) guidelines and confirmatory analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling in Timolol
The safety and efficacy of a pharmaceutical product are intrinsically linked to the purity of its API. Regulatory bodies worldwide, guided by frameworks like the ICH, mandate rigorous control over impurities that may arise during the synthesis, formulation, or storage of a drug.[3][4] Impurities are defined as any component of the drug substance that is not the chemical entity defined as the API.[5]
Timolol, chemically known as (S)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol, is a potent therapeutic agent whose synthesis involves several chemical steps.[2] One of the key starting materials, or intermediates, for this synthesis is This compound (CAS: 30165-97-0), hereafter referred to as M4T.[6][7][8] Due to its role as a direct precursor, M4T can persist as an unreacted starting material, becoming a process-related impurity in the final Timolol API. Therefore, a robust analytical strategy to monitor and control its levels is not merely a quality control measure but a regulatory necessity.
This document provides the scientific rationale and detailed methodologies for the effective profiling of M4T in Timolol samples.
Chemical Context: Origin and Structures
Understanding the synthetic relationship between the impurity and the API is the foundation of a logical control strategy. M4T is the heterocyclic core onto which the side chain is attached to form Timolol.
The primary route for M4T to appear in the final API is through incomplete reaction during the etherification step where the propanolamine side chain is attached to the M4T core.
Analytical Strategy for M4T Profiling
A multi-faceted analytical approach is required to ensure comprehensive control over the M4T impurity. The strategy relies on a primary quantitative method (HPLC-UV) and a confirmatory identification method (LC-MS). The entire process must be governed by a rigorous validation protocol to ensure its trustworthiness and compliance with regulatory standards.
Protocol 1: HPLC-UV Method for Identification and Quantification
This protocol describes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of M4T from the Timolol API. RP-HPLC is the industry standard for this type of analysis due to its high resolving power, sensitivity, and reproducibility.[5][9]
4.1 Rationale for Method Selection
-
Stationary Phase (C18): An octadecylsilyl (C18) column is chosen for its versatility and proven ability to resolve compounds of varying polarity, such as the more polar M4T from the more non-polar Timolol.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) provides excellent control over the retention and separation of the analytes. Adjusting the pH of the buffer is critical for ensuring the consistent ionization state of the compounds, leading to sharp, symmetrical peaks. A pH of 3.0-3.5 is often effective for Timolol and related substances.[10]
-
Detection (UV): UV detection at 295 nm is selected as it is a wavelength of high absorbance for Timolol, providing excellent sensitivity for both the API and its structurally related impurities.[1][10][11]
4.2 Materials and Reagents
-
M4T Reference Standard (e.g., Timolol EP Impurity D)
-
Timolol Maleate Reference Standard (e.g., USP)
-
Timolol API/Drug Product test sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
4.3 Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Buffer:Methanol (60:40 v/v). Buffer: 20mM KH₂PO₄, pH adjusted to 3.5 with H₃PO₄. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Run Time | Approx. 15 minutes (or until all components have eluted) |
4.4 Solution Preparation
-
Diluent: Mobile Phase (Buffer:Methanol 60:40 v/v).
-
M4T Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of M4T Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Timolol Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Timolol Maleate Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (Spiked Sample): Transfer 1 mL of the M4T Standard Stock Solution and 10 mL of the Timolol Standard Stock Solution into a 100 mL volumetric flask. Dilute to volume with Diluent. This results in a solution containing ~100 µg/mL of Timolol and ~1 µg/mL of M4T (representing a 1% impurity level).
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the Timolol API test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
4.5 System Suitability Test (SST) Before sample analysis, inject the System Suitability Solution five times. The system is deemed ready for use if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rₛ) | Rₛ between M4T and Timolol peaks ≥ 2.0 | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | T for Timolol and M4T peaks ≤ 2.0 | Confirms good peak shape and column performance. |
| Relative Standard Deviation (%RSD) | %RSD for peak areas of replicate injections ≤ 2.0% | Demonstrates the precision of the analytical system. |
4.6 Analysis and Calculation Inject the Diluent (as a blank), the M4T Standard Solution, and the Sample Solution. Identify the M4T peak in the sample chromatogram by comparing its retention time to that of the standard.
Calculate the percentage of M4T in the Timolol API sample using the following formula:
% M4T = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp = Peak area of M4T in the Sample Solution chromatogram.
-
Area_Std = Peak area of M4T in the Standard Solution chromatogram.
-
Conc_Std = Concentration of M4T in the Standard Solution (µg/mL).
-
Conc_Sample = Concentration of Timolol API in the Sample Solution (µg/mL).
Protocol 2: HPLC Method Validation (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement for methods used in a GMP environment.
5.1 Specificity (Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[12]
-
Protocol: Subject the Timolol API to stress conditions (e.g., 0.1N HCl at 80°C, 0.1N NaOH at 80°C, 3% H₂O₂ at room temp, heat at 80°C for 48 hours).[1][10] Analyze the stressed samples.
-
Acceptance Criteria: The method must demonstrate that the M4T peak is resolved from any degradation products formed and from the main Timolol peak. Peak purity analysis using a Diode Array Detector (DAD) should confirm the homogeneity of the M4T and Timolol peaks. Timolol is known to be particularly labile under basic conditions.[10]
5.2 Validation Parameters and Illustrative Data The following table summarizes the key validation parameters with typical acceptance criteria and illustrative data for the M4T impurity method.
| Parameter | Procedure | Acceptance Criteria | Illustrative Results |
| Linearity | Analyze 5-7 concentrations of M4T spanning the expected range (e.g., 0.05% to 1.5% of the nominal sample concentration). | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | Confirmed by linearity, accuracy, and precision studies. | As per linearity. | 0.05 µg/mL - 1.5 µg/mL |
| Accuracy (% Recovery) | Spike Timolol sample with known amounts of M4T at 3 levels (e.g., 50%, 100%, 150% of the target limit) in triplicate. | 90.0% - 110.0% recovery. | 98.5% - 102.1% |
| Precision (Repeatability) | Analyze 6 replicate preparations of a spiked sample at 100% of the target limit. | %RSD ≤ 5.0% | %RSD = 1.2% |
| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day. | %RSD ≤ 10.0% | %RSD = 2.5% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of ~3:1. | Report the value. | 0.015 µg/mL (0.015%) |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of ~10:1. | Report the value. | 0.05 µg/mL (0.05%) |
Protocol 3: Confirmatory Identification by LC-MS
While HPLC-UV is excellent for quantification, LC-MS provides unambiguous identification by furnishing molecular weight information.[3][13] This is crucial for confirming the identity of an impurity peak, especially during method development or investigation of unknown peaks.
6.1 Rationale for Method Selection
-
Interface: The HPLC method described in Protocol 1 can be directly interfaced with a mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for molecules like M4T and Timolol, which contain basic nitrogen atoms that are readily protonated.
-
Analyzer: A simple single quadrupole analyzer is sufficient for molecular weight confirmation, while a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap can provide exact mass data for elemental composition confirmation.[13]
6.2 LC-MS Parameters
-
LC System: Use the same conditions as in Protocol 1. The mobile phase buffer may need to be changed from a non-volatile salt (KH₂PO₄) to a volatile one (e.g., 0.1% formic acid in water) to ensure compatibility with the MS source.
-
MS Detector: Mass Spectrometer with ESI source.
-
Ionization Mode: ESI Positive (+)
-
Scan Range: m/z 100 - 500
-
Expected Masses:
-
M4T: Molecular Weight = 187.22 g/mol . Expected Ion [M+H]⁺ = 188.2
-
Timolol: Molecular Weight = 316.42 g/mol .[2] Expected Ion [M+H]⁺ = 317.4
-
6.3 Procedure
-
Optimize MS source parameters (e.g., capillary voltage, gas flow) by infusing the M4T standard solution.
-
Perform an LC-MS run of the M4T standard to confirm its retention time and mass spectrum.
-
Perform an LC-MS run of the Timolol test sample.
-
Extract the ion chromatogram for m/z 188.2. The peak observed should have the same retention time as the M4T peak in the UV chromatogram, confirming its identity.
Conclusion
The control of process-related impurities is a fundamental aspect of modern pharmaceutical development and manufacturing. This application note has detailed a comprehensive strategy for the profiling of this compound (M4T), a key intermediate and potential impurity in Timolol. By employing a robust, validated RP-HPLC method for quantification and leveraging LC-MS for confirmatory identification, analytical laboratories can ensure that Timolol API meets the stringent purity requirements set by global regulatory agencies. The protocols provided herein are designed to be self-validating and serve as a strong foundation for the quality control of Timolol, ultimately safeguarding patient health.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. Timolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 30165-97-0 [sigmaaldrich.com]
- 8. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. toref-standards.com [toref-standards.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. ijprajournal.com [ijprajournal.com]
Application Note & Protocol: A Guided Synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a key intermediate in the preparation of pharmacologically active agents such as Timolol.[1][2] The protocol outlines a robust two-step synthetic route starting from the commercially available 3,4-dichloro-1,2,5-thiadiazole. The methodology leverages a sequential nucleophilic aromatic substitution (SNAr) pathway. The first step involves the selective mono-amination with morpholine to yield the intermediate, 3-chloro-4-morpholino-1,2,5-thiadiazole. The subsequent step is a base-mediated hydrolysis to afford the target thiadiazol-3-ol. This guide is designed for researchers in medicinal chemistry and process development, offering detailed mechanistic insights, step-by-step protocols, safety considerations, and characterization data.
Introduction & Mechanistic Rationale
The 1,2,5-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry.[3] Its electron-deficient nature makes it susceptible to nucleophilic substitution, providing a versatile platform for introducing diverse functionalities.[3][4] The target molecule, this compound, is a well-documented precursor in the synthesis of Timolol, a non-selective beta-adrenergic blocker used in the management of glaucoma and hypertension.[1]
The synthetic strategy detailed herein proceeds via two sequential Nucleophilic Aromatic Substitution (SNAr) reactions on the 3,4-dichloro-1,2,5-thiadiazole starting material.
Step 1: Mono-substitution with Morpholine. The first reaction involves the displacement of one chlorine atom by the secondary amine, morpholine. The 1,2,5-thiadiazole ring's aromaticity and electron-withdrawing character facilitate the addition-elimination mechanism characteristic of SNAr reactions. Morpholine acts as the nucleophile, attacking one of the carbon atoms bonded to a chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels a chloride ion to restore aromaticity.
Step 2: Hydrolysis to the Thiadiazol-3-ol. The second step involves the hydrolysis of the remaining chloro-substituent on the intermediate, 3-chloro-4-morpholino-1,2,5-thiadiazole. This transformation is readily achieved using an aqueous base, such as sodium or potassium hydroxide, where the hydroxide ion (OH⁻) serves as the nucleophile to displace the second chloride ion, yielding the final product.[5]
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Part I: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole (Intermediate)
This protocol is adapted from established procedures for the mono-amination of 3,4-dichloro-1,2,5-thiadiazole.[6]
Materials & Reagents:
-
3,4-Dichloro-1,2,5-thiadiazole (CAS: 5728-20-1)
-
Morpholine (CAS: 110-91-8)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (for recrystallization)
-
Deionized Water
-
100-mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: Assemble a 100-mL three-necked flask with a reflux condenser and a magnetic stir bar. In a well-ventilated fume hood, charge the flask with morpholine (6.75 g, 77.4 mmol).
-
Causality Note: Morpholine serves as both the nucleophile and the solvent. Using it in large excess drives the reaction towards mono-substitution and helps to neutralize the HCl generated in situ.
-
-
Heating: Heat the morpholine to 110 °C with vigorous stirring.
-
Substrate Addition: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise to the heated morpholine over approximately 20 minutes. An exothermic reaction may be observed.
-
Reaction: Maintain the reaction mixture at 110 °C with continued stirring for 2 hours to ensure complete consumption of the starting material.
-
Workup - Quenching and Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath until it reaches 0 °C. Carefully add 30 mL of deionized water.
-
Acidification: While keeping the mixture at 0 °C, slowly add concentrated hydrochloric acid to acidify the solution. Stir until a precipitate forms.
-
Causality Note: Acidification protonates the excess morpholine, rendering it water-soluble as morpholinium chloride, while the less basic product precipitates out of the aqueous solution.
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Purification: Recrystallize the crude solid from methanol to yield the purified 3-chloro-4-morpholino-1,2,5-thiadiazole.[6] Dry the product under high vacuum.
Expected Outcome:
-
Yield: ~3.5 g (88%)[6]
-
Characterization (¹H NMR, 400 MHz, CDCl₃): δ 3.80-3.90 (m, 4H), 3.45-3.55 (m, 4H).[6]
-
Mass Spectrometry (M+H)⁺: 206.1[6]
Part II: Synthesis of this compound (Final Product)
This protocol is based on the general principle of hydrolyzing chloro-substituted thiadiazoles with a strong base.[5]
Materials & Reagents:
-
3-Chloro-4-morpholino-1,2,5-thiadiazole (from Part I)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction vessel suitable for heating
Procedure:
-
Dissolution: In a reaction vessel, dissolve 3-chloro-4-morpholino-1,2,5-thiadiazole (e.g., 2.06 g, 10 mmol) in DMSO.
-
Base Addition: Prepare a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in a small amount of water and add it to the DMSO solution.
-
Causality Note: DMSO is an excellent solvent for SNAr reactions, and the presence of water is necessary for the hydrolysis. A molar excess of NaOH ensures the reaction goes to completion.
-
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water.
-
Acidification: Slowly acidify the aqueous solution with concentrated HCl to a pH of ~5-6. This will protonate the resulting olate to form the hydroxyl group, causing the product to precipitate.
-
Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization if necessary.
Expected Outcome:
-
Appearance: Off-white to white solid.[2]
-
Melting Point: 200-204 °C.[2]
-
Molecular Weight: 187.22 g/mol .[7]
Quantitative Data Summary
| Parameter | Step 1: Amination | Step 2: Hydrolysis |
| Starting Material | 3,4-Dichloro-1,2,5-thiadiazole | 3-Chloro-4-morpholino-1,2,5-thiadiazole |
| Reagents | Morpholine | Sodium Hydroxide (aq) |
| Molar Ratio (Reagent:Substrate) | ~4:1 | ~2:1 |
| Solvent | Morpholine | DMSO / Water |
| Temperature | 110 °C | 100 °C |
| Reaction Time | 2 hours | 4-6 hours |
| Typical Yield | ~88%[6] | >80% (Expected) |
Safety Precautions
-
3,4-Dichloro-1,2,5-thiadiazole: This compound is a skin, eye, and respiratory irritant.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[8]
-
Morpholine: Corrosive and flammable. Avoid contact with skin and eyes. Ensure adequate ventilation.
-
Concentrated Acids and Bases: Handle with extreme care, using appropriate PPE. Acidification and neutralization steps can be exothermic. Perform these additions slowly and with cooling.
-
General: Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; loss during workup. | Ensure reaction temperature is maintained at 110 °C. Check for complete consumption of starting material via TLC. Ensure proper pH is reached during acidification to maximize precipitation. |
| Formation of di-substituted product | Reaction temperature too high or time too long. | Adhere strictly to the reaction time and temperature. The use of a large excess of morpholine should favor mono-substitution. |
| Low yield in Step 2 | Incomplete hydrolysis. | Extend reaction time or slightly increase the temperature. Ensure adequate mixing. Confirm starting material consumption via TLC. |
| Product Oily/Difficult to Crystallize | Presence of impurities. | Re-dissolve the product in a suitable solvent and attempt precipitation again. Consider a different recrystallization solvent or column chromatography for purification. |
References
- 1. nbinno.com [nbinno.com]
- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 7. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. 3,4-Dichloro-1,2,5-thiadiazole | C2Cl2N2S | CID 79804 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol in Medicinal Chemistry
Introduction: In the landscape of modern medicinal chemistry, the strategic use of heterocyclic scaffolds is paramount to the development of novel therapeutics. The 1,2,5-thiadiazole ring system, in particular, has emerged as a privileged structure due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This application note delves into the utility of a key derivative, 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol , as a versatile building block in drug discovery. While primarily recognized as a crucial intermediate in the synthesis of the non-selective β-adrenergic antagonist, Timolol, its application extends to the generation of other pharmacologically active agents.[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of its significance, coupled with detailed protocols for the synthesis and evaluation of its derivatives.
Part 1: The 1,2,5-Thiadiazole Core - A Privileged Scaffold
The 1,2,5-thiadiazole moiety is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its capacity to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[3][8] Derivatives of 1,2,5-thiadiazole have been reported to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][8][9]
Our focus, This compound , incorporates a morpholine ring, a common feature in many approved drugs that often imparts favorable properties such as increased aqueous solubility and metabolic stability. This specific substitution pattern makes it an ideal starting point for creating libraries of compounds for high-throughput screening.
Part 2: Mechanism of Action of Timolol - The Prototypical Derivative
The most prominent application of this compound is in the synthesis of Timolol.[5][7] Timolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[4] This dual antagonism is the basis for its therapeutic effects.
-
In Glaucoma: By blocking β2-adrenergic receptors in the ciliary body of the eye, Timolol reduces the production of aqueous humor, thereby lowering intraocular pressure.[4]
-
In Cardiovascular Disease: Its antagonism of β1-adrenergic receptors in the heart leads to a decrease in heart rate, myocardial contractility, and blood pressure.[4]
The signaling pathway downstream of β-adrenergic receptor activation involves the Gs protein-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As a competitive antagonist, Timolol prevents the binding of endogenous catecholamines like epinephrine and norepinephrine to the receptor, thus inhibiting this signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. DenTimol as A Dendrimeric Timolol Analogue for Glaucoma Therapy: Synthesis and Preliminary Efficacy and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Welcome to the technical support center for the synthesis of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in scientific principles to ensure the successful and reproducible synthesis of your target compound.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably Timolol, a beta-blocker used in the treatment of glaucoma and hypertension.[1][2] The seemingly straightforward synthesis, often achieved through the alkaline hydrolysis of 3-chloro-4-morpholino-1,2,5-thiadiazole, can present several challenges. This guide aims to provide a comprehensive resource to overcome these hurdles, drawing from established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is very slow or appears to be incomplete, even after extended reaction times. What could be the cause?
Answer:
Several factors can contribute to a sluggish or incomplete reaction. Let's break down the most common culprits:
-
Insufficiently Anhydrous Conditions: The presence of excess water can hinder the reaction. While water is a product of the intended hydrolysis, starting with wet solvents or reagents can alter the reaction environment. The use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is crucial as it effectively solvates the hydroxide nucleophile without forming a strong solvation shell, thus enhancing its reactivity.
-
Inadequate Temperature: The hydrolysis of the chloro-substituent on the thiadiazole ring is a nucleophilic aromatic substitution (SNAr) reaction, which typically requires thermal energy to overcome the activation barrier. Ensure your reaction is maintained at the recommended temperature. A significant drop in temperature can drastically slow down the reaction rate.
-
Poor Quality Starting Material: The purity of your 3-chloro-4-morpholino-1,2,5-thiadiazole is paramount. Impurities can interfere with the reaction. It is advisable to verify the purity of your starting material by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding.
-
Inefficient Stirring: A heterogeneous reaction mixture due to poor stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.
Question 2: I'm observing a low yield of my desired product. What are the potential reasons and how can I improve it?
Answer:
Low yields are a common frustration in organic synthesis. Here are some key areas to investigate:
-
Side Reactions: Under strongly basic conditions, the 1,2,5-thiadiazole ring can be susceptible to cleavage, leading to the formation of undesired byproducts.[3] While the morpholine substituent provides some stability, prolonged exposure to high concentrations of base or excessively high temperatures can promote degradation.
-
Product Loss During Workup: The workup procedure is a critical step where product can be lost. Ensure that the pH adjustment during acidification is done carefully to precipitate the product completely. The product has some solubility in water, so minimizing the volume of aqueous solutions used and ensuring complete precipitation are important. Washing the precipitate with copious amounts of water can also lead to product loss.
-
Incomplete Reaction: As discussed in the previous question, an incomplete reaction will naturally lead to a low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the workup.
-
Sub-optimal Stoichiometry: Ensure that the molar ratio of the base to the starting material is appropriate. An insufficient amount of base will result in an incomplete reaction, while a large excess might promote side reactions.
Question 3: I'm having difficulty purifying my product. What are some effective purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting material and potential side products. Here are some recommended approaches:
-
Recrystallization: This is often the most effective method for purifying the final product. A common recrystallization solvent is methanol.[2] The crude product can be dissolved in a minimal amount of hot methanol and allowed to cool slowly to form pure crystals.
-
Acid-Base Extraction: An acid-base extraction during the workup can help remove basic impurities. By dissolving the crude product in an organic solvent and washing with a dilute acid, basic impurities can be removed into the aqueous layer.
-
Column Chromatography: While less common for large-scale purification of this compound, silica gel column chromatography can be employed for small-scale purification or for the removal of closely related impurities. A suitable eluent system would need to be determined by TLC analysis.
Question 4: I'm unsure about the identity and purity of my product. What analytical techniques should I use for characterization?
Answer:
Proper characterization is essential to confirm the synthesis of the correct compound and to assess its purity. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and to assess the purity of the final product. A suitable mobile phase for this analysis would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane. The starting material, being less polar, will have a higher Rf value than the more polar product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the morpholine protons. In a solvent like DMSO-d6, the morpholine protons typically appear as two multiplets around 3.4-3.7 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the thiadiazole ring and the morpholine moiety.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a common setup.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the role of DMSO in this reaction?
A1: DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent. In the context of the SNAr reaction, it plays a crucial role in enhancing the rate of reaction. It effectively solvates the cation of the base (e.g., Na⁺ from NaOH), leaving the hydroxide anion (OH⁻) less solvated and therefore more nucleophilic and reactive.
Q2: Can I use a different base instead of sodium hydroxide?
A2: While other strong bases like potassium hydroxide can also be used, sodium hydroxide is commonly employed due to its availability and cost-effectiveness. The choice of base may influence the reaction rate and should be considered if you are optimizing the reaction.
Q3: Is the reaction sensitive to air or moisture?
A3: While the reaction does not typically require a strictly inert atmosphere (like nitrogen or argon), it is good practice to minimize exposure to atmospheric moisture to ensure reproducibility, as excess water can affect the reaction kinetics.
Q4: What are the safety precautions I should take when performing this synthesis?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium hydroxide is corrosive and should be handled with care. DMSO can enhance the absorption of other chemicals through the skin, so it is particularly important to avoid skin contact.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
3-Chloro-4-morpholino-1,2,5-thiadiazole
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Methanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-morpholino-1,2,5-thiadiazole (1.0 eq).
-
Solvent and Reagent Addition: Add DMSO to the flask, followed by the addition of a solution of sodium hydroxide (typically 2.5 M aqueous solution, though the exact concentration can be optimized). A typical ratio is 1 part DMSO to 10 parts NaOH solution by volume.[3]
-
Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent mixture, but is generally above 100°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a solution of the starting material as a reference. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product will have a lower Rf value than the starting material. The reaction is typically complete within 3-4 hours.
-
Workup - Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC), cool the reaction mixture to room temperature.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH ~2-3). This will cause the product to precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts. Be mindful that excessive washing can lead to product loss.
-
Drying: Dry the solid product, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
-
Purification (Recrystallization): Dissolve the crude, dried product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Starting Material (3-Chloro-4-morpholino-1,2,5-thiadiazole) | Product (this compound) |
| Molecular Formula | C₆H₈ClN₃OS | C₆H₉N₃O₂S |
| Molecular Weight | 205.67 g/mol [7] | 187.22 g/mol |
| Appearance | White to light yellow powder/crystal | Off-white solid |
| Melting Point | 44-48 °C | 200-204 °C |
| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol[1] | Slightly soluble in DMSO and methanol (especially when heated) |
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Chloro-4-morpholino-1,2,5-thiadiazole | 30165-96-9 [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. asianpubs.org [asianpubs.org]
- 5. Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 3-Chloro-4-morpholino-1,2,5-thiadiazole | SIELC Technologies [sielc.com]
- 7. 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Thiadiazole Synthesis
Welcome to the Technical Support Center for Thiadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical insights needed to overcome common challenges in the synthesis of these vital heterocyclic compounds.
A Practical Introduction to Thiadiazole Synthesis
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] They exist as several isomers, with 1,3,4-thiadiazole and 1,2,4-thiadiazole being of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The aromatic nature of the thiadiazole ring contributes to its stability, making it a valuable scaffold in drug design.[3]
This guide will focus on the practical aspects of optimizing the synthesis of 1,3,4- and 1,2,4-thiadiazoles, addressing common issues encountered in the laboratory.
Troubleshooting Guide: 1,3,4-Thiadiazole Synthesis
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides with various reagents like carboxylic acids, acid chlorides, or esters.[1][4] This process, while versatile, can present several challenges.
Question 1: Why is the yield of my 2-amino-5-substituted-1,3,4-thiadiazole unexpectedly low?
Low yields in this synthesis are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Probable Causes & Step-by-Step Solutions:
-
Incomplete Cyclization: The conversion of the thiosemicarbazide intermediate to the final thiadiazole ring may be inefficient.
-
Solution: The choice of cyclizing/dehydrating agent is critical. While strong acids like concentrated H₂SO₄ are effective, they can also lead to side products.[2] Consider using milder and more efficient reagents such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid.[5] Another effective reagent is phosphorus oxychloride (POCl₃), which often provides good yields.[6][7] When using POCl₃, the reaction is typically refluxed for a few hours.[6]
-
-
Side Product Formation: The reaction conditions may favor the formation of unwanted byproducts.
-
Solution: Carefully control the reaction temperature. While refluxing is often necessary, excessive heat can lead to decomposition of starting materials or products.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[2]
-
-
Purity of Starting Materials: Impurities in the starting thiosemicarbazide or carboxylic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize the thiosemicarbazide and distill the carboxylic acid if necessary.
-
-
Suboptimal Work-up Procedure: The product may be lost during the work-up and purification steps.
-
Solution: After cyclization, the reaction mixture is typically poured onto crushed ice and then neutralized.[6][9] Ensure complete neutralization with a suitable base (e.g., ammonia solution) to precipitate the product fully.[6] Wash the crude product thoroughly with water to remove any inorganic salts. Recrystallization from a suitable solvent, such as ethanol, is a common method for purification.[10]
-
Experimental Protocol: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles
This protocol is a general guideline for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using phosphorus oxychloride as the cyclizing agent.
Materials:
-
Substituted carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
Procedure:
-
In a round-bottom flask, carefully add the substituted carboxylic acid and thiosemicarbazide.
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution) until the product precipitates.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Troubleshooting Guide: 1,2,4-Thiadiazole Synthesis
The synthesis of 1,2,4-thiadiazoles can be achieved through various methods, including the oxidative dimerization of thioamides.[11][12] This approach, while efficient, requires careful control of the reaction conditions to avoid unwanted side reactions.
Question 2: My oxidative dimerization of thioamides to form a 1,2,4-thiadiazole is giving a complex mixture of products. How can I improve the selectivity?
The formation of multiple products in the oxidative dimerization of thioamides is a common challenge, often arising from over-oxidation or incomplete reaction.
Probable Causes & Step-by-Step Solutions:
-
Inappropriate Oxidizing Agent: The choice of oxidizing agent is crucial for achieving high selectivity.
-
Solution: While various oxidizing agents can be used, some may be too harsh and lead to the formation of byproducts. A mild and efficient oxidizing agent is tetra(n-butyl)ammonium peroxydisulfate (TBAP).[11] This reagent has been shown to provide good to excellent yields of 1,2,4-thiadiazoles from various primary thioamides.[11]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the product distribution.
-
Incorrect Solvent Choice: The solvent can affect the solubility of the reactants and the reaction rate.
-
Reaction Time: Insufficient reaction time can lead to a mixture of starting material and product.
-
Solution: Monitor the reaction by TLC to ensure it goes to completion. For the TBAP protocol, a reaction time of 24 hours is often sufficient.[11]
-
Experimental Protocol: Synthesis of 1,2,4-Thiadiazoles via Oxidative Dimerization of Thioamides
This protocol provides a general procedure for the synthesis of symmetrically substituted 1,2,4-thiadiazoles from primary thioamides using tetra(n-butyl)ammonium peroxydisulfate (TBAP).[11]
Materials:
-
Primary thioamide (1.0 mmol)
-
Tetra(n-butyl)ammonium peroxydisulfate (TBAP) (1.2 equivalents)
-
Dry Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
Dissolve the primary thioamide in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Add TBAP to the solution.
-
Heat the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dissolve the residue in a minimum amount of CH₂Cl₂.
-
Purify the product by flash column chromatography on silica gel.
General FAQs for Thiadiazole Synthesis
Q1: How do I choose the right solvent for my thiadiazole synthesis?
The choice of solvent depends on the specific reaction. For many cyclization reactions leading to 1,3,4-thiadiazoles, polar aprotic solvents like DMF or DMSO can be effective.[1] For oxidative dimerizations to form 1,2,4-thiadiazoles, chlorinated solvents like dichloromethane are often used.[11] It is crucial to use dry solvents, especially when using moisture-sensitive reagents.[13]
Q2: What are the best methods for purifying thiadiazole compounds?
The most common purification technique for thiadiazoles is recrystallization from a suitable solvent, such as ethanol or a mixture of benzene and chloroform.[10] Column chromatography on silica gel is also a widely used method for purification, especially for non-crystalline products or for separating mixtures of isomers.[11]
Q3: Which analytical techniques are essential for characterizing my synthesized thiadiazoles?
A combination of spectroscopic techniques is necessary to confirm the structure and purity of the synthesized thiadiazoles.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[10]
-
Infrared (IR) Spectroscopy: To identify key functional groups and bonds, such as C=N, C-N, and C-S stretching vibrations.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.[6][14] For 1,3,4-thiadiazoles, the chemical shifts of the two carbons in the thiadiazole ring are characteristic.[15]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.[10]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general troubleshooting workflow for low yield in thiadiazole synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Visualizing a General Synthesis Workflow
The diagram below outlines a typical workflow for the synthesis and characterization of thiadiazole derivatives.
Caption: A typical workflow for thiadiazole synthesis.
References
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. isres.org [isres.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol" stability and storage conditions
Welcome to the technical support resource for 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS No. 30165-97-0), a key intermediate in pharmaceutical synthesis, notably as a precursor to Timolol.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on established safety and handling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
The primary goal for storing this compound is to protect it from atmospheric moisture and environmental extremes to prevent degradation. Based on supplier safety data sheets (SDS), the following conditions are recommended:
-
Temperature: Store in a cool, dry area.[2] Ambient or room temperature is generally acceptable.[3][4]
-
Atmosphere: For maximum stability and to prevent potential reactions with air components, storing under an inert atmosphere, such as argon, is advised.[2] The container should be tightly sealed.[2]
-
Container: Use the original manufacturer's container whenever possible.[2] If transferring, use a clearly labeled, tightly sealed container appropriate for a solid chemical, such as a lined metal or plastic pail.[2]
-
Location: Store away from incompatible materials and foodstuffs.[2] The storage area should be well-ventilated.[2]
Q2: How should I handle the compound upon receiving it?
Upon receipt, it is crucial to inspect the container for any damage or leaks. Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.[2] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the fine powder.[2] Avoid generating dust during handling.[2]
Q3: Is this compound sensitive to light?
While specific photostability data for this precursor is not extensively published, its end-product, Timolol, is known to be susceptible to degradation under UV/Vis light.[5][6] As a precautionary measure, it is best practice to protect this compound from direct light exposure during storage and handling.
Q4: What are the signs of degradation?
Visual signs of degradation can include a change in color or texture of the solid powder. If you observe any clumping, discoloration, or the presence of an unusual odor, it may indicate that the compound has been compromised, likely due to moisture absorption or other reactions. In such cases, it is advisable to use a fresh batch for your experiments to ensure the reliability of your results.
Q5: Can I prepare a stock solution? What are the stability considerations?
Yes, you can prepare stock solutions. However, the long-term stability of this compound in various solvents has not been widely reported. It is recommended to prepare fresh solutions for immediate use. If a stock solution must be stored, it should be kept at a low temperature (e.g., 2-8°C or -20°C), protected from light, and tightly sealed to prevent solvent evaporation and moisture ingress. A small-scale pilot stability study on your specific solvent and concentration is recommended if the solution is to be stored for an extended period.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
You're using this compound in a synthesis reaction (e.g., the synthesis of Timolol)[7], but are observing low yields or unexpected by-products.
-
Compound Degradation: The starting material may have degraded due to improper storage. Review the storage conditions against the recommendations in the FAQ.
-
Contamination: The compound may have been contaminated. Ensure that all glassware is clean and dry, and that fresh, high-purity solvents are used.
-
Moisture: The presence of moisture can interfere with many organic reactions. Ensure the compound has been stored in a dry environment and handle it under anhydrous conditions if your reaction is moisture-sensitive.
The following workflow can help troubleshoot this issue:
Issue 2: Solid Material Appears Clumped or Discolored
You open a container of this compound and notice it is no longer a fine, free-flowing powder.
-
Moisture Absorption: This is the most likely cause. The container may not have been sealed properly, or it was opened in a humid environment.
-
Action: While the material may still be usable for non-critical applications, it is highly recommended to use a fresh, unopened container for any quantitative or sensitive experiments. To prevent this in the future, ensure the container is tightly sealed immediately after use and stored in a desiccator if the laboratory environment is humid.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Ambient (e.g., 25°C)[3][4] | Avoids acceleration of degradation reactions that can occur at elevated temperatures. |
| Humidity | Low / Dry Environment | The compound is a solid powder and can be hygroscopic. Moisture can lead to hydrolysis or physical changes.[2] |
| Light | Protected from Light | As a precursor to a light-sensitive drug, protection from light is a standard precautionary measure.[5][6] |
| Atmosphere | Inert Gas (e.g., Argon)[2] | Minimizes oxidation and other reactions with atmospheric components. |
Experimental Protocol: Stock Solution Preparation and Short-Term Stability Check
This protocol outlines a method to prepare a stock solution and assess its short-term stability.
Objective: To prepare a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO) and evaluate its stability over 48 hours at room temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Amber glass vials
-
HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solution (Time 0):
-
In a well-ventilated fume hood, accurately weigh 10 mg of this compound.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO and gently swirl to dissolve.
-
Once fully dissolved, bring the volume to 1 mL with DMSO.
-
Transfer the solution to a clean, amber glass vial and seal tightly.
-
-
Initial Analysis (Time 0):
-
Immediately dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system and record the chromatogram. The main peak's area represents the initial concentration (100%).
-
-
Stability Assessment:
-
Store the sealed amber vial at room temperature, protected from direct light.
-
At specified time points (e.g., 24 and 48 hours), take an aliquot of the stock solution.
-
Dilute and analyze by HPLC under the same conditions as the initial analysis.
-
Compare the peak area of the main compound to the initial (Time 0) peak area. Look for any new peaks that may indicate degradation products.
-
Data Analysis Workflow:
References
- 1. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 30165-97-0 [sigmaaldrich.com]
- 4. 30165-97-0|4-Morpholino-1,2,5-thiadiazol-3-ol|BLD Pharm [bldpharm.com]
- 5. Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of Polar Heterocyclic Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with this unique class of molecules. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to your most pressing chromatographic problems.
Section 1: In-Depth Troubleshooting Guide
This section addresses specific, frequently encountered issues in a detailed question-and-answer format. We will explore the root causes of these problems and provide step-by-step protocols for their resolution.
Q1: My polar heterocyclic amine is showing severe peak tailing on a C18 column. What is the underlying cause, and how can I fix it?
A1: Severe peak tailing for basic compounds like heterocyclic amines on standard silica-based C18 columns is a classic problem rooted in secondary ionic interactions.[1][2]
-
Causality: The silica backbone of the stationary phase has surface silanol groups (Si-OH). At mobile phase pH values above approximately 3.5, these silanols become deprotonated and negatively charged (Si-O⁻).[3][4] Your positively charged (protonated) heterocyclic amine can then interact with these anionic sites via a strong ion-exchange mechanism. This secondary interaction is kinetically slow compared to the primary reversed-phase partitioning, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[2]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (Primary Solution): The most effective way to mitigate this is to suppress the ionization of the silanol groups.[1][5]
-
Protocol: Lower the mobile phase pH to a range of 2.5-3.0.[4][6] At this pH, the silanol groups are fully protonated (Si-OH), eliminating the strong ionic interaction with your basic analyte.[3] Use an appropriate acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[7]
-
Caveat: Ensure your column is rated for use at low pH to prevent hydrolysis of the stationary phase. Modern columns, especially those with end-capping or hybrid particle technology, offer better stability.[2][5]
-
-
Use of an End-Capped or Base-Deactivated Column:
-
Increase Buffer Concentration:
-
Mechanism: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 50 mM phosphate or acetate) can help. The buffer cations will compete with your analyte for the ionized silanol sites, effectively "masking" them and improving peak shape.[3][5] This is generally more suitable for UV detection, as high salt concentrations can cause ion suppression in mass spectrometry (MS).[5]
-
-
Competitive Mobile Phase Additive:
Q2: I have little to no retention of my highly polar, nitrogen-containing heterocycle on a C18 column, even with a 100% aqueous mobile phase. What are my options?
A2: This is a common limitation of reversed-phase chromatography, where highly polar analytes have minimal affinity for the nonpolar stationary phase and elute at or near the void volume.[8][9] Running a standard C18 column in 100% aqueous mobile phase can also lead to a phenomenon known as "phase collapse" or "dewetting," where the C18 chains fold in on themselves, drastically reducing retention and reproducibility.[10][11]
Alternative Chromatographic Strategies:
| Strategy | Principle | Best For | Pros | Cons |
| Aqueous C18 / Polar-Embedded Columns | C18 phase with polar functional groups embedded or with special end-capping to prevent phase collapse in high aqueous mobile phases.[6][11] | Moderately polar heterocycles that need just a bit more retention than a standard C18 provides. | Simple method development, familiar reversed-phase selectivity. | May still not provide enough retention for extremely polar compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a high organic mobile phase (>80% acetonitrile).[12] The analyte partitions into a water-enriched layer on the surface of the stationary phase. | Very polar and hydrophilic heterocycles.[12] | Excellent retention for polar compounds, increased MS sensitivity due to high organic content.[12][13] | Can require longer equilibration times, sensitive to water content in the sample and mobile phase.[12] |
| Mixed-Mode Chromatography (MMC) | Stationary phase combines reversed-phase (e.g., C18) and ion-exchange (anion or cation) functionalities on a single particle.[8][14] | Complex mixtures containing polar, nonpolar, and ionizable heterocycles. | Orthogonal selectivity, can retain acids, bases, and neutrals in a single run.[8][15] MS-compatible as it avoids ion-pairing reagents.[8] | Method development can be more complex due to multiple retention mechanisms.[10] |
| Ion-Pair Chromatography (IPC) | An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. It adsorbs to the C18 surface, creating a charged layer that retains oppositely charged analytes.[6] | Charged, polar heterocycles that are unretained by other means. | Can significantly increase retention and improve peak shape for ionic compounds.[16] | Often not MS-compatible, can be harsh on columns, and requires dedicating a column to the method.[10][16] |
Workflow Diagram: Choosing the Right Strategy for Poor Retention
Caption: Troubleshooting workflow for poor retention.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best starting point for method development with a new polar heterocyclic compound of unknown properties?
A: A systematic screening approach is most efficient.
-
Analyte Characterization: First, determine the pKa and logP of your compound if possible. This will be the most significant guide for your choices.
-
Column and Mobile Phase Screening:
-
Start with Low pH Reversed-Phase: Use a modern, end-capped C18 or a phenyl-hexyl column with a simple gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). This is often the simplest and most successful starting point for basic heterocycles.[4][6]
-
Screen a HILIC Column: If retention is poor, your second screen should be a HILIC column (e.g., amide or diol phase) with a gradient of 95:5 acetonitrile:water with 10 mM ammonium acetate (Solvent A) and 50:50 acetonitrile:water with 10 mM ammonium acetate (Solvent B).
-
Consider Mixed-Mode: If your sample contains a complex mixture of parent drug and counter-ions or polar metabolites, a mixed-mode column can be a powerful third option.[14][17]
-
Q: My compound is chiral. What special considerations are needed for separating enantiomers of a polar heterocycle?
A: Chiral separation of polar heterocycles requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the most versatile.[18]
-
Screening Different Modes: You may need to screen normal-phase, polar organic, and reversed-phase modes on the same chiral column to find the optimal conditions. Immobilized CSPs are highly recommended as they are compatible with a wider range of solvents, including those used in reversed-phase, which can be advantageous for polar compounds.[19]
-
Mobile Phase Modifiers: The addition of acidic or basic modifiers to the mobile phase is often crucial to achieve separation by influencing the interactions between the analyte and the chiral selector.[7]
Q: Can Supercritical Fluid Chromatography (SFC) be used for polar heterocyclic compounds?
A: Yes, and it is an increasingly popular technique for this application. Modern SFC is not limited to nonpolar compounds.[20]
-
Advantages: SFC offers very fast and efficient separations due to the low viscosity of the supercritical CO2-based mobile phase.[20] It is also considered a "green" technique due to reduced organic solvent consumption.
-
Methodology: To analyze polar compounds, a co-solvent (modifier), typically methanol, is added to the supercritical CO2.[21][22] For highly polar heterocycles, high concentrations of the modifier may be necessary, a technique sometimes referred to as enhanced fluidity liquid chromatography (EFLC).[21] Additives like ammonium acetate can also be used to improve peak shape.
Q: My peak shape is poor even after optimizing the mobile phase. What instrumental factors could be the cause?
A: If chemistry is optimized, focus on the system.
-
Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening. Ensure you are using tubing with the smallest appropriate internal diameter and length, especially in UHPLC.[3][5]
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause severe peak distortion.[3][23] Ideally, dissolve your sample in the initial mobile phase. For HILIC, this is critical; a high-aqueous sample solvent will cause disastrous peak shape. A 75/25 acetonitrile-methanol mix is a good starting point for sample diluent in HILIC.[12]
-
Column Overload: Injecting too much mass on the column can lead to fronting or tailing peaks.[3][23] Dilute your sample and reinject to check for this possibility.
Section 3: Key Experimental Protocols
Protocol 1: Basic HILIC Method Development for a Polar Heterocycle
-
Column Selection: Choose a HILIC column (e.g., BEH Amide, BEH HILIC, or a Zwitterionic phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile/Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid.
-
-
Sample Preparation: Dissolve the sample in a solvent that is as weak as or slightly weaker than the initial mobile phase (e.g., 90% Acetonitrile).
-
Gradient Conditions:
-
Time 0 min: 0% B
-
Time 10 min: 50% B
-
Time 11 min: 95% B
-
Time 12 min: 0% B
-
Time 20 min: 0% B (Equilibration)
-
-
Equilibration: HILIC requires thorough column equilibration. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the first injection and between runs.[12]
Protocol 2: System Passivation for Metal-Sensitive Heterocycles
Certain heterocycles (e.g., those with polyprotic acid or phosphate groups) can chelate with trace metals in the HPLC system (frits, tubing, column body), causing peak tailing.[23]
-
Objective: To saturate active metal sites within the system.
-
Reagent: Prepare a solution of 1 mM EDTA in 50:50 Methanol/Water.
-
Procedure:
-
Remove the column and replace it with a union.
-
Flush the entire HPLC system (from the pump to the detector) with the EDTA solution at a low flow rate (0.1-0.2 mL/min) for 1-2 hours.
-
Flush the system with fresh mobile phase for 30 minutes.
-
Re-install the column and equilibrate.
-
-
Prevention: Consider using columns with technologies designed to minimize metal interactions, such as those with hybrid surfaces or specially treated hardware.[12]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. agilent.com [agilent.com]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sielc.com [sielc.com]
- 10. welch-us.com [welch-us.com]
- 11. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 12. waters.com [waters.com]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. helixchrom.com [helixchrom.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. agilent.com [agilent.com]
- 22. Video: Supercritical Fluid Chromatography [jove.com]
- 23. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimization of Chiral Separation of Drug Intermediates
Welcome to the Technical Support Center for the optimization of chiral separations. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers of drug intermediates. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the scientific rationale to troubleshoot and optimize your chiral separations effectively.
Guiding Principles of Chiral Separation
Chiral separation is a critical step in pharmaceutical development, as enantiomers of a drug can have significantly different pharmacological and toxicological effects.[1][2] The primary goal is to achieve baseline resolution of enantiomers, which relies on creating a chiral environment where the two mirror-image molecules interact differently. This is most commonly achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[3][4] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[1][5]
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the first step in developing a chiral separation method?
The initial and most critical step is selecting the appropriate chiral stationary phase (CSP).[6] The choice of CSP is often based on the functional groups present in the analyte and prior knowledge from literature or databases.[7][8] A screening approach, where the analyte is tested on a variety of CSPs under different mobile phase conditions, is highly recommended to find the most promising starting point.[6][9] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and can separate a wide range of chiral compounds.[5][6]
Q2: What are the main differences between HPLC and SFC for chiral separations?
Both HPLC and SFC are powerful techniques for chiral separations. SFC often offers advantages in terms of speed, reduced solvent consumption, and lower environmental impact due to the use of supercritical CO2 as the primary mobile phase.[10][11][12] SFC can provide higher efficiency and faster equilibration times, which is beneficial for high-throughput screening and preparative separations.[10][13] However, normal phase HPLC remains a valuable tool, especially for compounds that have poor solubility in SFC-compatible solvents.[13]
Q3: How is enantiomeric excess (% ee) calculated from a chromatogram?
Enantiomeric excess is a measure of the purity of a chiral sample. It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[14]
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Accurate integration of the peaks is crucial for a reliable % ee determination.[15]
Troubleshooting Common Issues
Q4: My peaks are showing significant tailing. What could be the cause and how do I fix it?
Peak tailing in chiral chromatography can be caused by several factors. A primary cause, particularly for basic compounds, is secondary interactions with residual silanol groups on the silica support of the column.[16][17] Other causes include column overload, a blocked column frit, or a void in the packing material.[17][18][19]
Solutions:
-
For basic compounds: Add a basic modifier like diethylamine (DEA) to the mobile phase to mask the silanol groups.[20]
-
For acidic compounds: Add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to suppress ionization.[21]
-
Reduce sample concentration: Overloading the column can lead to tailing.[18]
-
Check for column contamination: Flush the column with a strong solvent to remove any strongly retained impurities.[20]
-
Use an end-capped column: These columns have fewer exposed silanol groups.[16]
Q5: I am not getting any separation between my enantiomers. What should I try next?
A lack of separation indicates that the chosen CSP and mobile phase are not providing sufficient chiral recognition.
Troubleshooting Steps:
-
Change the mobile phase composition: Vary the ratio of the organic modifier to the non-polar solvent in normal phase, or the organic modifier to the aqueous buffer in reversed-phase.[6]
-
Try a different organic modifier: Switching between alcohols (e.g., isopropanol, ethanol) can significantly alter selectivity.[]
-
Screen different CSPs: If mobile phase optimization fails, the analyte may require a different type of chiral selector. Polysaccharide-based columns are a good starting point due to their broad applicability.[3][5]
-
Adjust the temperature: Lowering the temperature often increases chiral selectivity and can improve resolution.[8][21][23]
Q6: The resolution of my enantiomers is poor (less than 1.5). How can I improve it?
Poor resolution means the peaks are not well separated, which can lead to inaccurate quantification.[14]
Optimization Strategies:
-
Optimize the mobile phase: Fine-tune the mobile phase composition. Small changes in the percentage of the organic modifier can have a significant impact on resolution.[9]
-
Lower the flow rate: Chiral separations often benefit from lower flow rates, which can increase column efficiency.[8][21]
-
Decrease the temperature: Reducing the column temperature generally enhances the chiral recognition mechanism, leading to better separation.[8][21][24] However, in some cases, increasing the temperature can improve resolution.[25][26]
-
Use a longer column or a column with smaller particles: This increases the number of theoretical plates and can improve resolution.[16]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Chiral Method Development
A structured approach is key to efficiently developing a robust chiral separation method. The following workflow outlines a logical progression from initial screening to final optimization.
Experimental Protocol: Chiral Method Screening
-
Analyte Preparation: Dissolve the racemic sample in a suitable solvent, ideally the initial mobile phase, at a concentration of approximately 1 mg/mL.[14]
-
Column Selection: Choose a set of diverse chiral stationary phases for initial screening. A good starting point includes columns based on different polysaccharide derivatives (e.g., amylose and cellulose).[6]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). If the retention is too long, increase the isopropanol percentage. If it's too short, decrease it.
-
Reversed Phase: Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid (for acidic/neutral compounds) or 0.1% Diethylamine (for basic compounds).
-
-
Initial Run Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at a suitable wavelength for the analyte.
-
-
Evaluation: Analyze the chromatograms for any signs of peak separation. Even partial separation is a promising lead.
Visualization: Chiral Method Development Workflow
Caption: A systematic workflow for chiral method development.
Guide 2: Tackling Peak Shape Issues
Poor peak shape, particularly tailing, is a common frustration in chiral chromatography. Understanding the underlying causes is essential for effective troubleshooting.
Data Presentation: Impact of Mobile Phase Additives on Peak Shape
The following table illustrates the effect of acidic additives on the peak shape of a basic analyte on a polysaccharide-based CSP.
| Mobile Phase Additive | Tailing Factor (As) | Resolution (Rs) |
| None | 2.5 | 1.2 |
| 0.1% Trifluoroacetic Acid (TFA) | 1.3 | 1.9 |
| 0.1% Acetic Acid | 1.4 | 1.8 |
| 0.1% Diethylamine (DEA) | 1.1 | 2.2 |
Data is illustrative and based on typical observations.
As the table shows, the addition of a basic additive (DEA) significantly improves the peak symmetry and resolution for a basic analyte by minimizing interactions with acidic silanol sites on the stationary phase.[16]
Visualization: Logic for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Guide 3: The Role of Temperature in Chiral Separations
Temperature is a powerful yet sometimes overlooked parameter for optimizing chiral separations. Its effect can be complex, influencing both the thermodynamics and kinetics of the separation.
Generally, decreasing the temperature increases the stability of the transient diastereomeric complexes, leading to greater differences in their energies and thus better separation.[23][24] However, this is not always the case. For some separations, an increase in temperature can lead to improved resolution, and in some instances, even a reversal of the enantiomer elution order.[25][26] Therefore, it is often worthwhile to investigate the effect of temperature on your separation.
Experimental Protocol: Temperature Optimization
-
Establish a Baseline: Using your best-so-far mobile phase and flow rate, run the separation at ambient temperature (e.g., 25 °C) and record the resolution.
-
Decrease Temperature: Set the column thermostat to a lower temperature (e.g., 15 °C or 10 °C) and allow the system to equilibrate for at least 30 minutes. Run the separation and record the resolution.
-
Increase Temperature: Set the column thermostat to a higher temperature (e.g., 35 °C or 40 °C) and allow the system to equilibrate. Run the separation and record the resolution.
-
Analyze Results: Compare the resolution values at the different temperatures to determine the optimal setting. Be aware that higher temperatures can sometimes reduce column lifetime.[8]
Concluding Remarks
The optimization of chiral separations is an empirical science that benefits greatly from a systematic and logical approach. By understanding the fundamental principles of chiral recognition and the interplay of various chromatographic parameters, you can effectively troubleshoot common issues and develop robust and reliable methods. This guide provides a framework for your experimental design, but remember that each chiral separation is unique and may require creative problem-solving.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. selvita.com [selvita.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chempartner.com [chempartner.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. experts.umn.edu [experts.umn.edu]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 19. chiraltech.com [chiraltech.com]
- 20. researchgate.net [researchgate.net]
- 21. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 23. tandfonline.com [tandfonline.com]
- 24. academic.oup.com [academic.oup.com]
- 25. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Timolol Synthesis Pathways
Welcome to the technical support center for Timolol synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to optimizing the synthetic pathways of Timolol, a critical β-adrenergic blocking agent. Our focus is to provide actionable, field-proven insights to troubleshoot common issues, particularly those impacting reaction yield and product purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, frequently encountered challenges during Timolol synthesis in a practical question-and-answer format.
Q1: My overall yield of (S)-Timolol is significantly low after resolving the racemic mixture with a chiral acid. What are the primary causes of this yield loss?
A1: Low yields from classical resolution of racemic timolol are a well-documented challenge.[1] The primary bottleneck is often the physical separation process itself, which can be inefficient.
Root Causes & Mechanistic Insights:
-
Inefficient Diastereomeric Salt Crystallization: The resolution process relies on the differential solubility of the two diastereomeric salts formed between racemic timolol (a base) and a chiral acid (e.g., a tartaric acid derivative). Often, the undesired (R)-timolol salt co-precipitates with the desired (S)-timolol salt, reducing the purity of the initial solid.
-
Yield Loss During Recrystallization: To achieve high enantiomeric purity (>98% ee), multiple recrystallizations are typically necessary.[1] Each recrystallization step inevitably leads to the loss of product dissolved in the mother liquor, drastically reducing the overall isolated yield. For instance, early syntheses reported yields as low as 26% for the desired (S)-enantiomer after resolution.[1]
-
Incomplete Precipitation: The desired diastereomeric salt may have some solubility in the chosen solvent system, meaning a portion remains in the mother liquor even after cooling, directly impacting the maximum achievable yield in a single crop.
Troubleshooting Protocol & Optimization:
-
Optimize the Resolving Agent: While O,O-di-p-tolyl-(-)-tartaric acid has been used, other agents like dibenzoate-l-tartaric acid anhydride may offer better separation efficiency.[1] Experiment with different chiral acids to find one that provides a greater solubility difference between the diastereomeric salts in a practical solvent system.
-
Solvent System Screening: The choice of solvent is critical. The ideal solvent should maximize the insolubility of the desired (S)-diastereomer salt while keeping the (R)-diastereomer salt in solution.
-
Protocol: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and aqueous mixtures) at different temperatures.
-
Analysis: After crystallization, filter the solid and analyze the enantiomeric excess (ee) of the timolol free base by chiral HPLC. Also, analyze the mother liquor to quantify the amount of lost product.
-
-
Controlled Cooling Profile: Avoid crash cooling. A slow, controlled cooling rate allows for more selective crystallization of the desired diastereomer, improving purity and crystal habit.
-
Mother Liquor Reworking: Develop a strategy to recover the timolol from the mother liquors. This can involve isolating the mixture of enantiomers, racemizing the (R)-timolol, and recycling it back into the resolution process.
Q2: I'm observing poor conversion and multiple side products during the epoxide ring-opening with tert-butylamine. How can I improve the selectivity and yield of this key step?
A2: The nucleophilic ring-opening of the chiral epoxide intermediate by tert-butylamine is a crucial C-N bond-forming reaction in many Timolol syntheses.[1] Its efficiency is highly dependent on reaction conditions due to the steric bulk of tert-butylamine and the potential for side reactions.[2][3]
Root Causes & Mechanistic Insights:
-
Steric Hindrance: tert-Butylamine is a bulky nucleophile, which can slow down the desired SN2 reaction. This often necessitates elevated temperatures, which can promote side reactions.
-
Side Reactions:
-
Dimerization/Polymerization: The epoxide can react with the hydroxyl group of an already-formed Timolol molecule, leading to oligomeric impurities.
-
Reaction with Solvent: If a nucleophilic solvent (like an alcohol) is used at high temperatures, it can compete with tert-butylamine in opening the epoxide ring.
-
-
Catalyst/Additive Effects: The presence and nature of catalysts or additives can significantly influence the reaction pathway. For example, premixing an epoxide with certain magnesium salts before adding the amine can lead to the formation of a chlorohydrin byproduct instead of the desired amino alcohol.[2]
Troubleshooting Protocol & Optimization:
-
Optimize Reaction Temperature and Time:
-
Approach: Monitor the reaction progress closely using TLC or HPLC at various temperatures (e.g., starting from 50°C and gradually increasing). The goal is to find the minimum temperature required for a reasonable reaction rate to suppress temperature-dependent side reactions.[2]
-
Rationale: Lowering the temperature minimizes the energy available for alternative reaction pathways, favoring the desired nucleophilic attack.
-
-
Solvent Selection: Use a non-nucleophilic, polar aprotic solvent like DMF or DMSO to solvate the reactants without competing in the reaction. If an alcohol like isopropanol is necessary, use it as the limiting reagent if possible or conduct thorough temperature optimization.[2]
-
Control Reagent Stoichiometry:
-
Protocol: Use a moderate excess of tert-butylamine (e.g., 1.5-3.0 equivalents) to ensure the epoxide is the limiting reagent and to drive the reaction to completion via Le Châtelier's principle.
-
Caution: A very large excess can complicate downstream purification.
-
-
Consider Catalysis: The addition of a catalytic amount of a Lewis acid or a specific additive can facilitate the ring-opening. However, this must be carefully screened. For some systems, (t-BuO)₂Mg has been found to be an effective additive.[2]
Q3: My final product has a low enantiomeric excess (ee%). What are the critical factors for achieving high chiral purity in asymmetric synthesis routes?
A3: Achieving high enantiomeric excess is paramount as the (S)-enantiomer of Timolol is the biologically active isomer.[1] In asymmetric synthesis routes, which avoid classical resolution, the ee% is determined by the stereoselectivity of the key chiral-inducing step.
Root Causes & Mechanistic Insights:
-
Poor Enantioselectivity in the Asymmetric Reaction: The core issue is often the catalyst or reagent used to set the stereocenter. For example, in a Sharpless asymmetric dihydroxylation route, the chiral ligand, catalyst loading, and reaction conditions directly control the ee%.[1] Similarly, in a biocatalytic reduction using Baker's yeast, the health of the yeast and reaction conditions are critical.[1][4]
-
Racemization of Intermediates: Chiral intermediates can potentially racemize under harsh reaction conditions (e.g., strongly acidic or basic environments, or high temperatures). This is particularly true for intermediates with acidic protons adjacent to the stereocenter.
-
Loss of Stereochemical Integrity in Subsequent Steps: A reaction intended to proceed with inversion or retention of configuration (e.g., a Mitsunobu reaction or epoxide formation from a halohydrin) may not be proceeding with 100% fidelity, leading to a slight erosion of the ee%.[1]
Troubleshooting Protocol & Optimization:
-
Re-optimize the Asymmetric Step:
-
Protocol: Revisit the key asymmetric reaction. Systematically screen catalyst/ligand loading, temperature, solvent, and concentration. For biocatalytic steps, optimize pH, temperature, and substrate concentration to maximize enzyme selectivity.[4]
-
Example: A biocatalytic route using Baker's yeast reported an ee of 87%, which may not be sufficient for pharmaceutical applications without further purification.[1] An alternative, such as a Jacobsen hydrolytic kinetic resolution, has been shown to provide excellent enantioselectivity (>98%).[4]
-
-
Analyze Chiral Purity at Each Step: Do not wait until the final product to measure ee%.
-
Workflow: Take an aliquot after each reaction step following the introduction of chirality. Use chiral HPLC or SFC to determine the ee% of the intermediate.[5] This will pinpoint exactly where the loss of enantiomeric purity is occurring.
-
-
Purification to Upgrade Enantiomeric Excess: If the asymmetric synthesis consistently yields a product with good but not excellent ee% (e.g., 95-97%), a final crystallization step can often be used to upgrade the chiral purity to >99.5%. The nearly racemic material will be enriched in the mother liquor.
Frequently Asked Questions (FAQs)
-
Q: What are the main synthetic strategies for (S)-Timolol, and how do they compare in terms of yield and scalability?
-
A: There are three primary strategies:
-
Racemic Synthesis followed by Classical Resolution: This involves synthesizing racemic timolol and then separating the enantiomers using a chiral acid. While straightforward, it is often inefficient, with a theoretical maximum yield of 50% that is rarely achieved due to losses during crystallization.[1][6] This approach is often not practical for large-scale synthesis.[1]
-
Chiral Pool Synthesis: This approach starts with a readily available, enantiomerically pure starting material (a "chiral pool" molecule) like a derivative of D-mannitol or (S)-glyceraldehyde.[1] These routes can provide high chiral purity from the outset but may be longer and depend on the cost of the chiral starting material.
-
Asymmetric Synthesis: This is often the most efficient and scalable approach. It involves creating the key stereocenter using an asymmetric reaction, such as a kinetic resolution of a racemic intermediate (e.g., Jacobsen HKR of epichlorohydrin) or an asymmetric reduction.[4] These methods can offer high yields and excellent enantioselectivity, avoiding the wasteful separation of enantiomers.[4]
-
-
-
Q: What analytical techniques are essential for monitoring reaction progress and final product purity?
-
A: A robust analytical workflow is critical.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) for quick qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of starting material consumption and product formation.
-
Impurity Profiling: HPLC and LC-MS are used to detect and identify process-related impurities and side products.
-
Chiral Purity: Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the standard methods for determining the enantiomeric excess (ee%) of intermediates and the final API.[5][7] SFC is often faster and uses less organic solvent than normal-phase HPLC.[5]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the structure of the final product and any isolated impurities.[8][9]
-
-
Data Summary
The following table summarizes reported yields for various synthetic approaches to provide a comparative overview.
| Synthetic Strategy | Key Chiral Step | Reported Overall Yield | Reported Chiral Purity (ee%) | Reference |
| Racemic + Resolution | Crystallization with tartaric acid derivative | ~26-33.5% | >97% (after recrystallization) | [1] |
| Biocatalytic Route | Baker's yeast reduction of chloroketone | ~30% | 87% | [1][4] |
| Asymmetric Synthesis | Jacobsen Hydrolytic Kinetic Resolution | ~55% | >98% | [4] |
| Chiral Pool | Starting from D-mannitol derivative | ~58.5% | Not explicitly stated, assumes pure starting material | [1] |
Visualized Workflows and Pathways
General Synthetic Pathway for (S)-Timolol
This diagram illustrates a common asymmetric synthesis route starting from 3-hydroxy-4-morpholino-1,2,5-thiadiazole and a chiral epoxide.
Caption: A common asymmetric pathway to (S)-Timolol.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical sequence of steps to diagnose the cause of a low-yield reaction.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Minimizing byproduct formation in beta-blocker synthesis
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals engaged in the synthesis of beta-blockers. This resource is designed to address common challenges and provide actionable solutions to minimize byproduct formation, ensuring the synthesis of high-purity active pharmaceutical ingredients (APIs). Our troubleshooting guides and frequently asked questions (FAQs) are structured to offer practical, experience-driven advice grounded in established chemical principles.
Introduction: The Synthetic Landscape of Beta-Blockers
The synthesis of aryloxypropanolamine beta-blockers, such as propranolol and atenolol, predominantly follows a well-established two-step pathway. The first step involves the reaction of a phenol with epichlorohydrin, typically under basic conditions, to form a glycidyl ether intermediate. The subsequent step is the nucleophilic ring-opening of this epoxide by an appropriate amine to yield the final beta-blocker.[1] While this synthetic route is robust, it is not without its challenges. Several side reactions can occur, leading to the formation of impurities that can complicate purification and compromise the final product's quality. This guide will dissect these common issues and provide expert-driven strategies for their mitigation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your beta-blocker synthesis experiments.
Issue 1: Formation of a High Molecular Weight Impurity, Identified as a Dimer or Bis-Ether.
Question: During the synthesis of propranolol, I've observed a significant byproduct with a mass corresponding to a bis-ether derivative. How is this formed and what are the best practices to avoid it?
Answer: The bis-ether impurity you are observing is likely 1,3-bis[(naphthalen-1-yl)oxy]propan-2-ol (Propranolol EP Impurity C).[2][3] This impurity arises from the reaction of the naphthoxide ion (the deprotonated starting phenol) with the glycidyl ether intermediate.
The formation of the bis-ether impurity is a competitive reaction to the desired epoxide ring-opening by the amine. The nucleophilic naphthoxide can attack the epoxide of the intermediate, leading to the formation of the dimer.
DOT Diagram: Mechanism of Bis-Ether Impurity Formation
Caption: Formation of the bis-ether dimer impurity.
| Parameter | Problem | Solution | Scientific Rationale |
| Stoichiometry | Excess phenoxide at the start of the reaction. | Use a slight excess of epichlorohydrin (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting phenol. | Minimizes the concentration of the competing nucleophile (phenoxide). |
| Order of Addition | Adding the base to a mixture of the phenol and epichlorohydrin. | Add the phenol to a mixture of the base and epichlorohydrin, or co-addition of the phenol and base to the epichlorohydrin. | This approach maintains a low concentration of the phenoxide at any given time, disfavoring the dimer formation. |
| Temperature | High reaction temperatures. | Maintain a moderate reaction temperature (e.g., 40-60°C) during the formation of the glycidyl ether. | Higher temperatures can increase the rate of the undesired side reaction. |
| Choice of Base | Strong, highly soluble bases can lead to high concentrations of the phenoxide. | Consider using a weaker base or a phase-transfer catalyst (PTC) which can facilitate the reaction at the interface of two phases, controlling the concentration of the nucleophile.[4] | A PTC can improve the reaction rate of the desired O-alkylation without requiring a high concentration of the free phenoxide in the reaction medium. |
Issue 2: Presence of a Diol Impurity in the Final Product.
Question: My final propranolol product is contaminated with 3-(naphthalen-1-yloxy)propane-1,2-diol. What is the source of this impurity and how can I prevent its formation?
Answer: The diol impurity, 3-(naphthalen-1-yloxy)propane-1,2-diol , is formed by the hydrolysis of the epoxide ring of the glycidyl ether intermediate.[5] This can occur if there is water present in the reaction mixture, either as a solvent or as a contaminant.
The epoxide ring is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, leading to the formation of the diol.
DOT Diagram: Mechanism of Diol Impurity Formation
Caption: Hydrolysis of the glycidyl ether to form the diol impurity.
| Parameter | Problem | Solution | Scientific Rationale |
| Solvent Purity | Use of wet solvents or reagents. | Ensure all solvents and reagents are anhydrous. Use freshly distilled or commercially available anhydrous solvents. | Minimizes the presence of water, the key reactant in diol formation. |
| Reaction Conditions | Prolonged reaction times at elevated temperatures in the presence of water. | Minimize reaction times and use the lowest effective temperature. | Reduces the opportunity for the hydrolysis side reaction to occur. |
| Work-up Procedure | Quenching the reaction with aqueous solutions before the amine addition is complete. | Ensure the reaction with the amine is complete before introducing aqueous solutions for work-up. | Prevents hydrolysis of any unreacted glycidyl ether intermediate. |
Issue 3: Incomplete Reaction and Presence of a Chloro-impurity.
Question: I am finding it difficult to drive the reaction of the glycidyl ether with isopropylamine to completion, and I'm left with a significant amount of 1-chloro-3-(1-naphthyloxy)propan-2-ol. How can I improve the conversion?
Answer: The chloro-impurity, 1-chloro-3-(1-naphthyloxy)propan-2-ol , is a common process-related impurity that arises from the incomplete reaction of the glycidyl ether intermediate with the amine.[6][7] Several factors can contribute to this, including stoichiometry, temperature, and reaction time.
| Parameter | Problem | Solution | Scientific Rationale |
| Stoichiometry | Insufficient amount of amine. | Use a molar excess of the amine (e.g., 2-3 equivalents).[8] | According to Le Chatelier's principle, increasing the concentration of a reactant will drive the equilibrium towards the product side, favoring complete conversion of the glycidyl ether. |
| Temperature | Reaction temperature is too low. | Increase the reaction temperature. Refluxing in a suitable solvent like isopropanol or ethanol is a common practice. | Higher temperatures increase the reaction rate, facilitating the completion of the reaction in a reasonable timeframe. |
| Reaction Time | Insufficient reaction time. | Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) and ensure the reaction is allowed to proceed until the starting material is consumed. | Ensures that the reaction has reached completion. |
| Catalyst | Uncatalyzed reaction may be slow. | While often not necessary with a sufficient excess of amine and elevated temperature, a Lewis acid catalyst can be employed to activate the epoxide ring.[9] | Catalysts can lower the activation energy of the reaction, increasing the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of base (e.g., NaOH vs. KOH vs. organic bases) affect the first step of the synthesis?
A1: The choice of base is critical. Strong inorganic bases like NaOH and KOH are commonly used to deprotonate the phenol. The solubility of the resulting phenoxide can influence the reaction rate. Using a phase-transfer catalyst in conjunction with an inorganic base can be advantageous by facilitating the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[4] Organic bases, such as triethylamine, can also be used, sometimes in combination with a catalyst, and may offer better solubility in organic solvents, potentially leading to a more homogeneous reaction mixture and fewer side reactions.
Q2: What is the importance of regioselectivity in the epoxide ring-opening step, and how can it be controlled?
A2: Regioselectivity refers to which of the two carbons of the epoxide ring is attacked by the amine. For most beta-blocker syntheses, the desired product results from the nucleophilic attack at the less sterically hindered carbon of the epoxide (an S(N)2-type reaction). This is typically achieved under basic or neutral conditions where the amine acts as the nucleophile.[10]
-
Under basic/neutral conditions (S(_N)2): The amine attacks the less substituted carbon of the epoxide, leading to the desired 1,2-amino alcohol. This is the standard and preferred pathway for beta-blocker synthesis.
-
Under acidic conditions (S(N)1-like): The epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant S(_N)1 character, and the nucleophile (amine) will preferentially attack the more substituted carbon, which can better stabilize the developing positive charge.[10] This leads to the formation of a regioisomeric byproduct.
To ensure the correct regioselectivity, it is crucial to perform the amine addition step under non-acidic conditions.
DOT Diagram: Regioselectivity of Epoxide Opening
Caption: Regioselectivity in epoxide ring-opening.
Q3: In the synthesis of atenolol from 4-hydroxyphenylacetamide, what are the key considerations to avoid N-alkylation?
A3: While the primary reaction in atenolol synthesis is the O-alkylation of the phenolic hydroxyl group, the amide nitrogen in 4-hydroxyphenylacetamide also possesses nucleophilic character, creating the potential for a competing N-alkylation reaction. To favor the desired O-alkylation:
-
Basicity: Use a base that is strong enough to deprotonate the phenolic hydroxyl but not the amide nitrogen. The pKa of the phenolic proton is significantly lower than that of the amide proton, so a carefully chosen base and stoichiometry can achieve this selectivity.
-
Reaction Conditions: Milder reaction conditions (lower temperature) will generally favor the more reactive O-alkylation.
-
Protecting Groups: In some cases, protecting the amide nitrogen might be considered, although this adds extra steps to the synthesis.
A recent sustainable synthesis of atenolol utilized a deep eutectic solvent (DES) which facilitated the reaction without the need for an additional base, achieving a high yield of the desired O-alkylated product.[11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Propranolol with Minimized Byproduct Formation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous isopropanol and 1.1 equivalents of epichlorohydrin.
-
Base and Phenol Addition: In a separate flask, dissolve 1.0 equivalent of 1-naphthol in anhydrous isopropanol. Slowly and simultaneously add the 1-naphthol solution and a solution of 1.05 equivalents of potassium hydroxide in isopropanol to the epichlorohydrin solution at 40-50°C.
-
Glycidyl Ether Formation: Stir the reaction mixture at 50-60°C and monitor the disappearance of 1-naphthol by TLC.
-
Amine Addition: Once the formation of the glycidyl ether is complete, add 2.5 equivalents of isopropylamine to the reaction mixture.
-
Ring-Opening Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the glycidyl ether is consumed.
-
Work-up and Purification: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Protocol 2: Analytical Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the progress of the reaction and quantifying the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Detection: UV detection at a wavelength where both the API and the impurities have significant absorbance (e.g., 290 nm for propranolol).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the final product in the mobile phase.
By comparing the retention times and peak areas with those of authenticated reference standards for the potential impurities, you can accurately assess the purity of your synthesized beta-blocker.
-
Gupte, S. M., Bartels, M. J., Kerr, B. M., Laganiere, S., Silber, B. M., & Nelson, W. L. (1983). Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction. Research Communications in Chemical Pathology and Pharmacology, 42(2), 235-44. --INVALID-LINK--
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. (RSC Publishing). --INVALID-LINK--
-
Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts. --INVALID-LINK----INVALID-LINK--
-
Synthesis of the Related Substances of Propranolol Hydrochloride. Semantic Scholar. --INVALID-LINK--
-
Technical Support Center: Crystallization of Beta-Adrenergic Antagonists. Benchchem. --INVALID-LINK--
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. --INVALID-LINK--
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). Semantic Scholar. --INVALID-LINK--
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2018). MDPI. --INVALID-LINK--
-
Mechanism of coupling between phenolic compounds and epichlorohydrin... ResearchGate. --INVALID-LINK--
-
Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine. --INVALID-LINK--
-
Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. --INVALID-LINK--
-
Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. (2007). ResearchGate. --INVALID-LINK--
-
Improved method for synthesis of beta-blocker. Google Patents. --INVALID-LINK--
-
Propranolol EP Impurity C. SynZeal. --INVALID-LINK--
-
Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). MDPI. --INVALID-LINK--
-
Synthesis of Atenolol Impurities. JOCPR. --INVALID-LINK--
-
(S)-Method of producing atenolol. Google Patents. --INVALID-LINK--
-
Phenol alcohol-epichlorohydrin reaction products. Google Patents. --INVALID-LINK--
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. --INVALID-LINK--
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). ResearchGate. --INVALID-LINK--
-
SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. (2019). YouTube. --INVALID-LINK--
-
Novel propranolol synthesis method. Google Patents. --INVALID-LINK--
-
SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry. --INVALID-LINK--
-
Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. (2003). PubMed. --INVALID-LINK--
-
Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. (2015). MDPI. --INVALID-LINK--
-
Propranolol EP Impurity C (Propranolol Bis-ether Derivative). LGC Standards. --INVALID-LINK--
-
Thiokol-Like Polymers Based on By-Products of Epichlorohydrin Production. ResearchGate. --INVALID-LINK--
-
(PDF) Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. (2007). ResearchGate. --INVALID-LINK--
-
Propranolol Bis-ether Impurity. Simson Pharma Limited. --INVALID-LINK--
-
1-chloro-3-(1-naphthyloxy)propan-2-ol synthesis. ChemicalBook. --INVALID-LINK--
-
Propranolol impurity C, bis-ether derivative. Isotope Science / Alfa Chemistry. --INVALID-LINK--
-
Synthesis method and application of propranolol. Google Patents. --INVALID-LINK--
-
A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran. --INVALID-LINK--
-
Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry. --INVALID-LINK--
-
Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. ResearchGate. --INVALID-LINK--
-
2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-. NIST WebBook. --INVALID-LINK--
-
Acknowledgments. ENSCM. --INVALID-LINK--
-
Synthesis and pharmacology of potential beta-blockers. (1979). PubMed. --INVALID-LINK--
-
Cas 20133-93-1,1-chloro-3-(1-naphthyloxy)propan-2-ol. lookchem. --INVALID-LINK--
-
Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. ResearchGate. --INVALID-LINK--
-
Beta blockers Pharmacology, SAR, Structure, IUPAC & Synthesis: Angina Pectoris Part 3. (2020). YouTube. --INVALID-LINK--
-
Novel method could optimise beta-blocker synthesis. (2025). European Pharmaceutical Review. --INVALID-LINK--
References
- 1. jmedchem.com [jmedchem.com]
- 2. Propranolol EP Impurity C | 17216-10-3 | SynZeal [synzeal.com]
- 3. Propranolol EP Impurity C (Propranolol Bis-ether Derivative) | CAS Number 17216-10-3 [klivon.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the Related Substances of Propranolol Hydrochloride | Semantic Scholar [semanticscholar.org]
- 6. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)- [webbook.nist.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents | MDPI [mdpi.com]
Technical Support Center: Degradation Pathways of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (Timolol)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, commonly known as Timolol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation pathways of Timolol. Our goal is to equip you with the necessary knowledge to anticipate, identify, and resolve challenges during your experimental work.
I. Understanding Timolol's Stability Profile: FAQs
This section addresses common questions regarding the stability and degradation of Timolol.
Q1: What are the primary degradation pathways for Timolol?
Timolol is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1][2][3][4] The specific degradation products formed are dependent on the stress conditions applied.
-
Hydrolytic Degradation: Timolol is relatively stable in acidic conditions but shows significant degradation in basic (alkaline) environments.[1] The ester linkage in the side chain is a potential site for hydrolysis.
-
Oxidative Degradation: Timolol is susceptible to oxidation, particularly in the presence of agents like hydrogen peroxide (H₂O₂).[5] The morpholine ring and the sulfur atom in the thiadiazole ring are potential sites of oxidation. A probable carcinogenic oxidative degradation product has been identified in some studies.[5]
-
Photodegradation: Exposure to UV/Vis light can induce the degradation of Timolol.[6][7][8] The rate and extent of photodegradation can be influenced by the pH of the solution.[6][7] Studies have shown that photodegradation follows pseudo-first-order kinetics.[7]
-
Thermal Degradation: Elevated temperatures can also lead to the degradation of Timolol.[3][9][10]
Q2: What are the known degradation products of Timolol?
Several degradation products of Timolol have been identified and characterized using techniques like LC-MS/MS.[4][5][7] Four major degradation products have been reported from hydrolysis and photolysis studies.[4] One of the significant oxidative degradation products involves the oxidation of the morpholine ring.[5] Under photolytic conditions at varying pH, different degradation products can be formed, including those resulting from the removal of the tert-butylaminopropoxy side chain or oxidation of the sulfur atom in the thiadiazole ring.[7]
Q3: I am observing unexpected peaks in my chromatogram during a Timolol stability study. What could they be?
Unexpected peaks in your chromatogram are likely degradation products of Timolol. To identify them, consider the following:
-
Stress Conditions: Correlate the appearance of the peaks with the specific stress conditions you applied (e.g., heat, light, pH, oxidizing agent). This will help you hypothesize the degradation pathway.
-
Relative Retention Time (RRT): Compare the RRT of the unknown peaks with literature values for known Timolol degradants. For instance, one study reported a secondary peak at an RRT of 1.6 under thermal stress.[9][10]
-
Mass Spectrometry (MS): If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This data is invaluable for elucidating the structures of the degradation products.[4][5][7]
-
Forced Degradation Study: Perform a systematic forced degradation study under various conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate the degradation products. This will help you create a "fingerprint" of the potential degradants and their chromatographic behavior.
II. Troubleshooting Guide for Experimental Workflows
This section provides practical guidance for setting up and troubleshooting experiments related to Timolol degradation.
Troubleshooting HPLC Analysis
Problem: Poor separation between Timolol and its degradation products.
-
Causality: Inadequate chromatographic resolution can be due to a suboptimal mobile phase, column, or other HPLC parameters.
-
Solution:
-
Mobile Phase Optimization: Adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. Modifying the pH of the mobile phase can also significantly impact the retention and separation of ionizable compounds like Timolol and its degradants.[1][9]
-
Column Selection: A C18 column is commonly used for Timolol analysis.[5][9][10] Consider using a column with a different packing material or a smaller particle size for improved efficiency.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be employed to resolve closely eluting peaks.[4]
-
Problem: Inconsistent retention times.
-
Causality: Fluctuations in retention times can be caused by changes in mobile phase composition, column temperature, or flow rate.
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is properly degassed.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
Temperature Control: Use a column oven to maintain a constant column temperature.
-
System Suitability Tests: Regularly perform system suitability tests to monitor the performance of your HPLC system.
-
Experimental Protocols
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and requirements.
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5][11] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.02 M sodium octane-sulfonate, pH 3.0 adjusted with glacial acetic acid) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 42.5:57.5 v/v).[9][10] |
| Flow Rate | 1.0 - 1.5 mL/min[9][11] |
| Detection | UV at 295 nm[1][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30 °C[4] |
To investigate the degradation pathways, subject Timolol samples to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for a specified duration.[1]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature or elevated temperature.[5]
-
Thermal Degradation: Expose the solid drug or solution to high temperatures (e.g., 80°C) for a defined period.[9][10]
-
Photodegradation: Expose the drug solution to UV light (e.g., in a photostability chamber).[6][7]
For each condition, a control sample (unexposed) should be analyzed alongside the stressed sample.
III. Visualizing Degradation Pathways and Workflows
Diagrams
Below are diagrams illustrating the key concepts discussed in this guide.
Caption: Major degradation pathways of Timolol.
Caption: Experimental workflow for a forced degradation study.
IV. References
-
S1 PP 80 Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in. (n.d.). Macedonian Pharmaceutical Bulletin. --INVALID-LINK--
-
Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. (2022). Macedonian Pharmaceutical Bulletin. --INVALID-LINK--
-
Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. --INVALID-LINK--
-
Photodegradation of timolol (TIM) in solutions of different pH. (2024). Pharmaceuticals. --INVALID-LINK--
-
Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. (2020). Separations. --INVALID-LINK--
-
The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. (2024). Pharmaceuticals. --INVALID-LINK--
-
Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. (2024). Journal of Drug Delivery and Therapeutics. --INVALID-LINK--
-
Stability indicating HPTLC determination of timolol maleate as bulk drug and in pharmaceutical preparations. (2007). Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--
-
The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. (2024). PubMed. --INVALID-LINK--
-
Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. (2025). Molecules. --INVALID-LINK--
-
Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. (2006). Journal of Photochemistry and Photobiology A: Chemistry. --INVALID-LINK--
-
Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. (2020). Research Journal of Pharmacy and Technology. --INVALID-LINK--
-
Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. (2018). Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ajprui.com [ajprui.com]
- 3. Stability indicating HPTLC determination of timolol maleate as bulk drug and in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Stability-Indicating Assay for Timolol and its Impurities
Welcome to the technical support center for stability-indicating assays of Timolol and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the analytical challenges associated with Timolol. Here, we will delve into the nuances of method development, forced degradation studies, and the interpretation of results, grounded in scientific principles and extensive field experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay and why is it crucial for Timolol?
A stability-indicating assay is an analytical method that can accurately and precisely quantify the active pharmaceutical ingredient (API), Timolol in this case, without interference from its degradation products, impurities, or formulation excipients. Its importance lies in providing definitive evidence of how the quality of a drug substance or product changes over time under various environmental factors like temperature, humidity, and light. For Timolol, a potent beta-adrenergic blocker used in treating conditions like glaucoma and hypertension, ensuring its stability and purity is paramount for safety and efficacy. Degradation products can potentially be less effective or even toxic.
Q2: What are the typical forced degradation conditions for Timolol as per ICH guidelines?
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method. As per the International Council for Harmonisation (ICH) guideline Q1A(R2), stress testing for Timolol should include exposure to:
-
Acid Hydrolysis: Typically using 0.1N HCl and heating at elevated temperatures (e.g., 80°C) for various time intervals.
-
Base Hydrolysis: Using a basic solution like 0.1N NaOH. Timolol has been found to be particularly unstable in basic conditions, leading to the formation of degradation products.
-
Oxidation: Commonly performed using hydrogen peroxide (H2O2). Oxidative degradation of Timolol is a known pathway and can lead to potentially carcinogenic impurities.
-
Thermal Stress: Exposing the drug substance or product to high temperatures, often in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C).
-
Photostability: Exposing the drug to light, as described in ICH Q1B, to assess for photodegradation.
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the degradants without completely degrading the parent drug.
Q3: What are the known impurities and degradation products of Timolol?
Several impurities and degradation products of Timolol have been identified. These can arise from the manufacturing process or from degradation over time. Some key examples include:
-
Enantiomeric Impurity (R-Timolol): Timolol is the (S)-enantiomer, which is significantly more active than its (R)-enantiomer. Chiral high-performance liquid chromatography (HPLC) is used to determine the enantiomeric purity.
-
Oxidative Degradation Product: This is a significant impurity that can form under oxidative stress and has been flagged as a probable carcinogen.
-
Hydrolytic Degradants: Formed under acidic or basic conditions. Alkaline hydrolysis, in particular, can produce multiple degradation products.
-
N-nitroso Timolol: An API-specific nitrosamine impurity that is a potential mutagen and carcinogen, requiring highly sensitive analytical methods like LC-MS/MS for detection.
-
Process-Related Impurities: Such as 3-S-timolol, which can be introduced during synthesis.
Q4: Which analytical technique is most suitable for a stability-indicating assay of Timolol?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly applied and suitable technique for the stability-indicating analysis of Timolol and its impurities. This is due to its high resolution, sensitivity, and ability to separate a wide range of compounds. When coupled with a photodiode array (PDA) or UV detector, it allows for the quantification of Timolol and its degradants. For the identification and characterization of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool.
Section 2: Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the development and execution of a stability-indicating assay for Timolol.
Issue 1: Poor peak shape (tailing or fronting) for Timolol in RP-HPLC.
-
Question: My Timolol peak is showing significant tailing in my RP-HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer:
-
Causality: Peak tailing for a basic compound like Timolol (pKa ~9.21) is often due to secondary interactions between the analyte and residual acidic silanol groups on the silica-based C18 column. This is especially prominent at mid-range pH values where Timolol is protonated.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0-3.5) with an acid like phosphoric acid or glacial acetic acid will ensure that Timolol is fully protonated and the silanol groups are non-ionized, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the residual silanol groups, masking them from Timolol.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl column, might offer different selectivity and improved peak shape.
-
-
Issue 2: Inadequate separation between Timolol and its degradation products.
-
Question: I've performed forced degradation, but some of the degradant peaks are co-eluting with the main Timolol peak. How can I improve the resolution?
-
Answer:
-
Causality: Co-elution occurs when the chromatographic conditions are not optimized to resolve compounds with similar physicochemical properties. Achieving baseline separation is critical for a valid stability-indicating method.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Switch Organic Modifier: If you are using methanol, try acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of peaks.
-
Implement a Gradient Elution: If an isocratic method is insufficient, a gradient elution program can provide the necessary resolving power. Start with a lower concentration of the organic modifier and gradually increase it over the run to separate early-eluting polar degradants from the more retained Timolol peak.
-
Change the Column: A column with a different chemistry (e.g., C8, Phenyl) or a longer column with a smaller particle size can provide higher theoretical plates and better resolution.
-
-
Issue 3: Low and inconsistent recovery during accuracy studies.
-
Question: My accuracy results, determined by the standard addition method, are consistently below 98% and show high variability. What could be the problem?
-
Answer:
-
Causality: Low and variable recovery can stem from several factors, including incomplete extraction from the sample matrix, analyte instability in the sample diluent, or issues with the integration of the chromatographic peaks.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure the diluent used for sample preparation is appropriate and that the drug is completely dissolved. Sonication can aid in dissolution. The diluent should be similar in composition to the mobile phase to avoid peak distortion.
-
Check for Analyte Adsorption: Timolol may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene vials can mitigate this issue.
-
Assess Analyte Stability in Solution: Timolol may be degrading in the sample diluent, especially if the pH is not optimal. Prepare samples fresh and analyze them promptly.
-
Optimize Peak Integration Parameters: Incorrect integration can lead to inaccurate peak areas. Ensure that the baseline is set correctly and that the entire peak is being integrated. Manually review the integration of each chromatogram.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study of Timolol Maleate
This protocol outlines a typical procedure for conducting forced degradation studies on Timolol Maleate bulk drug substance.
Objective: To generate degradation products of Timolol under various stress conditions to develop and validate a stability-indicating HPLC method.
Materials:
-
Timolol Maleate API
-
Hydrochloric Acid (HCl), 0.1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H2O2), 3%
-
HPLC grade Methanol and Water
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of Timolol Maleate and transfer to a 10 ml volumetric flask.
-
Add 5 ml of 0.1N HCl and heat at 80°C for 2 hours.
-
Cool to room temperature, neutralize with 1N NaOH, and dilute to volume with mobile phase.
-
-
Alkaline Hydrolysis:
-
Accurately weigh 10 mg of Timolol Maleate and transfer to a 10 ml volumetric flask.
-
Add 5 ml of 1N NaOH and heat at 80°C for 2 hours.
-
Cool to room temperature, neutralize with 0.1N HCl, and dilute to volume with mobile phase.
-
-
Oxidative Degradation:
-
Accurately weigh 10 mg of Timolol Maleate and transfer to a 10 ml volumetric flask.
-
Add 5 ml of 3% H2O2 and keep at room temperature for 24 hours.
-
Dilute to volume with mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of Timolol Maleate powder in a petri dish and expose it to a temperature of 80°C for 48 hours in a hot air oven.
-
After exposure, weigh an appropriate amount, dissolve, and dilute with the mobile phase.
-
-
Analysis:
-
Inject the unstressed sample (control) and each of the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the Timolol peak.
-
Protocol 2: Validated Stability-Indicating RP-HPLC Method
This is an example of a validated RP-HPLC method for the quantification of Timolol Maleate.
| Parameter | Chromatographic Conditions |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (e.g., Kromasil, 250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Phosphate buffer (pH 3.5) : Methanol (60:40 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 295 nm |
| Injection Volume | 20 µl |
| Column Temperature | Ambient |
Method Validation Parameters (Typical Acceptance Criteria):
| Parameter | Result | Acceptance Criteria |
| Linearity (µg/ml) | 10-50 | Correlation coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | Not more than 2.0% |
| LOD (µg/ml) | 0.724 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/ml) | 2.19 | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results | Method should remain unaffected by small, deliberate variations in parameters |
Section 4: Visualizations
Workflow for Stability-Indicating Method Development
Technical Support Center: Overcoming Poor Retention of Polar Compounds in HPLC
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of retaining and separating polar compounds using High-Performance Liquid Chromatography (HPLC).
Traditional reversed-phase (RP) HPLC methods, while robust for nonpolar compounds, often fail to adequately retain highly polar analytes, leading to their elution at or near the column's void volume.[1][2][3] This guide provides a structured troubleshooting framework, detailed experimental protocols, and an exploration of alternative chromatographic strategies to achieve robust and reproducible separations for your most challenging polar molecules.
Troubleshooting Hub: Initial Diagnosis
Before modifying your entire method, it's crucial to confirm that the lack of retention isn't due to a system or setup error. Always start by ruling out simpler issues.[4]
Q: My polar analyte is eluting at the void volume. Is my column failing?
A: Not necessarily. Before blaming the column, perform these system checks:[4]
-
Verify Mobile Phase Composition: In reversed-phase, an error of just 1% in the organic solvent concentration can alter retention time by 5-15%.[5] Ensure your mobile phase was prepared accurately, preferably gravimetrically.[5] Confirm that the correct solvent lines are connected to your pump.[4]
-
Check for "Dewetting" or "Phase Collapse": Standard C18 columns can exhibit a phenomenon known as phase collapse when run with highly aqueous mobile phases (e.g., >95% water).[6][7][8] The high surface tension of the aqueous phase can expel it from the pores of the hydrophobic stationary phase, leading to a dramatic loss of retention.[7][9]
-
Quick Fix: To restore a dewetted column, flush it with a mobile phase containing at least 50% organic solvent (methanol or acetonitrile) for 10-20 column volumes before re-equilibrating with your starting conditions.[7]
-
-
Confirm System Suitability: Inject a well-retained, nonpolar standard to ensure the system (injector, pump, detector, and column) is performing as expected. If this standard also shows poor retention or peak shape, the issue is likely system-wide and not specific to your polar analyte.
If these initial checks do not resolve the issue, it is time to explore strategic modifications to your chromatographic method.
Strategic Solutions for Retaining Polar Analytes
When faced with poor retention, a chromatographer has several powerful strategies at their disposal. The choice depends on the analyte's properties, the sample matrix, and the detection method (e.g., UV, MS).
Strategy 1: Optimizing Reversed-Phase (RP) Conditions
Before abandoning reversed-phase chromatography, several modifications can significantly enhance the retention of polar compounds.
Q: How can I modify my existing RP-HPLC method to improve retention?
A: Focus on manipulating the mobile phase and selecting a more suitable RP column chemistry.
-
Step 1: Mobile Phase pH Adjustment: For ionizable polar compounds, mobile phase pH is a critical parameter. Adjusting the pH to suppress the ionization of your analyte will make it more neutral and more likely to be retained by the nonpolar stationary phase.[2] For acidic compounds, use a low-pH mobile phase (e.g., pH 2.5-3.0) to keep them in their neutral form. For basic compounds, a higher pH can be used, but ensure your column is stable at these conditions.
-
Step 2: Reduce Organic Solvent Concentration: The most straightforward approach is to decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. However, this leads to the risk of phase collapse with standard C18 columns.[2][7]
-
Step 3: Select an "Aqueous-Compatible" Column: To safely use highly aqueous mobile phases, select a column specifically designed for this purpose. These "AQ" columns resist dewetting through several mechanisms:[7]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group helps to retain a layer of water on the surface, preventing the phase from collapsing.
-
Polar-Endcapped Phases: These columns use a polar functional group to endcap residual silanols, which also increases surface wettability.
-
Lower Ligand Density (e.g., T3 Columns): Columns with a lower density of C18 chains are less hydrophobic and more resistant to dewetting, allowing for stable operation in 100% aqueous conditions.[3]
-
| RP Column Type | Mechanism for Aqueous Stability | Best For |
| Standard C18 | None; prone to dewetting.[6][10] | Nonpolar to moderately polar compounds. Avoid <5% organic.[7] |
| Polar-Embedded | Polar group within the alkyl chain promotes surface hydration. | Enhanced retention of polar compounds, alternative selectivity. |
| Polar-Endcapped | Polar groups cap residual silanols, increasing wettability. | Improved peak shape for bases and stable in high aqueous phases. |
| Low-Density C18 | Reduced hydrophobicity of the overall stationary phase.[3] | Stable in 100% aqueous mobile phases, good for polar acids/bases.[3] |
Strategy 2: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful and increasingly popular technique specifically designed for the separation of very polar compounds.[1][11] It can be considered a complementary mode to reversed-phase.[3]
Q: What is HILIC and when should I use it?
A: HILIC utilizes a polar stationary phase (like bare silica or a bonded polar ligand) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile) and a small amount of aqueous buffer.[11][12] The retention mechanism is based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[1][11] In HILIC, water is the strong, eluting solvent—the opposite of reversed-phase.[11]
Use HILIC when your compound is too polar to be retained by any reversed-phase method, even with 100% aqueous mobile phases.[1][5]
HILIC Method Development Protocol:
-
Column Selection: Start with a robust HILIC phase. Amide and zwitterionic phases are excellent starting points and often show good performance across a range of pH values.[13]
-
Mobile Phase:
-
Solvent A (Aqueous): 10-20 mM ammonium formate or ammonium acetate buffer. These salts are volatile and MS-friendly.
-
Solvent B (Organic): Acetonitrile.
-
-
Starting Gradient:
-
Initial Conditions: 95% Acetonitrile / 5% Aqueous Buffer.
-
Gradient: Run a linear gradient from 95% to 50% acetonitrile over 10-15 minutes.
-
Equilibration: HILIC requires longer equilibration times than RP. Ensure at least 10 column volumes for re-equilibration between injections to ensure the water layer is properly formed and results are reproducible.[1][3]
-
-
Sample Diluent: A critical and often overlooked factor. The sample should be dissolved in a solvent that is as weak or weaker than the initial mobile phase. Ideally, dissolve the sample in 75% or more acetonitrile to avoid poor peak shape.[3]
Strategy 3: Employing Ion-Pair Chromatography (IPC)
For charged polar analytes, IPC can be an effective way to increase retention in a reversed-phase system.[14]
Q: How does Ion-Pair Chromatography work?
A: IPC involves adding an ion-pairing reagent to the mobile phase.[15][16] This reagent has a hydrophobic "tail" and a charged "head group" that is opposite to the charge of the analyte.[16][17] The reagent forms a neutral ion-pair with the analyte, making the complex more hydrophobic and thus more retainable on a C18 column.[15]
Considerations for IPC:
-
MS Incompatibility: Most common ion-pairing reagents (e.g., alkyl sulfonates, quaternary amines) are non-volatile and can cause severe ion suppression and contamination in mass spectrometers.[17][18] Volatile reagents like trifluoroacetic acid (TFA) can be used but offer weaker ion-pairing effects.
-
Dedicated Column: Ion-pairing reagents can irreversibly adsorb to the stationary phase. It is best practice to dedicate a column solely for IPC methods.[15][17]
-
Long Equilibration: Columns require extensive flushing to equilibrate with the ion-pairing reagent and even longer flushing to remove it.[18]
Strategy 4: Utilizing Alternative Stationary Phases
Q: Are there other column types besides RP and HILIC for polar compounds?
A: Yes. Porous Graphitic Carbon (PGC) columns offer a unique retention mechanism.
-
Porous Graphitic Carbon (PGC): PGC columns, like the Hypercarb, are made of 100% porous graphitic carbon.[19][20] They retain compounds based on a combination of hydrophobic interactions and charge-induced interactions with the polarizable surface of the graphite.[21] A key feature is the "polar retention effect on graphite" (PREG), where retention can actually increase with analyte polarity.[20] PGC is excellent for separating very polar, structurally similar compounds and geometric isomers.[20][22] These columns are also extremely robust, stable from pH 0-14.[20]
Frequently Asked Questions (FAQs)
Q1: Can I just use a shorter C18 column to get my polar analyte to elute faster? A1: This will not solve a retention problem. If your analyte is already eluting at the void volume (t₀), making the column shorter will only decrease the void volume time; the analyte will still have no retention (k' = 0). The goal is to increase interaction with the stationary phase, not simply shorten the analysis time.
Q2: My polar analyte is an acid, but I'm still getting poor peak shape on a C18 column even with a low pH mobile phase. What's happening? A2: This could be due to secondary interactions with active silanol groups on the silica surface of the column. Even at low pH, some silanols can be ionized and interact with polar analytes. Try a column with superior endcapping or a different base silica (e.g., a hybrid particle column) to minimize these effects.
Q3: I tried HILIC, but my retention times are drifting between injections. How do I fix this? A3: Drifting retention times in HILIC are almost always due to insufficient column equilibration.[5] The adsorbed water layer on the stationary phase is critical for the separation mechanism, and it takes time to form reproducibly after a gradient.[1][11] Increase your post-run equilibration time significantly (try 10-15 column volumes) and ensure your mobile phase composition is stable.[5]
Q4: What is pre-column derivatization? A4: Derivatization is a chemical reaction used to modify the analyte to make it more suitable for analysis.[23] For polar compounds, a derivatizing agent can be used to attach a large, nonpolar group to the molecule.[24] This makes the resulting derivative much less polar, allowing it to be easily retained and separated on a standard reversed-phase column.[24][25] However, this adds an extra step to sample preparation and must be carefully validated.[26]
References
- 1. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. waters.com [waters.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. hplc.eu [hplc.eu]
- 7. silicycle.com [silicycle.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. researchgate.net [researchgate.net]
- 10. mac-mod.com [mac-mod.com]
- 11. agilent.com [agilent.com]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 17. helixchrom.com [helixchrom.com]
- 18. welch-us.com [welch-us.com]
- 19. mz-at.de [mz-at.de]
- 20. pragolab.cz [pragolab.cz]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. books.rsc.org [books.rsc.org]
- 26. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Beta-Blockers
Welcome to the technical support center for the synthesis of beta-adrenergic antagonists. This guide is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address the most common and critical challenges encountered during the synthesis of this vital class of pharmaceuticals. Our focus is on providing not just solutions, but a deep, mechanistic understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.
Part 1: Core Troubleshooting Guides
This section addresses complex, multi-faceted problems you may encounter during your synthesis campaigns. Each guide is structured to help you diagnose the root cause and implement a robust solution.
Issue 1: Poor Enantioselectivity in Asymmetric Synthesis
Q: My asymmetric synthesis of (S)-Propranolol is resulting in a low enantiomeric excess (ee). What are the common causes and how can I improve it?
A: Achieving high enantioselectivity is the most critical challenge in beta-blocker synthesis, as the therapeutic activity resides almost exclusively in the (S)-enantiomer.[1] For instance, (S)-propranolol is approximately 100 times more potent than its (R)-enantiomer.[2] Low enantiomeric excess is typically a result of an inefficient chiral catalyst, suboptimal reaction conditions, or racemization of an intermediate.
A powerful and industrially relevant strategy is the kinetic resolution of a racemic intermediate. In this process, a chiral catalyst (often an enzyme) selectively reacts with one enantiomer, allowing the other, desired enantiomer to be isolated in high purity.
Troubleshooting Poor Enantioselectivity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Enzyme/Catalyst Activity | Run a small-scale control reaction with a previously validated substrate. Analyze enzyme activity using a standard assay. | Source a new batch of the enzyme or catalyst. Ensure storage conditions are optimal (e.g., correct temperature, humidity). For enzymatic reactions, verify the pH and buffer composition of the reaction medium.[3] |
| Suboptimal Reaction Conditions | Review literature for the specific catalyst system. Key parameters include temperature, solvent, and reaction time. | Systematically screen solvents; for lipases, non-polar organic solvents are often preferred. Optimize temperature; higher temperatures may decrease selectivity. Ensure the reaction time is sufficient for 50% conversion but not so long that side reactions or racemization occur.[3][4] |
| Racemization of Intermediate | Analyze the enantiomeric excess of the intermediate at various time points during the reaction and workup. | Use milder workup conditions (e.g., avoid strong acids or bases, high temperatures). The desired enantiomer should be isolated promptly after the resolution step. |
| Inaccurate ee Measurement | Verify your analytical method. Inject a racemic standard to ensure your chiral HPLC or GC method is capable of baseline separating the enantiomers. | Develop and validate a robust chiral HPLC method. Polysaccharide-based columns are often effective for beta-blockers.[5][6] Use appropriate mobile phases, often containing additives like diethylamine to improve peak shape.[7][8] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Chlorohydrin Intermediate for (S)-Atenolol Synthesis
This protocol is adapted from methodologies employing enzymatic resolution, a common strategy for producing enantiomerically pure beta-blocker precursors.[3][4]
Objective: To resolve racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide via enantioselective acetylation using Candida antarctica Lipase B (CALB) to isolate the unreacted (R)-chlorohydrin, a precursor to (S)-Atenolol.
Materials:
-
Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide
-
Candida antarctica Lipase B (CALB), immobilized
-
Vinyl butanoate (acyl donor)
-
Acetonitrile (anhydrous)
-
Glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the racemic chlorohydrin (1 equivalent) in anhydrous acetonitrile.
-
Acyl Donor Addition: Add vinyl butanoate (approximately 1.5 equivalents) to the solution.
-
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress should be closely monitored.
-
Monitoring: At regular intervals (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted chlorohydrin and the conversion percentage.
-
Quenching: The reaction should be stopped when the conversion reaches approximately 50%, as this theoretically provides the highest possible ee for the remaining substrate. To quench, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Workup and Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture contains the desired (R)-chlorohydrin and the acetylated (S)-chlorohydrin.
-
Purification: Separate the unreacted (R)-chlorohydrin from its acetylated counterpart using column chromatography on silica gel. The difference in polarity between the alcohol and the ester allows for effective separation.
-
Characterization: Confirm the structure and determine the final ee of the isolated (R)-chlorohydrin using ¹H NMR, Mass Spectrometry, and chiral HPLC analysis. This enantiopure intermediate can then be converted to (S)-Atenolol.[3]
Visualization: Kinetic Resolution Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comprehensive Guide to the Validation of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol as a Chemical Reference Standard
This guide provides an in-depth technical framework for the comprehensive validation of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol as a chemical reference standard. As an intermediate and a known impurity (Timolol Related Compound D) in the synthesis of Timolol, a widely used beta-blocker, establishing a well-characterized standard for this compound is paramount for accurate quality control and regulatory compliance in pharmaceutical development.[1][2][3] We will move beyond a simple listing of procedures to explore the scientific rationale behind the chosen analytical methodologies, ensuring a self-validating and trustworthy characterization process.
The quality and purity of reference standards are critical for reaching scientifically valid results in analytical testing.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that non-compendial reference standards be of the "highest purity" and thoroughly characterized to confirm their identity, strength, and quality.[4] This guide presents a multi-faceted analytical approach designed to meet these stringent requirements, ensuring the reliability of data in assays, impurity profiling, and stability studies.[5]
The Foundational Role of a Reference Standard
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative measurements.[6][7] For a compound like this compound, its role is primarily as an impurity standard. This allows analytical chemists to:
-
Identify its presence in batches of the Active Pharmaceutical Ingredient (API), Timolol.
-
Quantify its levels to ensure they remain below safety thresholds defined by international guidelines.
-
Validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to prove they are capable of accurately detecting and measuring this specific impurity.[7]
The validation process described herein is designed to build a complete profile of the candidate material, establishing an unbroken chain of data that confirms its suitability for these intended uses.[8]
Physicochemical Characterization
The initial step in validation is to confirm the basic physical and chemical properties of the candidate material. This data serves as the primary identifier for the batch.
| Property | Specification | Source |
| Chemical Name | This compound | [9][10] |
| Synonyms | Timolol Related Compound D, 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | [1][2][3] |
| CAS Number | 30165-97-0 | |
| Molecular Formula | C₆H₉N₃O₂S | [11] |
| Molecular Weight | 187.22 g/mol | [11] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 200-204 °C | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated and Sonicated) | [3] |
The Validation Workflow: An Orthogonal Approach
A robust validation strategy does not rely on a single analytical technique. Instead, it employs a suite of orthogonal (different and independent) methods to interrogate the molecule's identity, purity, and potency. This creates a self-validating system where concordant results from multiple techniques provide a high degree of confidence in the final characterization.
Caption: Orthogonal workflow for reference standard validation.
Experimental Protocols & Rationale
Identity Confirmation
The first objective is to unequivocally confirm that the candidate material is indeed this compound.
-
Causality: MS provides the most direct evidence of the compound's molecular weight. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and yielding a strong signal for the molecular ion.
-
Protocol:
-
Prepare a dilute solution of the sample in methanol (~0.1 mg/mL).
-
Infuse the solution directly into an ESI-MS system.
-
Acquire spectra in both positive and negative ion modes.
-
Expected Result: In positive mode, observe a prominent peak at m/z 188.0488, corresponding to the [M+H]⁺ ion (C₆H₁₀N₃O₂S⁺). High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition.[12]
-
-
Causality: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. Together, they create a unique fingerprint of the molecule's covalent structure.
-
Protocol:
-
Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (DMSO-d₆):
-
A broad singlet corresponding to the acidic -OH proton (δ ~11-13 ppm).
-
Two multiplets, each integrating to 4 protons, corresponding to the morpholine ring protons. Typically, one multiplet for the protons adjacent to the oxygen (δ ~3.7 ppm) and another for the protons adjacent to the nitrogen (δ ~3.4 ppm).
-
-
Expected ¹³C NMR Signals (DMSO-d₆): Signals corresponding to the two distinct carbons of the thiadiazole ring and the two distinct carbons of the morpholine ring.
-
Purity Assessment
Purity determination is a multi-faceted process that quantifies organic impurities, residual solvents, water, and inorganic residues.
-
Causality: HPLC is the primary technique for separating and quantifying organic impurities, including starting materials, by-products, and degradation products. A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively separated from the main compound.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
-
Data Analysis: Purity is calculated using the area percent method. The peak area of the main compound is divided by the total area of all peaks in the chromatogram. The acceptance criterion is typically ≥99.5% for a reference standard.
-
Causality: Manufacturing processes often involve organic solvents that can remain in the final product. Gas Chromatography with a headspace sampler (GC-HS) is the standard method for this analysis due to its high sensitivity and ability to separate volatile compounds.
-
Protocol:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO).
-
Heat the vial to volatilize the solvents into the headspace.
-
Inject an aliquot of the headspace gas onto a GC column.
-
Identify and quantify solvents against a calibrated standard.
-
-
Acceptance Criteria: Limits are typically set according to ICH Q3C guidelines.
-
Causality: Water can be present as moisture absorbed from the atmosphere. Coulometric Karl Fischer titration is a highly accurate method for determining low levels of water content.
-
Protocol:
-
Introduce a precisely weighed amount of the sample into the Karl Fischer titration cell.
-
The titrator automatically measures the amount of iodine required to react with the water present.
-
The result is reported as a weight/weight percentage.
-
Potency Assignment: The Mass Balance Approach
The final assigned potency is not simply the purity value from HPLC. It is a comprehensive calculation that accounts for all measured impurities. This is the cornerstone of establishing a trustworthy standard.
Potency (%) = [100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Residues)] x Purity by HPLC (%)
Caption: Mass balance calculation for potency assignment.
Comparison and Data Summary
The validation of an in-house reference standard should be benchmarked against alternatives to understand its appropriate use.
Table 1: Hypothetical Validation Data Summary for a Batch of this compound
| Test | Method | Acceptance Criteria | Result |
| Identity | HRMS | Mass accuracy within 5 ppm of theoretical [M+H]⁺ | Pass (1.8 ppm deviation) |
| Identity | ¹H & ¹³C NMR | Spectrum conforms to the proposed structure | Conforms |
| Purity | HPLC (Area %) | ≥ 99.5% | 99.85% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.11% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits | Pass (<0.01% Acetone) |
| Sulphated Ash | USP <281> | ≤ 0.1% | <0.05% |
| Assigned Potency | Mass Balance | Report Value | 99.7% |
Table 2: Comparison of Reference Standard Grades
| Feature | In-House Validated Standard | Certified Reference Material (CRM) | Uncharacterized Reagent |
| Identity | Confirmed by MS, NMR, IR | Confirmed by multiple techniques | Assumed from label |
| Purity | Quantified by HPLC, GC, KF | Quantified by multiple orthogonal methods | Unknown or simple % value |
| Potency | Assigned via Mass Balance | Assigned with uncertainty budget | Not assigned |
| Traceability | Traceable to in-house methods | Traceable to SI units (e.g., via NIST) | Not traceable |
| Documentation | Comprehensive CoA | ISO-compliant Certificate | Basic Supplier Spec Sheet |
| Best Use | Routine QC, method validation | Primary calibration, legal disputes | Non-critical R&D, synthesis |
Conclusion
The validation of this compound as a reference standard is a rigorous, multi-step process that underpins the reliability of pharmaceutical quality control. By employing an orthogonal analytical strategy—combining spectroscopic identification with chromatographic purity analysis and quantitative assessment of all potential impurities—we establish a self-validating system. This approach ensures that the resulting standard is not only of high purity but is also thoroughly characterized, providing the trustworthiness required by researchers, scientists, and regulatory bodies. The comprehensive data package, culminating in a carefully assigned potency via the mass balance method, provides the authoritative grounding necessary for its intended use in a regulated environment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 3. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. veeprho.com [veeprho.com]
- 8. Methods for Validating Reference Materials [xrfscientific.com]
- 9. This compound | 30165-97-0 [sigmaaldrich.com]
- 10. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Navigating the Evolution of Analytical Method Validation: A Comparative Guide to ICH Guidelines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the validation of analytical methods stands as a cornerstone of quality assurance, ensuring that the data underpinning a drug's safety and efficacy are unequivocally reliable. The International Council for Harmonisation (ICH) has provided the global standard for these practices. However, the paradigm is shifting. The traditional, checklist-style validation, long guided by ICH Q2(R1) , is evolving into a more dynamic, holistic, and science-driven lifecycle approach , a concept championed by the newer ICH Q14 and the revised ICH Q2(R2) guidelines.[1][2][3][4]
This guide offers a deep dive into the ICH guidelines for analytical method validation, moving beyond a simple recitation of requirements. Here, we will dissect the causality behind the validation parameters, provide field-proven experimental protocols, and compare the established ICH framework with other key regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP). Our focus will be on providing a practical, in-depth understanding that empowers you to not only meet regulatory expectations but to build truly robust and reliable analytical procedures.
The Modern Paradigm: From a One-Time Event to a Continuous Lifecycle
Traditionally, method validation was often treated as a singular, pre-commercialization event.[4] The recent introduction of ICH Q14 (Analytical Procedure Development) and the revision of ICH Q2(R1) to Q2(R2) signal a fundamental shift.[1][2] The modern approach views an analytical method as a process with a lifecycle, requiring continuous oversight to ensure it remains "fit for purpose" from development through routine use.[3][5][6]
At the heart of this new paradigm is the Analytical Target Profile (ATP) . The ATP is a prospective summary of a method's intended purpose and desired performance characteristics.[7][8][9][10] It defines what the method needs to measure and the required levels of accuracy and precision before development begins, making the entire process more focused and scientifically sound.[7][8][9][10][11]
Caption: The Analytical Method Lifecycle, integrating development, validation, and ongoing verification.
A Comparative Look at Core Validation Parameters
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[12] The core performance characteristics are largely harmonized across ICH, FDA, and USP, though some nuances in emphasis and terminology exist.[12][13][14][15]
| Validation Parameter | ICH Q2(R1) Characteristic | Objective: The "Why" |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix). | To ensure the signal measured is only from the analyte of interest, preventing false high results due to interference. This is the foundation of a reliable method. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. | To demonstrate the method's "trueness" – how close the measured result is to the actual amount. This is critical for correct dosing and safety. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. | To prove the method is repeatable and consistent. Low precision (high variability) undermines confidence in any single result. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample within a given range. | To establish a quantifiable relationship between signal and concentration, allowing for accurate calculation of unknown sample concentrations. |
| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. | To define the "working boundaries" of the method where reliable results can be expected. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | To determine the sensitivity of the method for trace components. Essential for impurity testing where the absence or presence of a substance is key. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | To define the lowest concentration that can be reliably measured. Crucial for quantitative impurity analysis and low-dose assays. |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. | To ensure the method is reliable in a real-world QC environment where minor fluctuations in conditions are inevitable. |
In-Depth Analysis and Experimental Protocols
As a Senior Application Scientist, the key is not just to perform these tests, but to understand their scientific basis and execute them flawlessly. The following sections provide detailed protocols, primarily focusing on a common High-Performance Liquid Chromatography (HPLC) assay method.
Specificity: Proving You're Measuring the Right Thing
Specificity is arguably the most critical validation parameter. An inaccurate but precise method can be corrected, but a non-specific method provides fundamentally flawed data. For stability-indicating methods, this is demonstrated through forced degradation studies.[10][16][17][18]
Causality: Forced degradation studies intentionally stress the drug substance to produce potential degradation products.[10][18][19] By demonstrating that the analytical method can separate the intact drug from these degradants and any process impurities or excipients, you prove its specificity.[17][20] The goal is to achieve 5-20% degradation to ensure a sufficient challenge to the method without creating irrelevant secondary degradants.[21]
-
Prepare Samples:
-
Control Sample: Drug substance dissolved in a suitable solvent.
-
Acid Hydrolysis: Dissolve the drug substance in a solvent and add 0.1 N HCl. Heat at 60°C for a designated time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.[21]
-
Base Hydrolysis: Dissolve the drug substance and add 0.1 N NaOH. Heat as above. Neutralize with 0.1 N HCl.[21]
-
Oxidative Degradation: Dissolve the drug substance and add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature.[21]
-
Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C).[21]
-
Photolytic Degradation: Expose the solid drug substance or its solution to a light source providing at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B.[21]
-
Placebo Samples: Subject the formulation's placebo (all excipients without the active pharmaceutical ingredient, API) to the same stress conditions.
-
-
Analysis:
-
Analyze all stressed samples, the control sample, and stressed placebo samples using the HPLC method.
-
Utilize a photodiode array (PDA) or mass spectrometry (MS) detector to assess peak purity. This helps confirm that the main analyte peak is not co-eluting with any degradants.
-
-
Acceptance Criteria:
-
The method must demonstrate resolution between the main peak and all degradation product peaks.
-
No peaks from the stressed placebo should interfere with the main analyte or known impurity peaks.
-
Peak purity analysis (e.g., via PDA) must pass for the main analyte peak in all stressed samples.
-
Mass balance should be assessed, with a typical acceptance criterion of 90-110%, to account for all of the drug substance and its degradation products.[10]
-
Accuracy: Hitting the Bullseye
Accuracy demonstrates the "trueness" of the results. It is typically evaluated by analyzing samples with known concentrations and calculating the percent recovery.
Causality: By spiking a known quantity of analyte into a placebo matrix (for a drug product) or by comparing against a highly characterized reference standard (for a drug substance), you can directly measure how close the method's result is to the "true" value. This directly challenges the method's ability to measure the analyte without bias from the sample matrix.
-
Preparation:
-
Prepare a placebo version of the drug product.
-
Spike the placebo with the API at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare a minimum of three replicate samples at each concentration level (for a total of at least nine determinations).
-
-
Analysis:
-
Analyze the spiked samples using the complete analytical procedure.
-
Calculate the concentration of the API in each sample.
-
-
Calculation & Acceptance Criteria:
-
Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Theoretical Concentration) * 100.
-
The acceptance criteria are generally a tight range around 100%.
-
| Guideline | Assay of Drug Substance / Product | Impurity Quantification |
| ICH Q2(R1) | Not explicitly defined, but industry standard is typically 98.0% to 102.0%. | Varies based on impurity level. E.g., 80-120% for impurities at 1.0%, wider for trace levels. |
| FDA | Mean recovery of 100 ± 2% at each concentration over 80-120% of the target.[14] | Not explicitly defined, follows ICH principles. |
| USP <1225> | Aligns with ICH; acceptance criteria should be consistent with the intended use of the method. | Aligns with ICH principles. |
Precision: Consistency is Key
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and instrument.
-
Intermediate Precision: Evaluates variations within the same laboratory, such as different days, different analysts, or different equipment.
-
Reproducibility: Assesses precision between different laboratories (inter-laboratory trials), often part of method transfer.
Causality: This series of tests quantifies the random error of the method under increasingly variable conditions. It demonstrates how reliable the method is when subjected to the routine variations it will encounter during its lifecycle.
-
Sample Preparation:
-
Prepare a single, homogeneous batch of the sample (e.g., a composite of several dosage units).
-
-
Repeatability Analysis:
-
Perform a minimum of 6 replicate determinations at 100% of the test concentration, or 9 determinations across the specified range (3 concentrations, 3 replicates each).
-
These should be performed by one analyst on one instrument in a single run.
-
-
Intermediate Precision Analysis:
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions.
-
-
Calculation & Acceptance Criteria:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the repeatability and intermediate precision datasets.
-
%RSD is the most common measure of precision.
-
| Guideline | Assay of Drug Substance / Product | Impurity Quantification |
| ICH/Industry Standard | Typically ≤ 2.0% | Typically ≤ 10.0% (can be wider for trace levels) |
| FDA | Aligns with ICH principles. | Aligns with ICH principles. |
| USP <1225> | Aligns with ICH principles. | Aligns with ICH principles. |
Linearity & Range: Defining the Working Boundaries
Linearity and Range are intrinsically linked. Linearity demonstrates the proportional relationship between concentration and response, while the Range defines the boundaries of that relationship.
Causality: Establishing linearity is essential for using a calibration curve to quantify samples. By analyzing standards at different concentrations, you create a model (typically a linear regression) that describes this relationship. The range confirms that within this interval, the method also provides acceptable accuracy and precision.
-
Preparation:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected range (e.g., for an assay, 80% to 120% of the target concentration is a common range).
-
-
Analysis:
-
Analyze each standard solution. It is good practice to perform replicate injections (e.g., n=3) at each concentration.
-
-
Evaluation & Acceptance Criteria:
-
Plot the mean response versus concentration and perform a linear regression analysis.
-
Correlation Coefficient (r²): Should be close to 1. A common acceptance criterion is r² ≥ 0.995.
-
Y-intercept: Should be close to zero.
-
Residual Plot: A visual inspection of the residuals (the difference between the actual and predicted response) should show a random scatter around zero, confirming the appropriateness of a linear model.
-
LOD & LOQ: Measuring the Small Stuff
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of a method.
Causality: These parameters are determined by assessing the method's performance at very low analyte concentrations. They establish the point at which the analytical signal is reliably distinguishable from the background noise. This is critical for ensuring that harmful impurities are not missed simply because the method isn't sensitive enough.
There are several accepted methods:
-
Based on Signal-to-Noise Ratio:
-
Analyze a series of samples with known low concentrations of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses, and S is the slope of the calibration curve.
-
Robustness: Ensuring Real-World Reliability
Robustness testing is not about re-validating the method; it's about stress-testing its operational parameters to identify potential sources of variability.[22][23] This is a key element of the modern lifecycle approach, as it informs the method's control strategy.[6]
Causality: By deliberately making small changes to method parameters (e.g., pH, mobile phase composition, flow rate), you can determine which parameters are critical to the method's performance.[22][24][25][26] This knowledge allows you to set appropriate system suitability criteria and operational controls to ensure the method performs reliably day-to-day.
Caption: A systematic workflow for conducting a robustness study as part of method validation.
-
Identify Parameters: Select critical HPLC parameters to investigate. Common examples include:
-
Mobile phase pH (e.g., ± 0.1 units)
-
Mobile phase organic composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Different column lots or manufacturers
-
-
Design the Experiment:
-
Use an experimental design, such as a fractional factorial design, to efficiently test the effects of these parameters and their interactions.[27] A one-factor-at-a-time approach is less efficient and can miss interaction effects.
-
-
Execute and Analyze:
-
Run the experiments according to the design.
-
Analyze a system suitability solution or a representative sample under each condition.
-
Evaluate critical responses, such as the resolution between the two closest eluting peaks, peak tailing, and retention time.
-
-
Acceptance Criteria:
-
The primary acceptance criteria are often based on the system suitability test (SST) results.[24] For example, the resolution between the critical peak pair must remain above a certain value (e.g., >2.0) under all tested conditions.
-
Conclusion: Embracing a Scientifically Grounded, Lifecycle-Driven Approach
The validation of analytical methods is not a static, procedural hurdle. It is a dynamic and scientific process that is fundamental to ensuring patient safety and product quality. The evolution from the foundational principles of ICH Q2(R1) to the integrated, lifecycle-oriented framework of ICH Q14 and Q2(R2) represents a significant step forward for the pharmaceutical industry.[1][28]
By moving beyond a "check-the-box" mentality and embracing a deeper understanding of the causality behind each validation parameter, scientists can build more robust, reliable, and defensible analytical methods. This guide provides a framework for this understanding, combining regulatory insights with practical, field-proven experimental strategies. Adopting this lifecycle approach will not only facilitate smoother regulatory submissions but also lead to more efficient and scientifically sound analytical quality control throughout a product's journey to the patient.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. The new ICH guidelines Q2(R2) and Q14 come into force on June 14, 2024: Now is the time to act! [tentaconsult.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ageresciences.com [ageresciences.com]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. How to Define an Analytical Target Profile (ATP) — The First Step to Real AQbD - Lab Culture.Net [labculture.net]
- 8. researchgate.net [researchgate.net]
- 9. casss.org [casss.org]
- 10. onyxipca.com [onyxipca.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. VALIDATION OF ANALYTICAL PROCEDURES: A COMPARISON OF ICH Vs PHARMACOPOEIA (USP) Vs FDA | Semantic Scholar [semanticscholar.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. A practical approach to rp hplc analytical method development [wisdomlib.org]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. sgs.com [sgs.com]
- 20. scispace.com [scispace.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmaguru.co [pharmaguru.co]
- 25. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 26. agilent.com [agilent.com]
- 27. molnar-institute.com [molnar-institute.com]
- 28. qbdgroup.com [qbdgroup.com]
A Comparative Analysis of Timolol Synthesis Routes: From Classical Approaches to Modern Innovations
In the landscape of cardiovascular therapeutics, Timolol stands as a cornerstone beta-adrenergic blocker, pivotal in the management of glaucoma and hypertension. The efficacy of this potent molecule is intrinsically linked to the efficiency and elegance of its chemical synthesis. This guide provides a comprehensive comparative analysis of the prevalent and emerging synthetic routes to Timolol, offering researchers, scientists, and drug development professionals a detailed roadmap to navigate the complexities of its production. We will dissect each pathway, scrutinizing them through the lenses of yield, stereoselectivity, scalability, and adherence to green chemistry principles, all supported by empirical data and authoritative references.
Introduction: The Significance of an Optimized Timolol Synthesis
Timolol, chemically known as (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, possesses a critical chiral center that dictates its pharmacological activity. The (S)-enantiomer is significantly more potent than its (R)-counterpart, making stereoselective synthesis not just an academic challenge but a therapeutic necessity. The journey to synthesize Timolol has evolved from classical, often lengthy procedures to more streamlined and efficient methodologies. This evolution reflects the broader trends in pharmaceutical chemistry: a relentless pursuit of cost-effectiveness, environmental sustainability, and, above all, precision.
The Classical Approach: A Foundational Pathway
The original synthesis of Timolol, and a route still referenced for its foundational chemical logic, begins with 3,4-dichloro-1,2,5-thiadiazole. This method, while robust, often involves multiple steps and the use of hazardous reagents.
Experimental Protocol: A Representative Classical Synthesis
-
Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole: 3,4-dichloro-1,2,5-thiadiazole is reacted with morpholine in a suitable solvent, such as ethanol, at reflux. The nucleophilic substitution of one chlorine atom by morpholine yields the desired intermediate.
-
Formation of the Ether Linkage: The resulting 3-chloro-4-morpholino-1,2,5-thiadiazole is then treated with a glycidyl derivative, typically (R)-glycidyl nosylate or tosylate, in the presence of a base like sodium hydride. This step introduces the three-carbon chain and the epoxide functionality.
-
Epoxide Ring Opening: The final step involves the regioselective opening of the epoxide ring with tert-butylamine. This reaction is typically carried out at elevated temperatures and results in the formation of (S)-Timolol.
Diagram: Classical Synthesis Workflow
Caption: Workflow of the classical Timolol synthesis.
This classical route, while effective, is not without its drawbacks. The use of hazardous reagents and the generation of significant waste products are notable concerns from a green chemistry perspective. Furthermore, the overall yield can be variable, often necessitating extensive purification.
Modern Approaches: Embracing Catalysis and Chirality
Contemporary syntheses of Timolol have focused on improving efficiency, safety, and stereoselectivity. These modern routes often employ catalytic methods and chiral building blocks to streamline the process.
Route 1: Chiral Pool Synthesis from (S)-Glycidol
A significant advancement involves starting from a chiral precursor, such as (S)-glycidol or its derivatives. This approach elegantly circumvents the need for chiral resolution or asymmetric synthesis in later stages.
Experimental Protocol: (S)-Glycidol Based Synthesis
-
Synthesis of 3-hydroxy-4-morpholino-1,2,5-thiadiazole: This intermediate can be prepared from 3,4-dichloro-1,2,5-thiadiazole by a two-step process involving initial reaction with a protected amine, followed by hydrolysis. A more direct route involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with a hydroxide source.
-
Etherification with (S)-Glycidyl Tosylate: The 3-hydroxy-4-morpholino-1,2,5-thiadiazole is then reacted with commercially available (S)-glycidyl tosylate in the presence of a base (e.g., potassium carbonate) to form the chiral epoxide intermediate.
-
Aminolysis: The final step is the aminolysis of the epoxide with tert-butylamine, which proceeds with high regioselectivity to yield (S)-Timolol.
Diagram: Chiral Pool Synthesis Workflow
A Comparative Guide to the Qualification of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol as a Pharmaceutical Impurity in Accordance with ICH Q3B Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the safety and efficacy of new drug products is paramount. A critical aspect of this is the identification, control, and qualification of impurities. This guide provides an in-depth technical comparison of methodologies for the qualification of a specific impurity, 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, in alignment with the rigorous standards of the International Council for Harmonisation (ICH) Q3B guideline. This impurity is a known process impurity and potential degradant related to the beta-blocker Timolol.
Our discussion will navigate the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to provide a comprehensive and trustworthy resource for professionals in the field.
The Imperative of Impurity Qualification: Understanding ICH Q3B
The ICH Q3B(R2) guideline provides a framework for the content and qualification of impurities in new drug products. It applies to drug products derived from chemically synthesized new drug substances. The core principle of ICH Q3B is to ensure that any impurity present in a new drug product has been adequately evaluated for its biological safety at the level it is specified.
The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug product.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be elucidated.
-
Qualification Threshold: The level above which an impurity requires toxicological assessment to justify its safety.
Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. If the level of any degradation product in a new drug product has been adequately tested in safety and/or clinical studies, it is considered qualified.
Workflow for Impurity Qualification under ICH Q3B
The qualification of an impurity like this compound is a structured process. The following diagram illustrates the decision-making workflow based on ICH Q3B principles.
Caption: Decision workflow for impurity qualification according to ICH Q3B.
Analytical Methodologies for this compound
The accurate quantification of this compound is the foundation of its qualification. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose. However, alternative methods can offer advantages in specific contexts. We will compare a standard HPLC-UV method with a more sensitive Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted, reliable, and cost-effective method for routine quality control. Its suitability for quantifying known impurities is well-established.
Experimental Protocol: HPLC-UV Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the reporting threshold to above the expected impurity level.
-
Prepare the drug product sample by dissolving a known amount in the diluent to achieve a target concentration of the active pharmaceutical ingredient (API).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention and separation for moderately polar compounds like the target impurity.
-
Mobile Phase: A gradient elution is typically employed to resolve the impurity from the API and other potential degradants. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient might run from 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the impurity has significant absorbance (e.g., determined by UV scan of the reference standard).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the impurity against its concentration for the calibration standards.
-
Quantify the amount of this compound in the drug product sample by comparing its peak area to the calibration curve.
-
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This is particularly advantageous when dealing with very low-level impurities or complex matrices where co-elution might be a concern.
Experimental Protocol: UPLC-MS Method
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, but lower concentration calibration standards can be prepared due to the higher sensitivity of the MS detector.
-
-
UPLC Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm). The smaller particle size provides higher resolution and faster analysis times.
-
Mobile Phase: Similar to the HPLC method, but with MS-compatible buffers (e.g., formic acid or ammonium formate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing heterocyclic compounds.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
In SIM mode, the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound.
-
In MRM mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing even greater specificity.
-
-
-
Data Analysis:
-
Similar
-
A Comparative Yield Analysis of Beta-Blocker Synthesis: From Classical Routes to Greener Alternatives
Introduction
Beta-blockers (β-adrenergic blocking agents) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmia.[1] Their therapeutic importance drives a continuous need for efficient, scalable, and sustainable synthetic methods. The most common structural motif in this class of drugs is an aryloxypropanolamine backbone, which is typically assembled through a key chemical transformation: the nucleophilic ring-opening of an epoxide by an amine.[1][2]
This guide provides a comparative analysis of synthetic routes for three widely prescribed beta-blockers: Propranolol , Atenolol , and Metoprolol . We will dissect classical industrial methods and contrast them with modern, greener approaches, focusing on a critical metric for process viability: chemical yield . The discussion will be grounded in mechanistic principles and supported by detailed experimental protocols and quantitative data to inform researchers and drug development professionals in optimizing these vital syntheses.
The Core Synthetic Strategy: Epoxide Ring-Opening
The synthesis of most aryloxypropanolamine beta-blockers hinges on a two-step sequence. First, a substituted phenol is reacted with an electrophilic three-carbon building block, typically epichlorohydrin, under basic conditions to form a glycidyl ether intermediate. Second, this epoxide intermediate undergoes a nucleophilic substitution reaction (SN2) with an appropriate amine (e.g., isopropylamine) to yield the final beta-blocker.[1][2]
The regioselectivity of the amine attack on the epoxide is crucial. Under neutral or basic conditions, the amine, acting as a nucleophile, preferentially attacks the sterically less hindered terminal carbon of the epoxide ring, leading to the desired β-amino alcohol structure.[3][4]
References
Introduction: The Versatility of the Thiadiazole Scaffold
An In-Depth Technical Guide to Enzyme Inhibition Screening of Thiadiazole Analogs
The thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including its aromaticity, in vivo stability, and capacity for hydrogen bonding, make it a versatile building block for designing novel therapeutic agents.[2] Thiadiazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][3][4] A significant portion of these activities arises from their ability to selectively inhibit the function of specific enzymes, making them a focal point in drug discovery and development.[1][3]
This guide provides a comparative analysis of screening methodologies for thiadiazole analogs against several key enzyme classes. As a senior application scientist, the aim is to deliver not just protocols, but the underlying rationale, enabling researchers to make informed decisions in their experimental design. We will explore the nuances of assay selection, data interpretation, and structure-activity relationship (SAR) analysis, grounded in experimental data from authoritative sources.
Key Enzyme Targets for Thiadiazole Analogs
Thiadiazole derivatives have demonstrated inhibitory activity against a diverse range of enzymes implicated in various diseases. The primary targets include, but are not limited to:
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are crucial for regulating pH by catalyzing the reversible hydration of carbon dioxide.[5] Isoforms like CA IX and XII are overexpressed in hypoxic tumors, making them prime targets for anticancer therapies.[5][6] Thiadiazole-based sulfonamides, such as the clinically used drug Acetazolamide, are well-established CA inhibitors.[5]
-
Kinases: Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Thiadiazole analogs have been developed as potent inhibitors of various kinases, including Bcr-Abl, c-Met, ALK, and VEGFR-2, which are involved in cell proliferation, survival, and angiogenesis.[7][8][9][10][11]
-
Urease: This nickel-containing enzyme, produced by various pathogenic bacteria and fungi, hydrolyzes urea to ammonia, leading to an increase in local pH.[12] This activity is a significant virulence factor for organisms like Helicobacter pylori. Thiadiazole derivatives have been identified as potent urease inhibitors, offering potential treatments for gastritis, peptic ulcers, and other related infections.[12][13][14][15]
-
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into glucose. Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in type 2 diabetes.[2]
Methodologies for Enzyme Inhibition Screening
The foundation of identifying novel inhibitors lies in robust and reliable screening assays. The primary objective is to determine the inhibitor concentration that reduces the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC₅₀).[1][16] A lower IC₅₀ value generally signifies a more potent inhibitor.
General Experimental Workflow
A typical in vitro enzyme inhibition assay follows a structured workflow, from preparation to data analysis. The process involves careful optimization of parameters such as enzyme and substrate concentrations, incubation times, and buffer conditions to ensure the reaction is in the linear range (initial velocity conditions).[1][17]
Caption: General workflow for an in vitro enzyme inhibition assay.
Assay Techniques
The choice of detection method is dictated by the nature of the enzyme, substrate, and product.
-
Spectrophotometric Assays: These are the most common methods, relying on a change in absorbance when the substrate is converted to a product. Often, a chromogenic substrate is used that releases a colored molecule upon enzymatic action. This is widely used for assays like urease and carbonic anhydrase.[1]
-
Fluorometric Assays: These assays are generally more sensitive than spectrophotometric ones and measure changes in fluorescence upon substrate conversion.
-
Isothermal Titration Calorimetry (ITC): ITC offers a near-universal, label-free method for measuring enzyme kinetics.[18] It directly measures the heat released or absorbed during the enzymatic reaction in real-time. This provides a direct readout of enzyme activity and can offer deeper insights into the mechanism of inhibition.[18]
Comparative Performance of Thiadiazole Analogs
The potency of a thiadiazole-based inhibitor is highly dependent on the nature and position of substituents on its core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.
Carbonic Anhydrase Inhibitors
Thiadiazole sulfonamides are classic carbonic anhydrase inhibitors (CAIs). The sulfonamide group acts as a zinc-binding group (ZBG), anchoring the inhibitor to the Zn(II) ion in the enzyme's active site.[5]
| Compound Class | Key Substituents | Target Isozyme | IC₅₀ / Kᵢ | Reference |
| Thiadiazole Sulfonamide | Diazene and Coumarin Moieties | hCA IX | Kᵢ = 86.4 nM (for analog IIb) | [5] |
| Thiadiazole Sulfonamide | Diazene and Coumarin Moieties | hCA XII | Kᵢ = 34.2 nM (for analog IIa) | [5] |
| Sulfamoylphenyl-dihydro-thiadiazole | N-phenylacetamide tail | hCA IX | IC₅₀ = 79 ± 1.2 nM | [19] |
| Sulfamoylphenyl-dihydro-thiadiazole | N-phenylacetamide tail | hCA XII | IC₅₀ = 58 ± 0.9 nM | [19] |
| Sulfonamide-based Thiadiazole | Methoxy and Chloro groups | Bovine CA | Low IC₅₀ | [20] |
Analysis: The data indicates that modifications to the thiadiazole scaffold, distant from the essential sulfonamide ZBG, can significantly modulate potency and selectivity against different CA isozymes. For instance, incorporating coumarin or dihydroxyphenyl triazene moieties can lead to potent inhibitors.[5]
Urease Inhibitors
For urease, the thiadiazole ring itself often plays a key role in interacting with the enzyme's active site, which contains two nickel ions.
| Compound Class | Key Substituents | IC₅₀ Value (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| Triazolo-thiadiazole | Unsubstituted Phenyl Ring | 0.87 ± 0.09 | 22.54 ± 2.34 | [12] |
| Triazolo-thiadiazole | 3,4-dichloro Phenyl Ring | 1.05 ± 0.11 | 22.54 ± 2.34 | [12] |
| 5-nitrofuran-2-yl-thiadiazole | Thiophene substituent | 0.94 | 22.50 | [13] |
| 1,3,4-Thiadiazole | 2,4-dimethylphenyl & 3-nitrophenyl | Potent Activity | - | [14] |
Analysis: Many thiadiazole derivatives show significantly higher potency than the standard inhibitor, thiourea. SAR studies have shown that electron-withdrawing groups on an attached phenyl ring can enhance inhibitory activity.[12] The unsubstituted analog in one study was the most potent, highlighting the complex nature of enzyme-inhibitor interactions where steric hindrance can also play a role.[12]
Kinase Inhibitors
Thiadiazole analogs often act as "hinge-binders," forming hydrogen bonds with the kinase hinge region in the ATP-binding pocket.
| Compound Class | Target Kinase | IC₅₀ Value | Reference |
| Thiadiazole Derivative (B11) | ALKwt | 9.19 nM | [10] |
| Thiadiazole Derivative (B11) | ALKL1196M (mutant) | 5.57 nM | [10] |
| Thiadiazole Derivative (B11) | ALKG1202R (mutant) | 15.6 nM | [10] |
| Thiazole/Thiadiazole Carboxamide (51am) | c-Met | Potent (not specified) | [8] |
| Thiazole Derivative (4c) | VEGFR-2 | 0.15 µM | [9] |
| B-RAFV600E inhibitor (Compound 40) | B-RAFV600E | 23.1 ± 1.2 nM | [11] |
Analysis: The data demonstrates the potential of thiadiazole derivatives to act as potent kinase inhibitors, including against drug-resistant mutants.[10] The versatility of the scaffold allows for modifications that can tune selectivity and overcome resistance mechanisms.
Detailed Experimental Protocols
The following protocols provide a self-validating framework. The causality for each step is explained to ensure scientific rigor.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol is a general template that must be optimized for each specific enzyme system (e.g., concentrations, volumes, and incubation times).[1]
Pillar of Trustworthiness: This protocol incorporates essential controls to validate the results. The '100% Activity Control' establishes the baseline uninhibited enzyme rate, while the 'Blank Control' accounts for any non-enzymatic substrate degradation or signal interference.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare an appropriate buffer at the optimal pH for the target enzyme (e.g., 50 mM Phosphate buffer, pH 6.8 for α-glucosidase). Causality: Enzyme activity is highly pH-dependent; using the optimal pH ensures the reaction proceeds at a measurable and consistent rate.
-
Inhibitor Stock Solutions: Dissolve thiadiazole compounds and a reference inhibitor in 100% DMSO to a high concentration (e.g., 10-50 mM). Create a serial dilution series (e.g., 8-10 points) in the assay buffer or DMSO. Causality: DMSO is used to solubilize often-hydrophobic organic compounds. Serial dilutions are necessary to generate a dose-response curve and determine the IC₅₀.
-
Enzyme Solution: Prepare the enzyme in cold assay buffer to a working concentration determined from initial enzyme titration experiments. Causality: Keeping the enzyme on ice maintains its stability and activity.
-
Substrate Solution: Dissolve the chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in the assay buffer to the desired final concentration (often at or below the Kₘ value).[1][17] Causality: Using a substrate concentration around the Kₘ makes the assay sensitive to competitive inhibitors.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each thiadiazole compound dilution, reference inhibitor, or control vehicle (e.g., buffer with DMSO) to the appropriate wells of a 96-well microplate.
-
Controls:
-
100% Activity Control (Negative Control): Contains enzyme, substrate, and DMSO vehicle (no inhibitor).
-
Blank Control: Contains substrate and DMSO vehicle, but no enzyme.
-
-
Add 50 µL of the enzyme solution to each well except the Blank.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes. Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate at the optimal temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear phase for the 100% activity control.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 0.1 M Na₂CO₃ for the α-glucosidase assay). Causality: The stop solution drastically changes the pH, denaturing the enzyme and halting the reaction, allowing for accurate endpoint measurement.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product) using a microplate reader.
-
Protocol 2: Urease Inhibition Assay (Berthelot Method Adaptation)
This protocol is adapted for screening thiadiazole analogs against urease.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (100 mM, pH 7.4).
-
Enzyme Solution: Jack bean Urease solution (e.g., 1 U/well).
-
Substrate Solution: Urea (e.g., 100 mM).
-
Reagent A (Phenol-nitroprusside): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.
-
Reagent B (Alkaline hypochlorite): 0.5% (w/v) sodium hypochlorite and 0.5% (w/v) NaOH.
-
Inhibitors: Prepare thiadiazole analogs and the reference inhibitor (e.g., Thiourea) as described in the general protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of inhibitor dilutions.
-
Add 25 µL of urease enzyme solution and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 55 µL of urea solution. Incubate for 10 minutes at 30°C.
-
Add 45 µL of Reagent A and 70 µL of Reagent B to each well. Causality: These reagents react with the ammonia produced by urease activity to form a stable blue indophenol complex.
-
Incubate for 30 minutes at 37°C for color development.
-
Measure the absorbance at 630 nm.
-
Data Analysis and Interpretation
Caption: Workflow for IC₅₀ value determination from raw assay data.
Once the IC₅₀ is determined, it can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors.[16]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis constant. The Kᵢ value is a true dissociation constant and is independent of substrate concentration, making it more suitable for comparing the affinity of different inhibitors.[16][21]
Conclusion
Thiadiazole and its analogs represent a highly fruitful area for the discovery of novel enzyme inhibitors. Their synthetic tractability and diverse biological activities make them attractive candidates for targeting enzymes in a range of diseases. A systematic screening approach, employing robust, well-controlled assays and rigorous data analysis, is paramount to success. By understanding the causality behind experimental design and carefully analyzing structure-activity relationships, researchers can efficiently identify and optimize potent and selective thiadiazole-based inhibitors for therapeutic development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. japsonline.com [japsonline.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. courses.edx.org [courses.edx.org]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
- 19. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Blog Archives - The Science Snail [sciencesnail.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, in-depth protocol for the proper disposal of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS No. 30165-97-0), a heterocyclic compound also known as a Timolol impurity.[1][2][3][4][5] The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management, aiming to provide clarity and ensure the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid, off-white substance.[3] While comprehensive toxicological data is not widely available, Safety Data Sheets (SDS) consistently identify it as a hazardous substance with the following classifications.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | H335 |
Table 1: GHS Hazard Classifications for this compound.
The causality behind these irritant classifications lies in the chemical's structure: a substituted heterocyclic compound containing nitrogen and sulfur. Such compounds can react with biological macromolecules, leading to inflammatory responses in exposed tissues like the skin, eyes, and respiratory tract.
Environmental Hazard Considerations
While specific ecotoxicity data for this compound is limited, the environmental fate of its core structural components—morpholine and thiadiazole derivatives—warrants a cautious approach. Morpholine has been shown to be acutely toxic to some aquatic organisms.[6] Similarly, various thiadiazole derivatives are recognized for their potential to cause harm to aquatic life.[7] Therefore, it is imperative to prevent this compound from entering drains, soil, or waterways. The "sewering" of pharmaceutical and chemical waste is broadly prohibited and poses a significant risk to aquatic ecosystems.
Regulatory Framework: Is it a RCRA Hazardous Waste?
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A critical step in proper disposal is determining if the waste is classified as "hazardous" under RCRA.
A review of the EPA's P and U lists of discarded commercial chemical products reveals that This compound is not explicitly listed .[8][9][10][11][12] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the following characteristics:
-
Ignitability: The compound is a non-combustible solid and does not meet this criterion.[6]
-
Corrosivity: It is not classified as corrosive.
-
Reactivity: There is no indication that the compound is unstable, reactive with water, or capable of detonation.
-
Toxicity: This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data, a definitive determination cannot be made.
Causality and Best Practices: Given the lack of comprehensive toxicity data and the potential for related compounds to exhibit environmental toxicity, the most prudent and compliant approach is to manage this compound as a hazardous waste . This conservative approach ensures the highest level of safety and environmental protection, aligning with the "cradle-to-grave" principle of hazardous waste management.[13]
Personal Protective Equipment (PPE) and Spill Management
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if generating dust. | To prevent inhalation and respiratory tract irritation. |
Table 2: Required Personal Protective Equipment.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place the spilled material in a clean, dry, and properly labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with internal protocols.
Step-by-Step Disposal Protocol
The primary and recommended route for the disposal of this compound is through a licensed hazardous waste disposal contractor. The most appropriate final disposal method is incineration .
Workflow for Waste Segregation and Storage
Caption: Workflow for the safe disposal of this compound.
Detailed Procedural Steps:
-
Waste Identification and Collection:
-
Solid Waste: Collect any solid waste containing this compound, including expired or unwanted pure chemical, and contaminated consumables (e.g., weigh boats, pipette tips, wipes).
-
Container: Place the waste in a dedicated, chemically compatible, and sealable hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the primary hazards (Irritant).
-
Note the accumulation start date.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area must be well-ventilated and away from incompatible materials, such as strong oxidizing agents.
-
-
Final Disposal Arrangement:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet and any other relevant hazard information.
-
The Rationale for Incineration
Incineration at a permitted hazardous waste facility is the preferred disposal method for this compound for several key reasons:
-
Chemical Structure: The molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur. High-temperature incineration ensures the complete destruction of the organic molecule.
-
Decomposition Products: Thermal decomposition in the presence of sufficient oxygen will break down the compound into simpler, less harmful components, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).
-
Management of Heteroatoms: The sulfur and nitrogen atoms require specific controls during incineration. The sulfur will be oxidized to sulfur oxides (SOx) and the nitrogen to nitrogen oxides (NOx).[14][15] Licensed incineration facilities are equipped with scrubbers and other flue-gas treatment systems to remove these acidic gases and prevent their release into the atmosphere, thereby complying with air quality regulations. The 1,2,5-thiadiazole ring is thermally stable to a degree but will decompose under aggressive incineration conditions.[8]
Prohibited Disposal Methods: A Matter of Safety and Compliance
To ensure safety and environmental protection, the following disposal methods are strictly prohibited :
-
Drain Disposal: As discussed, the potential aquatic toxicity of this compound and its derivatives makes disposal down the sink a significant environmental risk.[14][16][17][18] This practice is also illegal in most jurisdictions for hazardous chemicals.
-
Mixing with General Trash: Disposing of this chemical in the regular solid waste stream is prohibited. It can expose sanitation workers to chemical hazards and lead to environmental contamination through landfill leachate.
-
Uncontrolled Evaporation: Allowing the compound to evaporate in a fume hood is not a disposal method and can lead to the release of chemical vapors into the environment.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, regulatory compliance, and best practices in waste management, we can ensure that our scientific pursuits do not come at the cost of safety or environmental health. Treating this compound as a hazardous waste, ensuring its proper segregation and labeling, and utilizing a licensed incineration service for final disposal represents the most responsible and scientifically sound approach. This commitment to meticulous chemical handling, from acquisition to disposal, is a hallmark of a trustworthy and authoritative laboratory environment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Timolol EP Impurity D | CAS No: 30165-97-0 [aquigenbio.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. Timolol EP Impurity D | 30165-97-0 | SynZeal [synzeal.com]
- 5. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sciencemadness Discussion Board - Morpholine derivate from secondary amine/alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Rapid and solvent-free synthesis of thiadiazoles using hypervalent oxidizing reagents: spectroscopic characterization and analysis | Semantic Scholar [semanticscholar.org]
- 11. 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide | C6H9N3O3S | CID 15961581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmacopoeia.com [pharmacopoeia.com]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. researchgate.net [researchgate.net]
- 15. ejournals.eu [ejournals.eu]
- 16. β-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. atamankimya.com [atamankimya.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
